molecular formula C6H13NO4 B607565 Fucosamine CAS No. 7577-62-0

Fucosamine

Katalognummer: B607565
CAS-Nummer: 7577-62-0
Molekulargewicht: 163.17
InChI-Schlüssel: NTBYIQWZAVDRHA-KCDKBNATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fucosamine is a deoxy amino sugar that serves as a fundamental building block in glycobiology research. It is a key component for studying bacterial cell wall composition and the biosynthesis of complex glycans and polysaccharides. In microbiological applications, this compound is critical for investigating the virulence and pathogenesis of certain bacteria, as it is a constituent of the O-antigen in bacterial lipopolysaccharides (LPS). Researchers utilize this compound to explore molecular recognition events, including cell-cell adhesion and host-pathogen interactions. Its primary mechanism of action in research settings involves its incorporation into glycan structures, thereby modulating biological activity and providing a tool to interrogate carbohydrate-mediated processes. This makes this compound a valuable standard and reagent for advancing studies in infectious disease, immunology, and the development of novel diagnostic and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7577-62-0

Molekularformel

C6H13NO4

Molekulargewicht

163.17

IUPAC-Name

(2S,3S,4R,5S)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m0/s1

InChI-Schlüssel

NTBYIQWZAVDRHA-KCDKBNATSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Fucosamine; 

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of D-Fucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fucosamine (2-amino-2,6-dideoxy-D-galactose) is a rare amino sugar of significant interest due to its presence in the lipopolysaccharides and teichoic acids of various pathogenic bacteria. Its unique structure makes it a key target for the development of novel antibacterial vaccines and therapeutics. This technical guide provides an in-depth overview of the discovery, isolation from natural sources, and chemical synthesis of D-fucosamine. Detailed experimental protocols for both isolation and a validated de novo synthetic route are presented, alongside a comprehensive summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates the biosynthetic pathway of the related L-fucosamine to provide a framework for understanding the biogenesis of this important monosaccharide.

Discovery and Natural Occurrence

D-Fucosamine was first identified as a component of the specific polysaccharide of the Gram-negative bacterium Chromobacterium violaceum[1]. Subsequent research has confirmed its presence in the cell wall teichuronic acid of the alkalophilic Bacillus strain C-125[2]. These discoveries highlighted D-fucosamine as a constituent of bacterial cell surface glycans, which are crucial for bacterial survival, pathogenesis, and interaction with the host immune system.

Isolation from Natural Sources

The isolation of D-fucosamine from its natural sources is a multi-step process involving the extraction and hydrolysis of bacterial polysaccharides, followed by chromatographic purification of the resulting monosaccharides.

Experimental Protocol: Isolation from Chromobacterium violaceum

This protocol is based on the methods described in the initial discovery of D-fucosamine.

2.1.1. Extraction of the Specific Polysaccharide:

  • Cultivate Chromobacterium violaceum (NCTC 7917) in a suitable liquid medium and harvest the bacterial cells by centrifugation.

  • Wash the cells with saline and then extract the crude polysaccharide with a suitable method, such as the hot phenol-water extraction.

  • Precipitate the polysaccharide from the aqueous phase by the addition of cold ethanol (B145695) or acetone.

  • Collect the crude polysaccharide by centrifugation and dry the pellet.

2.1.2. Acid Hydrolysis:

  • Hydrolyze the purified polysaccharide with 2 N hydrochloric acid at 100°C for 2-4 hours. The optimal time should be determined empirically to maximize the yield of the amino sugar while minimizing degradation.

  • Remove the insoluble material by filtration or centrifugation.

  • Neutralize the hydrolysate with a suitable base, such as sodium hydroxide (B78521) or an anion-exchange resin in the hydroxide form.

2.1.3. Purification by Chromatography:

  • Paper Chromatography:

    • Apply the concentrated and neutralized hydrolysate to Whatman No. 1 chromatography paper.

    • Develop the chromatogram using a solvent system such as n-butanol-pyridine-water (6:4:3, v/v/v).

    • Visualize the amino sugars by spraying with a ninhydrin (B49086) solution and heating. D-fucosamine can be identified by its Rf value relative to known standards.

  • Ion-Exchange Chromatography:

    • For larger scale purification, apply the neutralized hydrolysate to a column of a cation-exchange resin (e.g., Dowex 50 in the H+ form).

    • Wash the column with water to remove neutral sugars.

    • Elute the amino sugars with a gradient of hydrochloric acid (e.g., 0.1 N to 2 N).

    • Collect fractions and analyze for the presence of D-fucosamine using paper chromatography or other analytical methods.

  • Cellulose (B213188) Column Chromatography:

    • Further purify the D-fucosamine-containing fractions by partition chromatography on a cellulose column, eluting with a solvent system like n-butanol-acetic acid-water.

Experimental Protocol: Isolation from Bacillus sp. Teichoic Acids

This protocol is adapted from studies on the cell wall components of Bacillus species.

2.2.1. Preparation of Bacterial Cell Walls:

  • Grow the Bacillus strain (e.g., C-125) and harvest the cells.

  • Disrupt the cells using mechanical means (e.g., sonication or bead beating) and isolate the cell walls by differential centrifugation.

2.2.2. Extraction and Hydrolysis of Teichoic Acids:

  • Extract the wall teichoic acids from the isolated cell walls using cold trichloroacetic acid (TCA) or dilute sodium hydroxide[3][4].

  • Hydrolyze the extracted teichoic acid with 2-4 N hydrochloric acid at 100°C for 4-6 hours to cleave the glycosidic and phosphodiester bonds[3][4].

  • Neutralize the hydrolysate as described in section 2.1.2.

2.2.3. Purification:

  • Follow the chromatographic purification steps outlined in section 2.1.3, utilizing ion-exchange and potentially cellulose column chromatography to isolate D-fucosamine from other cell wall components[2].

De Novo Chemical Synthesis

Due to the low abundance and challenging isolation from natural sources, de novo chemical synthesis provides a reliable and scalable alternative for obtaining D-fucosamine. A well-established route starts from the commercially available L-Garner aldehyde.

Experimental Workflow: De Novo Synthesis of D-Fucosamine

de_novo_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start L-Garner Aldehyde step1 Chelation-controlled propargylation start->step1 Propargylmagnesium bromide step2 E-selective alkyne reduction step1->step2 Red-Al step3 Protection of hydroxyl group step2->step3 Protecting group reagents step4 Oxidation of primary alcohol step3->step4 Oxidizing agent (e.g., DMP) step5 anti-selective dihydroxylation step4->step5 OsO4, NMO step6 Deprotection step5->step6 Acid/Base or hydrogenolysis end_product D-Fucosamine step6->end_product

Caption: Workflow for the de novo synthesis of D-fucosamine.

Experimental Protocol: Key Synthetic Steps

3.2.1. Chelation-Controlled Propargylation of L-Garner Aldehyde:

  • Dissolve L-Garner aldehyde in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C.

  • Add propargylmagnesium bromide solution dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.2.2. E-Selective Alkyne Reduction:

  • Dissolve the product from the previous step in an anhydrous solvent like diethyl ether.

  • Add a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) solution dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture appropriately to isolate the E-allylic alcohol.

3.2.3. Dihydroxylation:

  • Dissolve the protected allylic alcohol in a mixture of t-butanol and water.

  • Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO4).

  • Stir the reaction at room temperature until the dihydroxylation is complete.

  • Quench the reaction with sodium sulfite.

  • Extract the product, dry, and purify by column chromatography.

3.2.4. Final Deprotection:

  • The final deprotection steps will depend on the protecting groups used in the synthesis. This may involve acid- or base-catalyzed hydrolysis or hydrogenolysis to remove benzyl-type protecting groups.

Data Presentation

Physicochemical Properties of D-Fucosamine
PropertyValueReference
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Melting PointNot consistently reported
Specific Rotation ([α]D)Varies with conditions
Spectroscopic Data
TechniqueKey Features
1H NMR Characteristic signals for the methyl group (doublet), anomeric proton, and other sugar ring protons.
13C NMR Signals corresponding to the six carbon atoms, including the anomeric carbon, the methyl carbon, and the carbon bearing the amino group.
Mass Spectrometry (MS) Expected [M+H]+ at m/z 164.0917. Fragmentation pattern will show loss of water and other characteristic fragments.

Biological Significance and Signaling Pathways

D-fucosamine is a key component of bacterial surface polysaccharides, which are often involved in virulence and interactions with the host. While a specific signaling pathway directly initiated by D-fucosamine in host cells is not well-defined, its presence in bacterial antigens is critical for immune recognition.

The biosynthesis of the nucleotide-activated form of the related L-fucosamine, UDP-N-acetyl-L-fucosamine, has been well-characterized in Pseudomonas aeruginosa. This pathway serves as a valuable model for understanding the enzymatic steps that could be involved in the biosynthesis of D-fucosamine.

Biosynthetic Pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa

UDP_L_FucNAc_Pathway cluster_pathway UDP-N-acetyl-L-fucosamine Biosynthesis UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 UDP-2-acetamido-2,6-dideoxy- L-lyxo-4-hexulose UDP_GlcNAc->Intermediate1 WbjB (Dehydratase/ Epimerase) UDP_TalNAc UDP-2-acetamido-2,6-dideoxy- L-talose (UDP-L-PneNAc) Intermediate1->UDP_TalNAc WbjC (Reductase) UDP_FucNAc UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc) UDP_TalNAc->UDP_FucNAc WbjD (Epimerase)

Caption: Biosynthesis of UDP-N-acetyl-L-fucosamine.

This pathway starts from the common precursor UDP-N-acetyl-D-glucosamine and involves a series of enzymatic reactions including dehydration, epimerization, and reduction to yield the final product[5]. It is plausible that a similar enzymatic machinery exists for the synthesis of UDP-D-fucosamine from a D-sugar precursor in the bacteria that produce it.

Conclusion

D-fucosamine remains a challenging but highly valuable target for chemical and biological research. The protocols and data presented in this guide offer a comprehensive resource for its isolation, synthesis, and characterization. Further investigation into the biosynthesis and biological roles of D-fucosamine will be crucial for the development of novel antibacterial agents and carbohydrate-based vaccines.

References

Unveiling the Scarce Natural Reservoirs of L-Fucosamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today consolidates the current scientific understanding of the natural sources of L-fucosamine, a rare amino sugar of significant interest in drug development and glycobiology. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the limited natural occurrences of this monosaccharide, focusing on its presence in bacterial surface glycans.

This guide details the primary natural sources of L-fucosamine, presents available data on its location within bacterial polysaccharides, and outlines the biosynthetic pathway for its precursor, providing a critical resource for researchers working in this specialized field.

Confirmed Natural Sources of L-Fucosamine

Current research has identified L-fucosamine as a constituent of the surface polysaccharides of a select group of pathogenic bacteria. Its presence is primarily documented in the O-antigen of lipopolysaccharide (LPS) and in capsular polysaccharides (CPS). These macromolecules play crucial roles in the interaction of bacteria with their environment and hosts, including mediating virulence and providing protection from the immune system.

The most well-characterized sources of L-fucosamine are:

  • Pseudomonas aeruginosa serotype O11: L-fucosamine is a component of the O-antigen portion of the lipopolysaccharide of this specific serotype.[1]

  • Staphylococcus aureus serotypes 5 and 8: The capsular polysaccharides of these clinically significant serotypes contain L-fucosamine as part of their repeating trisaccharide units.[1][2][3]

It is important to note that the literature strongly indicates that L-fucosamine is not abundant in nature, and its isolation from these bacterial sources for research or commercial purposes is not a common practice. Instead, the scientific community largely relies on the de novo chemical synthesis of L-fucosamine and its derivatives to obtain sufficient quantities for experimental work.

Quantitative Data on L-Fucosamine Occurrence

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of L-fucosamine in its natural sources. To date, there are no published studies that provide specific concentrations or yields of L-fucosamine from bacterial cultures. The focus of research has been on the structural elucidation of the polysaccharides in which it is found, rather than on quantifying this specific monosaccharide.

Table 1: Presence of L-Fucosamine in Confirmed Natural Sources

OrganismSerotype(s)Polysaccharide TypeLocation of L-FucosamineQuantitative Data
Pseudomonas aeruginosaO11Lipopolysaccharide (LPS)O-antigen side chainNot Reported
Staphylococcus aureus5 and 8Capsular Polysaccharide (CPS)Trisaccharide repeating unit of the capsule.[2][3] In serotype 8, it is specifically N-acetyl-α-L-fucosamine within the repeating unit.Not Reported

Experimental Protocols

The available scientific literature does not contain detailed experimental protocols for the extraction and purification of L-fucosamine from its natural bacterial sources for preparative purposes. The analytical methods used to identify its presence within polysaccharides typically involve the following steps, aimed at structural characterization rather than isolation of the monosaccharide itself:

  • Cultivation of Bacteria: Growth of Pseudomonas aeruginosa serotype O11 or Staphylococcus aureus serotype 5 or 8 in appropriate liquid culture media.

  • Isolation of Polysaccharide:

    • For LPS: Hot phenol-water extraction is a common method for isolating LPS from Gram-negative bacteria like P. aeruginosa.

    • For CPS: Methods for isolating capsular polysaccharides from S. aureus often involve enzymatic digestion of the cell wall followed by chromatographic purification.

  • Hydrolysis of Polysaccharide: The purified polysaccharide is subjected to strong acid hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) to break the glycosidic linkages and release the constituent monosaccharides.

  • Derivatization and Analysis: The resulting monosaccharides are typically derivatized (e.g., to alditol acetates) and then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and linkage analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also extensively used on the intact polysaccharide to determine the structure of the repeating units, including the presence and linkages of L-fucosamine.[1]

Biosynthesis of L-Fucosamine Precursor

The biosynthesis of L-fucosamine proceeds via its nucleotide-activated precursor, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The pathway for the synthesis of UDP-L-FucNAc has been elucidated in Pseudomonas aeruginosa and involves a series of enzymatic reactions starting from the common precursor UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc).[1]

The key enzymes involved in this biosynthetic pathway are:

  • WbjB: A bifunctional enzyme that catalyzes the C-4,6 dehydration and C-5 epimerization of UDP-D-GlcNAc.[1]

  • WbjC: A bifunctional enzyme responsible for C-3 epimerization and C-4 reduction.[1]

  • WbjD: A C-2 epimerase that converts the intermediate UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) into the final product, UDP-N-acetyl-L-fucosamine.[1]

Below is a diagram illustrating the biosynthetic pathway of UDP-N-acetyl-L-fucosamine.

UDP_L_FucNAc_Biosynthesis UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 UDP-2-acetamido-2-deoxy- α-D-xylo-hex-4-ulopyranose UDP_GlcNAc->Intermediate1 WbjB (Dehydratase/Epimerase) UDP_PneNAc UDP-N-acetyl-L-pneumosamine Intermediate1->UDP_PneNAc WbjC (Epimerase/Reductase) UDP_FucNAc UDP-N-acetyl-L-fucosamine UDP_PneNAc->UDP_FucNAc WbjD (Epimerase)

Biosynthetic pathway of UDP-N-acetyl-L-fucosamine.

The following diagram illustrates the experimental workflow for the identification of L-fucosamine in bacterial polysaccharides.

Experimental_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result start Bacterial Culture (P. aeruginosa O11 or S. aureus CP5/8) extraction Polysaccharide Isolation (e.g., Hot Phenol-Water for LPS) start->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis nmr NMR Spectroscopy (on intact polysaccharide) extraction->nmr derivatization Derivatization (e.g., Alditol Acetates) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms result Identification of L-Fucosamine gcms->result nmr->result

Workflow for L-fucosamine identification.

References

An In-depth Technical Guide to the Fucosamine Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucosamine and its N-acetylated form, N-acetyl-L-fucosamine (L-FucNAc), are crucial components of the surface polysaccharides of several pathogenic bacteria. These structures, including the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria and capsular polysaccharides (CPs) in Gram-positive bacteria, play a significant role in host-pathogen interactions, immune evasion, and biofilm formation. The biosynthesis of the activated sugar nucleotide precursor, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), is a key metabolic pathway essential for the synthesis of these surface glycans. This guide provides a detailed technical overview of the fucosamine biosynthesis pathway in bacteria, with a focus on the well-characterized systems in Pseudomonas aeruginosa and Staphylococcus aureus. Understanding this pathway is critical for the development of novel anti-infective agents that target bacterial virulence.

The Core this compound Biosynthesis Pathway

The biosynthesis of UDP-L-FucNAc originates from the readily available precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The pathway involves a series of enzymatic modifications, including dehydration, epimerization, and reduction, catalyzed by a conserved set of enzymes. While the overall transformation is similar across different bacterial species, the nomenclature of the enzymes often varies.

Pathway in Pseudomonas aeruginosa

In P. aeruginosa serotype O11, the biosynthesis of UDP-L-FucNAc is carried out by three enzymes encoded by the wbj gene cluster: WbjB, WbjC, and WbjD.[1]

The reaction sequence is as follows:

  • UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc): This conversion is a multi-step process catalyzed by the bifunctional enzymes WbjB and WbjC. WbjB first catalyzes a C-4, C-6 dehydration of UDP-GlcNAc, followed by a C-5 epimerization.[1] WbjC then performs a C-3 epimerization and a subsequent reduction at C-4 to yield UDP-L-PneNAc.[1]

  • UDP-L-PneNAc to UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc): The final step is a C-2 epimerization of UDP-L-PneNAc, catalyzed by the enzyme WbjD, to produce the final product, UDP-L-FucNAc.[1]

Fucosamine_Pathway_Pseudomonas cluster_P_aeruginosa This compound Biosynthesis in Pseudomonas aeruginosa UDP_GlcNAc UDP-GlcNAc Intermediate1 UDP-2-acetamido-2,6-dideoxy-L-xylo-4-hexulose UDP_GlcNAc->Intermediate1 WbjB (Dehydratase) Intermediate2 UDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose Intermediate1->Intermediate2 WbjB (C5-Epimerase) Intermediate3 UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose Intermediate2->Intermediate3 WbjC (C3-Epimerase) UDP_L_PneNAc UDP-L-PneNAc (UDP-2-acetamido-2,6-dideoxy-L-talose) Intermediate3->UDP_L_PneNAc WbjC (Reductase) UDP_L_FucNAc UDP-L-FucNAc (UDP-N-acetyl-L-fucosamine) UDP_L_PneNAc->UDP_L_FucNAc WbjD (C2-Epimerase)

Diagram 1: this compound biosynthesis pathway in P. aeruginosa.
Pathway in Staphylococcus aureus

In S. aureus serotypes 5 and 8, the biosynthesis of UDP-L-FucNAc is catalyzed by enzymes encoded by the cap5 or cap8 operon, which are homologous to the wbj genes of P. aeruginosa. The key enzymes are CapE, CapF, and CapG.

The pathway proceeds through the following steps:

  • UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-TalNAc): The initial conversion is carried out by the sequential action of CapE and CapF.

  • UDP-L-TalNAc to UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc): The final C-2 epimerization is catalyzed by CapG.

Fucosamine_Pathway_Staphylococcus cluster_S_aureus This compound Biosynthesis in Staphylococcus aureus UDP_GlcNAc UDP-GlcNAc Intermediate UDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose UDP_GlcNAc->Intermediate CapE UDP_L_TalNAc UDP-L-TalNAc (UDP-2-acetamido-2,6-dideoxy-L-talose) Intermediate->UDP_L_TalNAc CapF UDP_L_FucNAc UDP-L-FucNAc (UDP-N-acetyl-L-fucosamine) UDP_L_TalNAc->UDP_L_FucNAc CapG

Diagram 2: this compound biosynthesis pathway in S. aureus.

Enzymology and Kinetics of the this compound Biosynthesis Pathway

Enzyme (Organism)EC NumberSubstrate(s)Product(s)Kmkcatkcat/KmOptimal pHOptimal Temp. (°C)
WbjB (P. aeruginosa)N/AUDP-GlcNAcUDP-2-acetamido-2,6-dideoxy-L-xylo-4-hexuloseData not availableData not availableData not availableData not availableData not available
WbjC (P. aeruginosa)1.1.1.367UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose, NADPH/NADHUDP-2-acetamido-2,6-dideoxy-L-talose, NADP+/NAD+Data not availableData not availableData not availableData not availableData not available
WbjD (P. aeruginosa)N/AUDP-2-acetamido-2,6-dideoxy-L-taloseUDP-L-FucNAcData not availableData not availableData not availableData not availableData not available
CapE (S. aureus)N/AUDP-GlcNAcUDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexuloseData not availableData not availableData not availableData not availableData not available
CapF (S. aureus)N/AUDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose, NADPHUDP-L-TalNAc, NADP+Data not availableData not availableData not availableData not availableData not available
CapG (S. aureus)N/AUDP-L-TalNAcUDP-L-FucNAcData not availableData not availableData not availableData not availableData not available

N/A: Not available in the searched literature.

Genetic Regulation of the this compound Biosynthesis Pathway

The expression of the genes involved in this compound biosynthesis is tightly regulated, often as part of the larger regulatory networks controlling the production of surface polysaccharides.

Regulation in Pseudomonas aeruginosa

The regulation of the wbj operon in P. aeruginosa is less well-characterized compared to the cap operon in S. aureus. It is likely integrated into the complex regulatory networks that control O-antigen biosynthesis, which are known to be influenced by various environmental signals and global regulators of virulence.

Regulation in Staphylococcus aureus

The expression of the cap5 and cap8 operons in S. aureus is under the control of multiple global regulators, including agr and sarA.[2] The agr system, a quorum-sensing regulator, acts as a major positive regulator of capsular polysaccharide expression, primarily at the transcriptional level.[2] The sarA locus also influences capsule production, though to a lesser extent than agr.[2]

Furthermore, environmental factors such as carbon dioxide concentration have been shown to modulate the expression of the cap operons.[3] The promoter regions of the cap5 and cap8 operons contain specific sequence elements that are recognized by regulatory proteins, allowing for fine-tuned control of capsule synthesis in response to different host environments.[4]

Regulation_SAureus cluster_regulation Regulation of cap Operon in S. aureus agr agr (Quorum Sensing) cap_operon cap5/8 Operon (capE, capF, capG, etc.) agr->cap_operon + (transcriptional activation) sarA sarA sarA->cap_operon + CO2 CO2 CO2->cap_operon - (downregulation) CP Capsular Polysaccharide (containing L-FucNAc) cap_operon->CP Biosynthesis

Diagram 3: Simplified regulatory network of the cap operon in S. aureus.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Cloning, Expression, and Purification of Pathway Enzymes

A general workflow for obtaining purified enzymes for biochemical assays is outlined below. This protocol is based on methodologies reported for the purification of CapF from S. aureus.

Protein_Purification_Workflow cluster_workflow Enzyme Expression and Purification Workflow start Start: Gene of Interest (e.g., capF) pcr PCR Amplification start->pcr cloning Cloning into Expression Vector (e.g., pET vector) pcr->cloning transformation Transformation into E. coli Expression Host cloning->transformation culture Cell Culture and Induction of Protein Expression transformation->culture lysis Cell Lysis culture->lysis centrifugation Centrifugation to Remove Cell Debris lysis->centrifugation chromatography1 Affinity Chromatography (e.g., Ni-NTA) centrifugation->chromatography1 chromatography2 Ion-Exchange Chromatography chromatography1->chromatography2 chromatography3 Size-Exclusion Chromatography chromatography2->chromatography3 verification Purity Verification (SDS-PAGE) chromatography3->verification end Purified Enzyme verification->end

Diagram 4: General workflow for enzyme expression and purification.

Detailed Methodology for CapF Purification:

  • Gene Amplification and Cloning: The capF gene is amplified from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites. The PCR product is then ligated into an expression vector, such as pET-28a(+), which may add a polyhistidine tag for affinity purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced with an agent like IPTG.

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization. The cell lysate is then centrifuged to pellet cellular debris, yielding a clarified supernatant containing the soluble protein.

  • Chromatographic Purification:

    • Affinity Chromatography: If a His-tag is used, the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

    • Ion-Exchange Chromatography: Further purification can be achieved using anion-exchange chromatography.

    • Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.

  • Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

Enzyme Assays

Enzyme activity can be monitored by measuring the consumption of substrates or the formation of products over time.

General Assay Conditions:

  • Buffer: A suitable buffer with an optimal pH for the enzyme should be used (e.g., Tris-HCl or phosphate (B84403) buffer).

  • Substrates: The assay mixture will contain the specific UDP-sugar substrate for the enzyme being tested. For oxidoreductases like WbjC and CapF, a nicotinamide (B372718) cofactor (NADH or NADPH) is also required.

  • Enzyme: The reaction is initiated by the addition of a known amount of the purified enzyme.

  • Temperature: Reactions are typically carried out at a constant, optimal temperature.

Detection Methods:

  • Spectrophotometry: For reactions involving NADH or NADPH, the change in absorbance at 340 nm can be monitored to determine the reaction rate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the UDP-sugar substrates and products. Anion-exchange or reversed-phase chromatography with UV detection (at ~262 nm for the uracil (B121893) ring) can be employed.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for highly sensitive and specific detection and identification of the reaction components.

Analysis of Pathway Intermediates by HPLC

Sample Preparation:

  • Bacterial cultures are grown to the desired phase.

  • Metabolites are extracted from the cells, often using a cold solvent extraction method (e.g., with acetonitrile/water or chloroform/methanol/water).

  • The extracts are clarified by centrifugation to remove insoluble material.

HPLC Conditions:

  • Column: Anion-exchange columns are commonly used for the separation of negatively charged UDP-sugars.

  • Mobile Phase: A gradient of a salt buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is typically used for elution.

  • Detection: UV detection at approximately 262 nm is used to monitor the elution of the UDP-sugars.

Significance in Drug Development

The enzymes of the this compound biosynthesis pathway are attractive targets for the development of novel antibacterial agents. Since this pathway is essential for the synthesis of key virulence factors and is generally absent in humans, inhibitors of these enzymes are expected to have high specificity and low toxicity. Targeting this pathway could lead to the development of anti-virulence drugs that disarm bacteria without directly killing them, potentially reducing the selective pressure for the development of resistance.

Conclusion

The this compound biosynthesis pathway is a critical metabolic route in many pathogenic bacteria, leading to the production of the essential precursor for important surface polysaccharides. The pathway is well-conserved, involving a series of enzymatic reactions that convert UDP-GlcNAc to UDP-L-FucNAc. While the core enzymatic steps have been elucidated in model organisms like P. aeruginosa and S. aureus, further research is needed to fully characterize the kinetic properties of all the pathway enzymes and to unravel the intricacies of their regulation. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel and targeted therapies to combat bacterial infections.

References

The Pivotal Role of Fucosamine in the Biology and Pathogenicity of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its ability to form resilient biofilms. The bacterium's cell surface is adorned with a complex array of glycans that play a crucial role in its interaction with the environment and the host. Among these are the amino sugars, L-fucosamine (2-amino-2,6-dideoxy-L-galactose) and D-fucosamine (2-amino-2,6-dideoxy-D-galactose), which are integral components of two key virulence-associated structures: the lipopolysaccharide (LPS) O-antigen and the type IV pilin (B1175004), respectively. This technical guide provides an in-depth exploration of the biological roles of L-fucosamine and D-fucosamine in P. aeruginosa, with a focus on their biosynthesis, their impact on virulence and antibiotic resistance, and the experimental methodologies used to study them.

L-Fucosamine: A Key Component of the Lipopolysaccharide O-Antigen

L-fucosamine is a constituent of the O-specific antigen (OSA) of the LPS in certain P. aeruginosa serotypes, such as O11.[1] The O-antigen is the outermost part of the LPS molecule and is a major determinant of the bacterium's serological specificity and its interaction with the host immune system. The presence and structure of the O-antigen are critical for virulence, contributing to serum resistance and protecting the bacterium from phagocytosis.[2]

Biosynthesis of UDP-N-acetyl-L-fucosamine

The precursor for the incorporation of L-fucosamine into the O-antigen is UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc).[1] The biosynthesis of this nucleotide sugar from the central metabolic intermediate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a multi-step enzymatic process. In P. aeruginosa serotype O11, this pathway involves three key enzymes: WbjB, WbjC, and WbjD.[1][3]

The proposed biosynthetic pathway is as follows:

  • WbjB , a bifunctional enzyme, catalyzes the C-4,6-dehydration and C-5 epimerization of UDP-GlcNAc to produce two intermediates.[1]

  • WbjC , also a bifunctional enzyme, then acts on the second intermediate, catalyzing C-3 epimerization followed by a reduction at C-4 to yield UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc).[1]

  • Finally, WbjD , a C-2 epimerase, converts UDP-L-PneNAc to the final product, UDP-L-FucNAc.[1][4]

UDP_L_FucNAc_Biosynthesis UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 Intermediate 1 UDP_GlcNAc->Intermediate1 WbjB (Dehydration & Epimerization) Intermediate2 UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) Intermediate1->Intermediate2 WbjC (Epimerization & Reduction) UDP_FucNAc UDP-N-acetyl-L-fucosamine Intermediate2->UDP_FucNAc WbjD (C-2 Epimerization)

Caption: Biosynthesis pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa O11.

Role of L-Fucosamine in Virulence

D-Fucosamine: A Critical Modification of Type IV Pilin

D-fucosamine is found as part of the O-linked glycan that modifies the type IV pilin subunit (PilA) in certain P. aeruginosa strains.[5] Type IV pili are filamentous appendages on the bacterial surface that are essential for a form of surface-associated locomotion known as twitching motility, as well as for adhesion to host cells and biofilm formation. The glycosylation of pilin with D-fucosamine-containing oligosaccharides has a profound impact on these functions.

Impact of Pilin Glycosylation on Motility and Adhesion

Studies on P. aeruginosa strain 1244, which has a trisaccharide glycan containing D-fucosamine, have demonstrated the importance of this post-translational modification. An isogenic mutant unable to glycosylate its pilin exhibited significantly reduced twitching motility, particularly at ionic strengths relevant to host infection sites.[1] This suggests that the glycan is crucial for optimal pilus function in a physiological context. The presence of the pilin glycan also reduces the hydrophobicity of the pilus and the whole bacterial cell, which can influence interactions with surfaces and host components.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the impact of fucosamine-containing glycans on P. aeruginosa physiology.

Table 1: Effect of Pilin Glycosylation on Twitching Motility in P. aeruginosa 1244

StrainAmmonium Sulfate Concentration (mM)Mean Twitching Zone Diameter (cm) ± SDP-value (vs. Wild-Type)
Wild-Type02.8 ± 0.2-
202.9 ± 0.3> 0.05
402.8 ± 0.2> 0.05
602.9 ± 0.3> 0.05
1244G7 (non-glycosylated)02.1 ± 0.2< 0.001
201.8 ± 0.2< 0.001
401.5 ± 0.1< 0.0001
601.2 ± 0.1< 0.0001
Data adapted from Smedley et al., 2005.[1]

Experimental Protocols

Protocol 1: Generation of a this compound Biosynthesis Gene Knockout Mutant (e.g., wbjB)

This protocol describes a general method for creating a clean, unmarked gene deletion in P. aeruginosa using two-step allelic exchange, a technique that is widely applicable.

Materials:

  • P. aeruginosa wild-type strain

  • Suicide vector (e.g., pEX18Tc)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli conjugative strain (e.g., SM10)

  • Primers for amplifying upstream and downstream regions of wbjB

  • Restriction enzymes and T4 DNA ligase

  • LB agar (B569324) plates with appropriate antibiotics (e.g., tetracycline (B611298) for P. aeruginosa, carbenicillin (B1668345) for E. coli)

  • LB agar plates with 5% sucrose (B13894) for counter-selection

Procedure:

  • Construct the deletion vector: a. Amplify by PCR the upstream and downstream regions (approx. 500 bp each) flanking the wbjB gene from P. aeruginosa genomic DNA. b. Clone the amplified upstream and downstream fragments into the suicide vector pEX18Tc, ensuring they are ligated together, effectively creating a deletion of the wbjB coding sequence. c. Transform the ligation product into E. coli DH5α and select for transformants on appropriate antibiotic plates. d. Verify the construct by restriction digestion and sequencing.

  • Conjugation: a. Transform the verified deletion vector into the conjugative E. coli strain SM10. b. Perform a biparental mating between the E. coli SM10 donor strain and the recipient P. aeruginosa wild-type strain. c. Select for P. aeruginosa transconjugants (merodiploids) on plates containing an antibiotic to select against E. coli (e.g., irgasan) and the antibiotic for the suicide vector (e.g., tetracycline).

  • Counter-selection for the double-crossover event: a. Inoculate single colonies of the merodiploids into LB broth and grow overnight. b. Plate serial dilutions of the overnight culture onto LB agar plates containing 5% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector backbone through a second crossover event will grow.

  • Verification of the knockout mutant: a. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. b. Confirm the deletion of the wbjB gene by PCR using primers flanking the gene and by DNA sequencing.

Gene_Knockout_Workflow start Design primers for flanking regions of wbjB pcr PCR amplify upstream and downstream fragments start->pcr clone Clone fragments into suicide vector (pEX18Tc) pcr->clone transform_ecoli Transform into E. coli clone->transform_ecoli conjugate Conjugate into P. aeruginosa transform_ecoli->conjugate select_merodiploid Select for merodiploids (single crossover) conjugate->select_merodiploid counter_select Counter-select on sucrose plates select_merodiploid->counter_select verify Verify knockout mutant (PCR and sequencing) counter_select->verify

Caption: Workflow for generating a gene knockout mutant in P. aeruginosa.

Protocol 2: Extraction and Analysis of Lipopolysaccharide (LPS)

This protocol outlines the hot phenol-water method for extracting LPS from P. aeruginosa.

Materials:

  • Overnight culture of P. aeruginosa

  • Phosphate-buffered saline (PBS)

  • Tris-HCl buffer

  • DNase I and RNase A

  • Proteinase K

  • 90% (w/v) phenol (B47542) solution

  • Diethyl ether

  • Dialysis tubing (12-14 kDa MWCO)

  • Ultracentrifuge

Procedure:

  • Cell harvesting and lysis: a. Harvest bacterial cells from an overnight culture by centrifugation. b. Wash the cell pellet with PBS and resuspend in Tris-HCl buffer. c. Lyse the cells by sonication or French press.

  • Enzymatic treatment: a. Treat the cell lysate with DNase I and RNase A to remove nucleic acids. b. Subsequently, treat with Proteinase K to digest proteins.

  • Hot phenol-water extraction: a. Add an equal volume of pre-heated 90% phenol to the lysate. b. Incubate at 65-70°C for 30 minutes with vigorous shaking. c. Cool the mixture on ice and centrifuge to separate the phases. d. Carefully collect the upper aqueous phase, which contains the LPS. e. Repeat the extraction on the phenol phase and the interface.

  • Purification: a. Pool the aqueous phases and dialyze extensively against deionized water for 2-3 days to remove residual phenol and other small molecules. b. Lyophilize the dialyzed sample to obtain crude LPS. c. For further purification, resuspend the crude LPS in water and ultracentrifuge to pellet the LPS, leaving behind contaminating polysaccharides.

  • Analysis: a. Analyze the purified LPS by SDS-PAGE followed by silver staining to visualize the characteristic ladder-like pattern of the O-antigen.

Signaling Pathways and Logical Relationships

The LPS of Gram-negative bacteria is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages. The structure of the O-antigen, including the presence of sugars like L-fucosamine, can influence this interaction and the subsequent downstream signaling cascade.

LPS_Signaling cluster_host Host Macrophage LPS LPS with L-fucosamine-containing O-antigen TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Recognition MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Caption: Simplified logical relationship of LPS-mediated TLR4 signaling.

The absence or alteration of the O-antigen, as would occur in an L-fucosamine biosynthesis mutant, can lead to several consequences:

  • Increased susceptibility to complement-mediated lysis: The full-length O-antigen provides a shield against the deposition of complement components on the bacterial surface.

  • Altered recognition by the immune system: Changes in the O-antigen structure may affect the binding affinity to TLR4 or other pattern recognition receptors, potentially modulating the inflammatory response.

  • Reduced virulence: The culmination of these effects generally leads to a decrease in the bacterium's ability to cause disease.

Conclusion

This compound, in both its L- and D-isomeric forms, is a critical glycan component in Pseudomonas aeruginosa that significantly influences its virulence. L-fucosamine is essential for the structural integrity of the LPS O-antigen, which is paramount for evading the host immune system. D-fucosamine-containing glycans on type IV pili are vital for motility and adhesion, key processes in colonization and biofilm formation. A thorough understanding of the biosynthesis and function of these this compound-containing structures is crucial for the development of novel therapeutic strategies targeting P. aeruginosa infections. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore avenues for the development of anti-virulence agents.

References

The Pivotal Role of Fucosamine in Bacterial Polysaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine, an amino sugar derivative of fucose, is an integral component of various bacterial surface polysaccharides, including lipopolysaccharide (LPS) O-antigens and capsular polysaccharides. The incorporation of this unique sugar moiety significantly influences the structural and biological properties of these macromolecules, playing a critical role in host-pathogen interactions, immune evasion, and biofilm formation. This technical guide provides an in-depth exploration of the function of this compound in bacterial polysaccharides, detailing its biosynthesis, its impact on polysaccharide function, and the host signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in microbiology, immunology, and drug development, offering detailed experimental protocols and data to facilitate further investigation into this important area of glycobiology.

Biosynthesis of this compound in Bacteria

The biosynthesis of this compound precursors is a multi-step enzymatic process. In Gram-negative bacteria, the activated form of L-fucosamine is typically UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The biosynthetic pathway for UDP-L-FucNAc has been particularly well-studied in Pseudomonas aeruginosa serotype O11.

The synthesis of UDP-L-FucNAc begins with the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). A series of enzymatic reactions, catalyzed by the gene products of the O-antigen biosynthesis cluster, convert UDP-GlcNAc to the final this compound precursor.

Key Enzymes and Reactions

The biosynthesis of UDP-L-FucNAc from UDP-GlcNAc in Pseudomonas aeruginosa O11 involves three key enzymes: WbjB, WbjC, and WbjD[1].

  • WbjB: This bifunctional enzyme initiates the pathway by catalyzing the C-4,6-dehydration and C-5 epimerization of UDP-GlcNAc, producing two intermediates[1].

  • WbjC: This enzyme is also bifunctional and acts on the second intermediate from the WbjB reaction. It catalyzes C-3 epimerization followed by a reduction at the C-4 position[1].

  • WbjD: The final enzyme in the pathway, WbjD, is a C-2 epimerase that converts the product of the WbjC reaction into UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc)[1].

In other bacteria, such as those that produce dTDP-L-fucosamine, the pathway starts from dTDP-D-glucose and involves a series of dehydratases, epimerases, and reductases[2][3].

Occurrence and Structural Significance of this compound in Bacterial Polysaccharides

This compound has been identified in the surface polysaccharides of a range of pathogenic and commensal bacteria, where it contributes to the structural diversity and antigenic specificity of these molecules.

Lipopolysaccharide O-Antigen
  • Proteus vulgaris O19: The O-specific polysaccharide of P. vulgaris O19 is composed of a repeating tetrasaccharide unit containing N-acetyl-L-fucosamine (L-FucNAc)[4]. The structure is as follows: →3)-α-L-FucpNAc-(1→3)-β-D-GlcNAcp-(1→3)-α-D-Galp-(1→4)-α-D-GalNAcp-(1→[4].

  • Vibrio cholerae O100: The O-antigen of V. cholerae O100 contains two modified this compound derivatives: α-D-Fucp4N(RHb) and α-L-FucpNAc. These residues are part of a trisaccharide repeating unit[5]. The presence of these unusual sugars contributes to the serotype specificity of this strain.

  • Helicobacter pylori : The O-antigen of H. pylori LPS often contains fucosylated structures that mimic human Lewis blood group antigens, such as Lewis x (Lex) and Lewis y (Ley)[2][6]. These structures are crucial for the bacterium's interaction with the host.

Capsular Polysaccharides
  • Staphylococcus aureus : Some strains of S. aureus possess capsular polysaccharides that contain this compound. For instance, the surface polysaccharide of Staphylococcus aureus M is composed of taurine, D-aminogalacturonic acid, and D-fucosamine.

Functional Roles of this compound-Containing Polysaccharides

The incorporation of this compound into bacterial polysaccharides has profound implications for bacterial physiology and pathogenicity.

Immune Recognition and Modulation

This compound-containing polysaccharides are recognized by host immune receptors, particularly C-type lectins (CTLs). One of the most well-characterized interactions is with Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), a CTL expressed on dendritic cells.

  • Interaction with DC-SIGN: The fucosylated Lewis antigens on the surface of Helicobacter pylori directly interact with DC-SIGN[4][7][8]. This binding is fucose-dependent and can modulate the host immune response, often leading to a suppression of inflammatory responses and promoting persistent infection[4][6]. The binding of fucosylated ligands to DC-SIGN can trigger a signaling cascade that involves the serine/threonine kinase Raf-1, which in turn can modulate the activity of the transcription factor NF-κB[2][4][6][7].

  • Immunomodulation: By mimicking host structures, this compound-containing polysaccharides can help bacteria evade the host immune system. This molecular mimicry can prevent the generation of a robust adaptive immune response. Furthermore, the interaction with C-type lectins can skew the T-helper cell response, often promoting an anti-inflammatory (Th2) response over a pro-inflammatory (Th1) response, which is less effective at clearing bacterial infections[6].

Biofilm Formation

While the direct quantitative impact of this compound on biofilm formation is an area of active research, the role of surface polysaccharides in this process is well-established. Polysaccharides form a key component of the extracellular polymeric substance (EPS) matrix that encases bacterial biofilms, providing structural stability and protection.

In Escherichia coli, the presence of N-acetylglucosamine (GlcNAc), a related amino sugar, has been shown to reduce biofilm formation by influencing the activity of the transcriptional regulator NagC[9][10][11]. While specific data for this compound is less abundant, it is plausible that the presence and modification of this compound within the O-antigen could similarly influence biofilm architecture and development by altering the physicochemical properties of the cell surface and the EPS matrix. For example, in Pseudomonas aeruginosa, alterations in O-antigen expression have been shown to affect biofilm maturation[11].

Adhesion and Colonization

The glycans on the bacterial surface, including those containing this compound, can act as adhesins, mediating the attachment of bacteria to host cells and tissues.

  • Campylobacter jejuni : This bacterium is known to interact with a variety of host glycans, and its binding specificity can change depending on environmental conditions. C. jejuni can bind to fucosylated glycans, and these interactions are thought to be important for prolonged colonization of the host[2][12].

  • Helicobacter pylori : The fucosylated Lewis antigens on the LPS of H. pylori are involved in the adhesion of the bacterium to the gastric epithelium, a crucial first step in establishing a chronic infection[6].

Quantitative Data on this compound Function

While much of the research on this compound function is qualitative, some studies provide quantitative insights into its role in molecular interactions.

Interaction/FunctionBacterial Species/PolysaccharideQuantitative DataReference
Binding to DC-SIGN Bacteroides vulgatus LPS oligosaccharidesIC50 values for 2-mer to 16-mer oligosaccharides were in the range of 3 - 4.2 mM, indicating that the terminal mannose is the primary binding determinant.[9]
Biofilm Formation Pseudomonas aeruginosa PAO1 mutantsNo statistically significant difference in OMV production was observed in O-polysaccharide mutants compared to wild-type. However, a CPA-deficient mutant showed reduced biofilm maturation.[9]
Immune Cell Activation Fucoidan from Nizamuddinia zanardiniiThe F3 fraction, with 34.1-40.1% fucose, stimulated RAW264.7 macrophages to secrete NO, TNF-α, IL-1β, and IL-6.[13]

Experimental Protocols

Extraction and Purification of this compound-Containing Lipopolysaccharide

This protocol is adapted from methods for LPS extraction from Gram-negative bacteria.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Hot phenol-water solution (equal volumes of 90% phenol (B47542) and water, heated to 68°C)

  • Dialysis tubing (12-14 kDa MWCO)

  • DNase I and RNase A

  • Proteinase K

  • Ultracentrifuge

Procedure:

  • Grow the bacterial strain of interest to the late logarithmic or early stationary phase. Harvest the cells by centrifugation.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in water and heat to 68°C.

  • Add an equal volume of pre-heated (68°C) 90% phenol. Stir vigorously for 30 minutes at 68°C.

  • Cool the mixture on ice and then centrifuge to separate the aqueous and phenol phases.

  • Carefully collect the upper aqueous phase, which contains the LPS.

  • Dialyze the aqueous phase extensively against deionized water for 48-72 hours to remove phenol.

  • Treat the dialyzed solution with DNase I and RNase A, followed by Proteinase K to remove contaminating nucleic acids and proteins.

  • Ultracentrifuge the solution to pellet the LPS.

  • Wash the LPS pellet with water and lyophilize for storage.

Analysis of this compound Content by Mass Spectrometry

Materials:

  • Purified polysaccharide sample

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Acetic anhydride (B1165640)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Hydrolysis: Hydrolyze the polysaccharide sample with 2 M TFA at 100°C for 4 hours to release the monosaccharides.

  • Reduction and Acetylation: Reduce the released monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride to produce alditol acetates.

  • GC-MS Analysis: Analyze the resulting alditol acetates by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of the this compound derivative will allow for its identification and quantification relative to an internal standard.

  • LC-MS/MS Analysis: Alternatively, the hydrolyzed monosaccharides can be directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable column (e.g., HILIC) and optimized fragmentation parameters for this compound.

NMR Spectroscopy for Structural Analysis

Sample Preparation:

  • Dissolve the purified polysaccharide (5-10 mg) in D₂O.

  • Lyophilize and redissolve in D₂O two to three times to exchange exchangeable protons.

  • Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.

NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the sample's composition and purity. The anomeric proton region (δ 4.5-5.5 ppm) can indicate the number of sugar residues in the repeating unit.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar spin system, allowing for the tracing of scalar coupling networks.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is useful for assigning all resonances of a particular sugar residue starting from the anomeric proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton proximities, which is crucial for determining the glycosidic linkages between sugar residues and the overall three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, facilitating the assignment of carbon resonances.

Signaling Pathways and Visualizations

The interaction of this compound-containing bacterial polysaccharides with host immune receptors can trigger specific intracellular signaling cascades. A key example is the engagement of DC-SIGN by fucosylated ligands, which modulates the NF-κB and MAPK pathways.

DC-SIGN Signaling Pathway

Upon binding of a fucosylated bacterial polysaccharide, DC-SIGN initiates a signaling cascade that involves the recruitment of the serine/threonine kinase Raf-1. This pathway can intersect with and modulate signaling from other pattern recognition receptors, such as Toll-like receptors (TLRs).

DCSIGN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fucosylated_Polysaccharide This compound-containing Bacterial Polysaccharide DC_SIGN DC-SIGN Fucosylated_Polysaccharide->DC_SIGN Binding Raf1 Raf-1 DC_SIGN->Raf1 Activation p65_acetylation p65 Acetylation Raf1->p65_acetylation Leads to IKK_complex IKK complex IkB IκB IKK_complex->IkB Phosphorylates IkB_degradation IκB Degradation IkB->IkB_degradation Leads to NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation p65_acetylation->NFkB_nucleus Modulates IkB_degradation->NFkB Releases Gene_Transcription Gene Transcription (e.g., IL-10) NFkB_nucleus->Gene_Transcription Induces

DC-SIGN signaling pathway initiated by fucosylated ligands.
Experimental Workflow for Studying this compound Function

The following workflow outlines a general approach for investigating the role of this compound in a specific bacterial polysaccharide.

Fucosamine_Workflow Start Start: Bacterial Strain with Putative this compound Biosynthesis Genes Mutagenesis Generate this compound Biosynthesis Mutant (e.g., knockout of wbjB/C/D) Start->Mutagenesis Polysaccharide_Extraction Extract and Purify Polysaccharide from Wild-Type and Mutant Start->Polysaccharide_Extraction Wild-Type Mutagenesis->Polysaccharide_Extraction Mutant Structural_Analysis Structural Analysis (NMR, MS) Polysaccharide_Extraction->Structural_Analysis Functional_Assays Functional Assays Structural_Analysis->Functional_Assays Confirm absence of this compound Biofilm_Assay Biofilm Formation Assay (Quantitative) Functional_Assays->Biofilm_Assay Adhesion_Assay Host Cell Adhesion Assay Functional_Assays->Adhesion_Assay Immune_Assay Immune Cell Interaction Assay (e.g., DC-SIGN binding, cytokine production) Functional_Assays->Immune_Assay Conclusion Conclusion: Elucidation of this compound Function Biofilm_Assay->Conclusion Adhesion_Assay->Conclusion Immune_Assay->Conclusion

Workflow for investigating the function of this compound.

Conclusion

This compound is a critical structural and functional component of many bacterial polysaccharides. Its presence influences the antigenicity of the bacterial cell surface, mediates interactions with the host immune system, and contributes to key virulence-related processes such as adhesion and potentially biofilm formation. The detailed understanding of the biosynthesis and function of this compound-containing polysaccharides opens up new avenues for the development of novel therapeutics, including targeted antibiotics, anti-adhesion agents, and vaccines. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this important bacterial sugar.

References

Fucosamine: A Key Component of Bacterial Cell Walls and a Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine, an amino sugar derivative of fucose, is an integral component of the cell wall in a range of bacterial species, playing a critical role in structural integrity, antigenicity, and host-pathogen interactions. Its presence in surface-exposed glycopolymers, such as the lipopolysaccharide (LPS) of Gram-negative bacteria and teichuronic acids of Gram-positive bacteria, makes it a molecule of significant interest for the development of novel antibacterial vaccines and targeted therapies. This guide provides a comprehensive overview of this compound in bacterial cell walls, including its quantitative distribution, detailed experimental protocols for its analysis, and its biosynthetic pathway.

I. Quantitative Analysis of this compound in Bacterial Cell Walls

This compound has been identified as a significant constituent of the cell wall in several bacterial species. The following tables summarize the available quantitative and compositional data for this compound in the cell walls of Pseudomonas aeruginosa and Bacillus sp. C-125.

Table 1: Composition of Cell Wall Polymers in Bacillus sp. C-125

ComponentMolar RatioNotes
Teichuronic Acid
D-FucosamineMain Amino SugarIdentified as 2-amino-2,6-dideoxy-D-galactose.[1][2]
Glucuronic AcidPresent
Galacturonic AcidPresent
Peptidoglycan A1γ-type
Acidic Polymer
Glutamic Acid~4-5
Glucuronic Acid1

Table 2: Components of Lipopolysaccharide (LPS) in Pseudomonas aeruginosa serotype O11

ComponentPresenceNotes
L-FucosaminePresent in O-antigenUDP-N-acetyl-L-fucosamine is the precursor.[3]
RhamnosePresent
GlucosePresent
N-acetylgalactosaminePresent
HeptosePresent in core
2-keto-3-deoxyoctulosonic acid (KDO)Present in core
AlaninePresent

II. Experimental Protocols

A. Isolation and Hydrolysis of Bacterial Cell Walls for Monosaccharide Analysis

This protocol outlines the general steps for isolating and hydrolyzing bacterial cell walls to release constituent monosaccharides, including this compound, for subsequent analysis.

1. Cell Culture and Harvesting:

  • Grow bacterial cultures to the desired optical density (e.g., mid-log phase) in an appropriate liquid medium.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.

2. Cell Lysis and Wall Preparation:

  • Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lyse the cells using mechanical disruption (e.g., sonication or French press) or enzymatic digestion (e.g., lysozyme (B549824) treatment, particularly for Gram-positive bacteria)[4].

  • Treat the lysate with nucleases (DNase and RNase) to remove nucleic acid contamination.

  • Isolate the insoluble cell wall fraction by ultracentrifugation.

  • Wash the cell wall pellet extensively with water and detergents (e.g., SDS) to remove membrane proteins and lipids, followed by washes with water to remove the detergent[5].

3. Hydrolysis of Cell Wall Polysaccharides:

  • For the release of neutral and amino sugars, hydrolyze the purified cell wall material with trifluoroacetic acid (TFA). A microwave-assisted method can significantly reduce the hydrolysis time[6].

    • Suspend the dried cell wall material in 2-4 M TFA.

    • Heat at 100-120°C for 1-5 hours (conventional heating) or for 5-15 minutes (microwave heating)[6].

  • Remove the acid by evaporation under a stream of nitrogen.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation and identification of monosaccharides. The following protocol describes the derivatization of hydrolyzed monosaccharides to their volatile alditol acetates for GC-MS analysis.

1. Reduction and Acetylation:

  • Reduce the hydrolyzed monosaccharides with sodium borohydride (B1222165) (NaBH₄) to their corresponding alditols.

  • Neutralize the reaction with acetic acid.

  • Perform acetylation using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.

2. Extraction:

  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • Wash the organic phase with water to remove residual reagents.

  • Dry the organic phase over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5)[7][8].

  • Use a temperature program to separate the different alditol acetates.

  • Identify this compound alditol acetate (B1210297) based on its retention time and mass spectrum compared to a known standard.

C. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound Analysis

HPLC with pre-column derivatization and fluorescence detection offers high sensitivity for the quantification of amino sugars.

1. Derivatization:

  • Derivatize the hydrolyzed sample containing this compound with a fluorescent labeling agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl)[9][10]. The reaction is typically carried out in a borate (B1201080) buffer at a controlled temperature and pH.

2. HPLC Separation:

  • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile)[9].

3. Fluorescence Detection:

  • Detect the fluorescently labeled this compound using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 263 nm and emission at 315 nm for FMOC derivatives)[9].

  • Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

D. NMR Spectroscopy for Structural Elucidation of this compound-Containing Polysaccharides

NMR spectroscopy is an indispensable tool for determining the detailed structure of polysaccharides, including the anomeric configuration and linkage of this compound residues.

1. Sample Preparation:

  • Purify the this compound-containing polysaccharide from the bacterial cell wall.

  • Dissolve the purified polysaccharide in a suitable deuterated solvent (e.g., D₂O).

2. NMR Experiments:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:

    • ¹H NMR: To identify the anomeric protons and other characteristic signals.

    • ¹³C NMR: To identify the carbon signals of the sugar residues.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within a sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons[11][12].

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which are crucial for determining the linkages between sugar residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the glycosidic linkages and the three-dimensional structure.

3. Data Analysis:

  • Analyze the NMR spectra to assign the chemical shifts of all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units, including this compound, in the polysaccharide chain[11][12][13][14].

III. Biosynthesis of this compound Precursor and Analytical Workflow

A. Biosynthesis of UDP-N-acetyl-L-fucosamine in Pseudomonas aeruginosa

The biosynthesis of L-fucosamine in P. aeruginosa O11 proceeds via its nucleotide-activated precursor, UDP-N-acetyl-L-fucosamine. This pathway involves a series of enzymatic reactions starting from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

Biosynthesis_of_UDP_L_FucNAc UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 UDP-2-acetamido-2,6-dideoxy- D-xylo-4-hexulose UDP_GlcNAc->Intermediate1 WbjB (Dehydratase) Intermediate2 UDP-2-acetamido-2,6-dideoxy- L-lyxo-4-hexulose Intermediate1->Intermediate2 WbjB (C5-epimerase) UDP_L_PneNAc UDP-N-acetyl-L-pneumosamine Intermediate2->UDP_L_PneNAc WbjC (C3-epimerase/reductase) UDP_L_FucNAc UDP-N-acetyl-L-fucosamine UDP_L_PneNAc->UDP_L_FucNAc WbjD (C2-epimerase) L_this compound L-Fucosamine in LPS UDP_L_FucNAc->L_this compound Glycosyltransferases

Caption: Biosynthesis pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa.

B. Logical Workflow for this compound Analysis in Bacterial Cell Walls

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound as a component of bacterial cell walls.

Fucosamine_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Culture Bacterial Culture Harvest Cell Harvesting & Washing Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolation Cell Wall Isolation Lysis->Isolation Hydrolysis Acid Hydrolysis Isolation->Hydrolysis NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Purification of Polysaccharide GC_MS GC-MS Analysis (Qualitative & Quantitative) Hydrolysis->GC_MS Derivatization HPLC HPLC-Fluorescence (Quantitative) Hydrolysis->HPLC Derivatization Composition Monosaccharide Composition & Molar Ratios GC_MS->Composition Quantification This compound Quantification HPLC->Quantification Structure Polysaccharide Structure (Linkage, Anomericity) NMR->Structure

Caption: Workflow for this compound analysis from bacterial cell walls.

IV. Functional Significance and Therapeutic Potential

The presence of this compound in surface-exposed polysaccharides underscores its importance in the interaction between bacteria and their environment, particularly the host immune system. As a component of the O-antigen of LPS, this compound contributes to the serotype specificity of Gram-negative bacteria and is a key target for the host's antibody response[15][16]. The structural variability of these surface polysaccharides, including the presence of unique sugars like this compound, is a mechanism for immune evasion[15].

The accessibility of this compound on the bacterial surface makes it an attractive target for the development of novel therapeutics:

  • Vaccine Development: this compound-containing polysaccharides can be used as antigens in conjugate vaccines to elicit a protective antibody response against pathogenic bacteria.

  • Monoclonal Antibody Therapy: Monoclonal antibodies targeting this compound-containing epitopes on the bacterial surface could be developed for passive immunotherapy, potentially offering a specific and potent treatment for infections caused by multidrug-resistant bacteria[17][18][19].

Conclusion

This compound is a significant and functionally important component of the cell walls of various bacterial species. The detailed methodologies and biosynthetic insights provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the structure, function, and biosynthesis of this compound-containing glycopolymers will be instrumental in the development of next-generation antibacterial agents and vaccines to combat infectious diseases.

References

The Pivotal Role of Fucosamine in Microbial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Biosynthesis, Virulence Contribution, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosamine and its acetylated form, N-acetylthis compound, are amino sugars that are increasingly recognized for their critical roles in the pathogenicity of a variety of medically important bacteria. As integral components of surface structures such as lipopolysaccharide (LPS) and capsules, these sugars mediate crucial interactions between microbes and their hosts. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into bacterial cell surface structures, and its multifaceted role in virulence mechanisms, including adhesion, invasion, and biofilm formation. We present a synthesis of current quantitative data, detailed experimental protocols for studying this compound's function, and visual representations of key pathways and workflows to facilitate a deeper understanding of this important molecule in microbial pathogenesis and as a potential target for novel antimicrobial strategies.

Introduction

The surfaces of microbial pathogens are decorated with a complex array of glycoconjugates that are critical for their survival and virulence. Among these are amino sugars, which play pivotal roles in structural integrity, immune evasion, and host-cell interactions. This compound (2-amino-2,6-dideoxy-galactose) and its more common derivative, N-acetylthis compound (FucNAc), are key components of the surface antigens of several significant human pathogens, including Pseudomonas aeruginosa, Helicobacter pylori, and Campylobacter jejuni. The presence and modification of these sugars on cell surface structures like lipopolysaccharide (LPS) and capsular polysaccharides can profoundly influence the bacterium's ability to colonize its host, resist immune clearance, and cause disease. This guide delves into the technical details of this compound's involvement in microbial pathogenesis, providing researchers and drug development professionals with a foundational understanding of its biosynthesis, function, and potential as a therapeutic target.

Biosynthesis of UDP-N-acetyl-L-fucosamine

The precursor for the incorporation of N-acetyl-L-fucosamine into bacterial glycoconjugates is UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The biosynthesis of this nucleotide sugar from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) has been well-characterized in Pseudomonas aeruginosa serotype O11.[1] This pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the wbj gene cluster (homologous to the cap5 locus in Staphylococcus aureus).

The key enzymes and steps in this pathway are:

  • WbjB (Cap5E): This bifunctional enzyme initiates the pathway by catalyzing the 4,6-dehydration of UDP-GlcNAc, followed by C-5 epimerization.

  • WbjC (Cap5F): This enzyme is also bifunctional, catalyzing C-3 epimerization and subsequent C-4 reduction of the intermediate.

  • WbjD (Cap5G): The final step is a C-2 epimerization of UDP-2-acetamido-2,6-dideoxy-L-talose to yield the final product, UDP-N-acetyl-L-fucosamine.[1]

fucosamine_biosynthesis cluster_pathway UDP-N-acetyl-L-fucosamine Biosynthesis Pathway UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 UDP-4-keto-6-deoxy-GlcNAc UDP_GlcNAc->Intermediate1 WbjB (dehydration, C-5 epimerization) Intermediate2 UDP-2-acetamido-2,6-dideoxy-L-talose Intermediate1->Intermediate2 WbjC (C-3 epimerization, C-4 reduction) UDP_FucNAc UDP-N-acetyl-L-fucosamine Intermediate2->UDP_FucNAc WbjD (C-2 epimerization) glcnac_signaling cluster_pathway GlcNAc Signaling in Candida albicans GlcNAc_ext Extracellular GlcNAc Ngt1 Ngt1 Transporter GlcNAc_ext->Ngt1 GlcNAc_int Intracellular GlcNAc Ngt1->GlcNAc_int Ras1 Ras1 GlcNAc_int->Ras1 Activates Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TFs Transcription Factors (e.g., Efg1) PKA->TFs Phosphorylates Virulence Hyphal Morphogenesis & Virulence Gene Expression TFs->Virulence Regulates experimental_workflow cluster_workflow Biofilm Quantification (Crystal Violet Assay) Workflow start Start inoculate Inoculate 96-well plate with bacterial culture start->inoculate incubate Incubate (24-48h) to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain with ethanol or acetic acid wash2->solubilize measure Measure absorbance (OD 570-595nm) solubilize->measure end End measure->end

References

In-depth Analysis of Fucosamine's Immunological Properties Reveals a Field in Its Infancy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the specific immunological properties of Fucosamine, an amino sugar derived from fucose. While the broader topics of fucose, the enzymatic process of fucosylation, and the well-studied amino sugar glucosamine (B1671600) have extensive research detailing their roles in the immune system, data directly pertaining to this compound is notably scarce. This technical guide will address the current state of knowledge, highlighting the distinction between these related compounds and summarizing the immunological functions of fucose/fucosylation and glucosamine as a critical frame of reference.

Distinguishing this compound from Fucose and Glucosamine

It is crucial to differentiate between three related but distinct molecules:

  • Fucose: A deoxyhexose sugar (specifically L-fucose (B3030135) in mammals) that is a fundamental component of many N-glycans, O-glycans, and glycolipids.

  • Fucosylation: The enzymatic process of attaching a fucose molecule to other molecules, such as proteins and lipids. This post-translational modification is critical for the function of many cell surface receptors and signaling molecules.

  • This compound: An amino sugar derivative of fucose, where a hydroxyl group is replaced by an amino group.

  • Glucosamine: An amino sugar derived from glucose, which is one of the most abundant monosaccharides and has been extensively studied for its anti-inflammatory and immunomodulatory effects.

The user's query specifically requests information on this compound. However, publicly accessible scientific and technical literature does not currently provide sufficient data to construct a detailed guide on its specific immunological properties, including quantitative data, detailed experimental protocols, or established signaling pathways. The majority of research focuses on the broader impact of fucosylation and the distinct effects of glucosamine.

The Immunological Role of Fucosylation: A Proxy for Understanding Fucose-Containing Structures

While data on this compound is lacking, the process of fucosylation, which involves the addition of fucose to glycans, is known to be a critical regulator of the immune system. Fucose-containing glycans on the surface of cells mediate numerous immunological processes.

Key immunological functions regulated by fucosylation include:

  • Leukocyte Adhesion and Trafficking: Fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), are essential for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step for their migration to sites of inflammation.

  • Immune Cell Development: Proper fucosylation is necessary for the development and function of various immune cells.[1]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in ADCC activity.[2][3] This has been a key area of development for therapeutic monoclonal antibodies in oncology.

  • Receptor Signaling: Fucosylation can modulate the activity of crucial signaling receptors. For example, core fucosylation can negatively regulate receptors like the FcγRIII receptor.[4] Conversely, it is essential for the proper function of other receptors involved in development and cell communication.[2]

Exogenous L-fucose has been shown to enhance fucosylation levels via the salvage pathway and can attenuate lipopolysaccharide-induced neuroinflammation, suggesting that modulating fucose availability has therapeutic potential.[4]

Fucosylation Biosynthesis and Regulation

The donor substrate for fucosylation is GDP-fucose, which is synthesized through two main pathways: the de novo pathway and the salvage pathway.[4] The de novo pathway is the primary source under normal conditions. The salvage pathway utilizes free L-fucose from dietary sources or lysosomal degradation to produce GDP-fucose.[4] This dual-pathway system highlights the importance of maintaining cellular fucose levels for proper immune function.

Fucosylation_Pathway cluster_0 De Novo Pathway cluster_1 Salvage Pathway cluster_2 Golgi Apparatus Glucose Glucose GDP-Mannose GDP-Mannose Glucose->GDP-Mannose GDP-Fucose GDP-Fucose GDP-Mannose->GDP-Fucose GMD, FX GDP-Fucose_Golgi GDP-Fucose GDP-Fucose->GDP-Fucose_Golgi GDP-Fucose Transporter L-Fucose L-Fucose (Dietary/Lysosomal) Fucose-1-P Fucose-1-P L-Fucose->Fucose-1-P FUK Fucose-1-P->GDP-Fucose FPGT FUTs Fucosyltransferases (e.g., FUT8) GDP-Fucose_Golgi->FUTs Fucosylated_Glycoprotein Fucosylated Glycoprotein FUTs->Fucosylated_Glycoprotein Glycoprotein Target Glycoprotein Immune Regulation Immune Regulation Fucosylated_Glycoprotein->Immune Regulation Modulates

Caption: Overview of GDP-Fucose Biosynthesis and Fucosylation.

The Immunological Properties of Glucosamine: A Well-Studied Amino Sugar

In contrast to this compound, D-glucosamine (GlcN) and its derivative N-acetyl-D-glucosamine (NAG) have been the subject of extensive immunological research.[5][6] Glucosamine is widely available as a dietary supplement and has demonstrated significant anti-inflammatory and immunomodulatory activities.

Anti-Inflammatory Effects

Glucosamine exerts anti-inflammatory effects through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Glucosamine has been shown to suppress the production of key pro-inflammatory cytokines such as IL-1β and TNF-α.[7]

  • Suppression of Inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators like nitric oxide (NO) and prostaglandins.[7]

Modulation of Immune Cell Function

Glucosamine directly impacts the function and differentiation of several immune cell types:

  • T-Cell Differentiation: Glucosamine can modulate the differentiation of T helper (Th) cells, impeding Th1 and Th2 development while promoting Th17 differentiation by interfering with the N-glycosylation of the IL-2 receptor alpha chain (CD25).[8]

  • Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown that glucosamine promotes the production of MDSCs, a population of immature myeloid cells with potent immunosuppressive capabilities.[9][10] It enhances their suppressive function by increasing the expression of arginase 1 and iNOS.[9]

  • Natural Killer (NK) Cells: D-glucosamine has been found to enhance the lytic activity of human NK cells in vitro.[11]

Signaling Pathway Interference

The immunomodulatory effects of glucosamine are linked to its ability to interfere with key intracellular signaling pathways:

  • NF-κB Pathway: A central pathway in inflammation, NF-κB activation is inhibited by glucosamine, preventing the transcription of numerous pro-inflammatory genes.

  • STAT and ERK Pathways: Glucosamine can activate STAT3 and ERK1/2 signaling pathways in MDSCs, which is linked to their enhanced immunosuppressive function.[9][10]

Glucosamine_Signaling cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_TCell T Helper Cell Glucosamine Glucosamine STAT3_p p-STAT3 Glucosamine->STAT3_p Activates ERK12_p p-ERK1/2 Glucosamine->ERK12_p Activates CD25 CD25 (IL-2Rα) Glucosamine->CD25 Interferes with Arg1_iNOS ↑ Arginase-1 (Arg1) ↑ iNOS ROS ↑ Reactive Oxygen Species (ROS) T_Cell_Suppression T-Cell Suppression N_Glycosylation ↓ N-Glycosylation Stat5 ↓ Stat5 Signaling T_Cell_Diff Altered Th1/Th2/Th17 Differentiation

Caption: Glucosamine's effect on MDSC and T-Cell pathways.

Conclusion and Future Directions

The topic of the immunological properties of this compound represents an un- or under-explored area of immunology. There is a clear lack of specific research to provide the quantitative data, experimental protocols, and detailed pathway analyses required for a comprehensive technical guide. In stark contrast, the roles of fucose (via fucosylation) and glucosamine in the immune system are well-documented, offering complex pictures of immune regulation with significant therapeutic implications.

For researchers, scientists, and drug development professionals, this highlights a potential opportunity. Given the established immunomodulatory roles of other amino sugars like glucosamine and the critical functions of its parent sugar, fucose, it is plausible that this compound possesses unique and uncharacterized biological activities. Future research should aim to:

  • Synthesize and purify different isomers of this compound (e.g., L- and D-fucosamine and their N-acetylated forms).

  • Perform in vitro screening to assess its effects on primary immune cells (T-cells, B-cells, macrophages, dendritic cells, NK cells).

  • Quantify its impact on cytokine production, immune cell proliferation, and cytotoxicity.

  • Utilize in vivo models of inflammation and autoimmune disease to determine its therapeutic potential.

Until such foundational research is conducted and published, a detailed technical guide on the immunological properties of this compound cannot be compiled. The scientific community's focus remains on the broader and more established fields of fucosylation and glucosamine biology.

References

Fucosamine as a potential biomarker for bacterial infections.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The early and accurate diagnosis of bacterial infections is a critical challenge in clinical medicine. The development of novel biomarkers with high sensitivity and specificity could significantly improve patient outcomes and guide antimicrobial stewardship. Fucosamine, an amino sugar component of bacterial lipopolysaccharide (LPS), presents a promising yet underexplored candidate as a specific biomarker for bacterial infections. This technical guide provides a comprehensive overview of the rationale behind this compound's potential, its biochemical basis, proposed methodologies for its detection, and the current landscape of bacterial infection biomarkers.

The Rationale for this compound as a Bacterial Biomarker

The cell walls of Gram-negative bacteria are characterized by the presence of lipopolysaccharide (LPS), a potent immunostimulant.[1][2][3][4] LPS is composed of three domains: lipid A, a core oligosaccharide, and an O-antigen.[1][3][4] The O-antigen is a repeating polysaccharide chain that is highly variable among different bacterial species and strains.[3] Certain bacterial species, such as Pseudomonas aeruginosa serotype O11, incorporate L-fucosamine into their O-antigen structure.[5] Additionally, the capsule of some bacteria, like Staphylococcus aureus type 5, also contains this compound.[5] The presence of this compound in these bacterial-specific structures, and its general absence in humans, forms the fundamental basis for its potential as a highly specific biomarker for infections caused by these pathogens.

Biosynthesis of this compound Precursors

The synthesis of L-fucosamine in bacteria proceeds through a series of enzymatic steps, starting from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). In Pseudomonas aeruginosa serotype O11, the biosynthesis of UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), the direct precursor to L-fucosamine, involves three key enzymes: WbjB, WbjC, and WbjD.[5] The proposed pathway begins with the conversion of UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) by the combined action of WbjB and WbjC.[5] Subsequently, the enzyme WbjD is thought to catalyze the C-2 epimerization of UDP-L-PneNAc to form UDP-L-FucNAc.[5]

Fucosamine_Biosynthesis cluster_pathway Biosynthesis of UDP-N-acetyl-L-fucosamine cluster_incorporation Incorporation into Bacterial Structures UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) UDP_GlcNAc->Intermediate WbjB, WbjC UDP_FucNAc UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc) Intermediate->UDP_FucNAc WbjD (C-2 epimerization) LPS Lipopolysaccharide (LPS) (e.g., Pseudomonas aeruginosa O11) UDP_FucNAc->LPS Capsule Capsule (e.g., Staphylococcus aureus Type 5) UDP_FucNAc->Capsule Fucosamine_Detection_Workflow cluster_workflow Proposed Workflow for this compound Detection Sample Biological Sample (Plasma, Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release this compound Derivatization Derivatization (e.g., OPA) Hydrolysis->Derivatization Add Fluorophore LC_MS LC-MS/MS Analysis Derivatization->LC_MS Separation and Detection Quantification Quantification LC_MS->Quantification Determine Concentration

References

Fucosamine Derivatives: A Technical Guide to Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fucosamine and its derivatives, with a primary focus on their natural occurrence, biosynthesis, and the experimental methodologies required for their study. This compound (2-amino-2,6-dideoxy-galactose) and its acetylated form, N-acetyl-fucosamine (FucNAc), are rare amino sugars that have been identified as crucial components of bacterial cell surface glycoconjugates, particularly the lipopolysaccharides (LPS) of Gram-negative bacteria. Their presence on the bacterial surface implicates them in host-pathogen interactions and makes them potential targets for novel therapeutic and diagnostic development.

Natural Occurrence of this compound Derivatives

This compound is predominantly found as a structural component of the O-specific polysaccharide (O-antigen) chains of bacterial lipopolysaccharides. The O-antigen is the outermost part of the LPS and is a major determinant of a bacterium's serological specificity and virulence. The presence of rare sugars like N-acetyl-L-fucosamine contributes to this antigenic diversity.

Key bacterial species in which this compound derivatives have been identified include:

  • Proteus vulgaris : The O19 serotype contains N-acetyl-L-fucosamine as a key component of its O-specific polysaccharide repeating unit.[1]

  • Chromobacterium violaceum : D-fucosamine has been successfully isolated from the specific polysaccharide of this Gram-negative bacterium.

  • Pseudomonas aeruginosa : The biosynthesis pathway for UDP-N-acetyl-L-fucosamine has been elucidated in this opportunistic pathogen, where it serves as a precursor for the serotype O11 lipopolysaccharide.

  • Ochrobactrum quorumnocens : The lipopolysaccharide of this rhizospheric bacterium was found to contain D-fucose residues, highlighting the presence of fucose-family sugars in this genus.

Data Presentation: Quantitative Occurrence

The precise quantification of this compound derivatives within complex polysaccharides is essential for structural and functional studies. High-performance analytical techniques are required to determine their molar ratios relative to other constituent monosaccharides.

Bacterial SpeciesPolysaccharideThis compound DerivativeMolar Ratio / CompositionReference
Proteus vulgaris O19O-Specific PolysaccharideN-acetyl-L-fucosamine (L-FucNAc)D-Gal:D-GlcNAc:D-GalNAc:L-FucNAc = 1:1:1:1[1]
Citrobacter sp.Exopolysaccharide (EPS)Total Hexosamines29% of crude EPS
Ochrobactrum quorumnocens T1Kr02Lipopolysaccharide (LPS)Total Carbohydrates31.2% of LPS

Biosynthesis and Biological Role

The primary precursor for this compound derivatives in bacteria is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a central metabolite in the hexosamine biosynthesis pathway. A series of enzymatic modifications, including epimerization and reduction, converts UDP-GlcNAc into the activated sugar nucleotide UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). This activated form can then be incorporated into growing polysaccharide chains by specific glycosyltransferases.

Biosynthesis_of_UDP_L_FucNAc UDP_GlcNAc UDP-N-acetyl- D-glucosamine Intermediate1 UDP-2-acetamido-2,6-dideoxy- D-xylo-4-hexulose UDP_GlcNAc->Intermediate1 Dehydration & Epimerization (WbjB) UDP_L_FucNAc UDP-N-acetyl- L-fucosamine Intermediate1->UDP_L_FucNAc Reduction & Epimerization (WbjC/WbjD) LPS LPS O-Antigen UDP_L_FucNAc->LPS Glycosyltransferase

Biosynthesis of UDP-N-acetyl-L-fucosamine.

As a component of the bacterial O-antigen, this compound plays a critical role in the bacterium's interaction with its environment and host organisms. The LPS molecule is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, which recognizes the Lipid A component. The highly variable O-antigen, decorated with unique sugars like this compound, modulates this interaction, contributes to serum resistance, and serves as a binding site for bacteriophages.

LPS_Host_Interaction cluster_bacteria Gram-Negative Bacterium cluster_host Host Immune Cell (e.g., Macrophage) LPS LPS with This compound-containing O-Antigen TLR4 TLR4/MD2 Receptor Complex LPS->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 Signal Transduction NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription

References

A Technical Guide to the Stereochemistry of D- and L-Fucosamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Biological Relevance of Fucosamine Enantiomers

This compound, a 2-amino-2,6-dideoxygalactose, exists as two enantiomers, D-fucosamine (D-FucN) and L-fucosamine (L-FucN). These rare amino sugars are crucial components of various glycoconjugates, playing significant roles in biological processes ranging from bacterial pathogenesis to host-microbe interactions. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, physicochemical properties, and biological significance of D- and L-fucosamine, tailored for researchers, scientists, and professionals in drug development.

Stereochemistry and Structure

D- and L-fucosamine are stereoisomers, mirror images of each other, with the C6 methyl group and the C2 amino group being key distinguishing features from other common amino sugars. Their structures are based on the galactose configuration. The "D" and "L" designations refer to the configuration of the chiral center furthest from the anomeric carbon (C5), analogous to D- and L-glyceraldehyde.

Chemical Synthesis of D- and L-Fucosamine

The limited availability of D- and L-fucosamine from natural sources necessitates their chemical synthesis to enable further research and therapeutic development. A notable de novo approach utilizes commercially available D- and L-Garner aldehydes as chiral starting materials.[1][2][3][4][5][6][7]

De Novo Synthesis from Garner Aldehydes

A retrosynthetic analysis reveals a pathway to construct the this compound backbone from the respective Garner aldehydes. This method allows for the stereocontrolled introduction of the necessary functional groups.

de_novo_synthesis Garner_Aldehyde D- or L-Garner Aldehyde Allylic_Ether Allylic Ether Intermediate Garner_Aldehyde->Allylic_Ether Carbon nucleophile addition Protected_this compound Protected this compound Allylic_Ether->Protected_this compound Dihydroxylation This compound D- or L-Fucosamine Protected_this compound->this compound Deprotection udp_l_fucnac_biosynthesis UDP_GlcNAc UDP-N-acetyl-D-glucosamine Intermediate1 UDP-4-keto-6-deoxy-GlcNAc UDP_GlcNAc->Intermediate1 WbjB (Dehydratase) Intermediate2 UDP-2-acetamido-2,6-dideoxy-L-talose Intermediate1->Intermediate2 WbjC (Epimerase/Reductase) UDP_L_FucNAc UDP-N-acetyl-L-fucosamine Intermediate2->UDP_L_FucNAc WbjD (Epimerase)

References

Fucosamine Metabolism in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucosamine, an amino sugar analogue of the monosaccharide fucose, is a component of various bacterial surface glycoconjugates, including lipopolysaccharides and capsules. While the biosynthesis of this compound-containing structures is well-documented in several prokaryotic species, a comprehensive understanding of its catabolic metabolism remains largely uncharted territory. This technical guide consolidates the current knowledge on prokaryotic this compound metabolism, drawing parallels with the well-characterized N-acetylglucosamine (GlcNAc) utilization pathway to propose a putative catabolic route. This document provides a detailed overview of the key enzymes, potential regulatory mechanisms, and experimental methodologies relevant to the study of this compound metabolism, aiming to equip researchers with the foundational knowledge to explore this nascent field. The scarcity of direct experimental data on this compound catabolism necessitates that a portion of this guide is presented as a hypothetical framework, intended to stimulate further investigation.

Introduction

The diverse metabolic capabilities of prokaryotes allow them to utilize a wide array of carbohydrates as nutrient sources. Among these are amino sugars, which are integral components of cellular structures and also serve as valuable carbon and nitrogen sources. While the metabolism of common amino sugars like N-acetylglucosamine (GlcNAc) is extensively studied, the pathways for less common amino sugars, such as this compound (and its N-acetylated form, N-acetylthis compound), are not well-elucidated. This compound is structurally similar to glucosamine, with the key difference being the presence of a methyl group at the C-6 position. This structural similarity suggests that the enzymatic machinery for GlcNAc catabolism could potentially be adapted for this compound breakdown. This guide will explore the known aspects of this compound biosynthesis and propose a catabolic pathway based on this enzymatic analogy.

This compound Biosynthesis: A Brief Overview

The biosynthesis of N-acetyl-L-fucosamine has been characterized in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This pathway starts from the central metabolite UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and involves a series of enzymatic reactions catalyzed by a conserved set of enzymes.

A key biosynthetic pathway involves the following steps:

  • Dehydration and Epimerization: The enzyme WbjB (or its homolog Cap5E) catalyzes the 4,6-dehydration of UDP-GlcNAc, followed by epimerization at C-3 and C-5, leading to a mixture of keto-deoxy sugars.

  • Reduction: The enzyme WbjC (or its homolog Cap5F) then reduces one of the keto-sugar intermediates at the C-4 position to yield UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-TalNAc).

  • Epimerization: Finally, the enzyme WbjD (or its homolog Cap5G) mediates a C-2 epimerization of UDP-TalNAc to produce the final product, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc).

Fucosamine_Biosynthesis UDPGlcNAc UDP-N-acetyl-D-glucosamine KetoIntermediates Keto-deoxy-sugar intermediates UDPGlcNAc->KetoIntermediates WbjB/Cap5E (Dehydration, Epimerization) UDPTalNAc UDP-2-acetamido-2,6- dideoxy-L-talose KetoIntermediates->UDPTalNAc WbjC/Cap5F (Reduction) UDPFucNAc UDP-N-acetyl-L-fucosamine UDPTalNAc->UDPFucNAc WbjD/Cap5G (Epimerization)

Caption: Proposed biosynthetic pathway of UDP-N-acetyl-L-fucosamine.

Proposed Catabolic Pathway for N-Acetylthis compound

Direct experimental evidence for a dedicated N-acetylthis compound catabolic pathway in prokaryotes is currently lacking. However, based on the well-established pathway for N-acetylglucosamine (GlcNAc) catabolism, a homologous pathway for N-acetylthis compound can be proposed. This hypothetical pathway would involve a series of enzymatic steps to convert N-acetylthis compound into intermediates that can enter central metabolism.

The proposed steps are as follows:

  • Transport: N-acetylthis compound would first be transported into the cell. In many bacteria, sugar transport is mediated by the phosphotransferase system (PTS), which concomitantly phosphorylates the sugar as it enters the cell. Alternatively, ABC transporters could be involved.

  • Phosphorylation: If not already phosphorylated during transport, intracellular N-acetylthis compound would be phosphorylated by a kinase to yield N-acetylthis compound-6-phosphate. This step is analogous to the phosphorylation of GlcNAc by NagK.

  • Deacetylation: The N-acetylthis compound-6-phosphate would then be deacetylated by a deacetylase, analogous to NagA, to produce this compound-6-phosphate and acetate.

  • Deamination and Isomerization: Finally, this compound-6-phosphate would undergo deamination and isomerization, catalyzed by an enzyme homologous to NagB, to yield a keto-sugar phosphate (B84403) that can enter glycolysis. Given the C-6 deoxy nature of this compound, the final product would likely be a 6-deoxy-fructose-6-phosphate analog.

Fucosamine_Catabolism cluster_outside Extracellular cluster_inside Cytoplasm FucNAc_out N-acetylthis compound FucNAc_in N-acetylthis compound FucNAc_out->FucNAc_in Transport (e.g., PTS or ABC transporter) FucNAc6P N-acetylthis compound-6-P FucNAc_in->FucNAc6P This compound Kinase (putative NagK homolog) Fuc6P This compound-6-P FucNAc6P->Fuc6P N-acetylthis compound-6-P Deacetylase (putative NagA homolog) KetoSugarP 6-Deoxy-fructose-6-P Fuc6P->KetoSugarP This compound-6-P Deaminase/Isomerase (putative NagB homolog) Glycolysis Glycolysis KetoSugarP->Glycolysis

Caption: A proposed catabolic pathway for N-acetylthis compound in prokaryotes.

Key Enzymes and Their Potential Roles

The enzymes involved in the proposed this compound catabolic pathway are hypothesized to be homologs of the well-characterized Nag enzymes of GlcNAc metabolism.

This compound Kinase (A putative NagK homolog)
  • Function: Catalyzes the ATP-dependent phosphorylation of N-acetylthis compound to N-acetylthis compound-6-phosphate.

  • Analogy: This is the first committed step in the intracellular catabolism of the amino sugar, analogous to N-acetylglucosamine kinase (NagK) in the GlcNAc pathway.

  • Substrate Specificity: The substrate specificity of known NagK enzymes would need to be investigated to determine their activity on N-acetylthis compound. Given the structural similarity, some level of promiscuity might be expected.

N-acetylthis compound-6-phosphate Deacetylase (A putative NagA homolog)
  • Function: Catalyzes the hydrolysis of the acetyl group from N-acetylthis compound-6-phosphate to yield this compound-6-phosphate and acetate.

  • Analogy: This reaction is analogous to that of N-acetylglucosamine-6-phosphate deacetylase (NagA).

  • Metabolic Significance: This step is crucial as it prepares the molecule for deamination and channels the acetyl group into central metabolism.

This compound-6-phosphate Deaminase/Isomerase (A putative NagB homolog)
  • Function: Catalyzes the deamination of this compound-6-phosphate and its isomerization to a 6-deoxyketohexose-6-phosphate.

  • Analogy: This enzyme would be functionally homologous to glucosamine-6-phosphate deaminase (NagB).

  • Entry into Central Metabolism: The product of this reaction would likely enter the glycolytic pathway or a related pathway for further metabolism.

Genetic Regulation

The genes encoding the enzymes for N-acetylglucosamine catabolism are typically organized in an operon (the nag operon) and are subject to transcriptional regulation. A similar regulatory mechanism is proposed for a putative this compound utilization operon.

  • Induction: The expression of the this compound catabolic genes would likely be induced by the presence of N-acetylthis compound or an intermediate of its catabolism.

  • Repression: In the absence of the inducer, a repressor protein, analogous to NagC in E. coli or DasR in Streptomyces, would bind to an operator site in the promoter region of the operon, blocking transcription. The binding of the inducer molecule to the repressor would cause a conformational change, leading to its dissociation from the DNA and allowing transcription to proceed.

Fucosamine_Regulation Promoter Promoter Gene1 fucK Operator Operator Gene2 fucA Gene3 fucB Repressor Repressor (e.g., NagC homolog) Repressor->Operator Binds and represses Inducer Inducer (e.g., this compound-6-P) Inducer->Repressor Binds and inactivates RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds

Caption: Proposed regulatory model for a this compound catabolism operon.

Quantitative Data

Direct quantitative data for this compound metabolism in prokaryotes is not available in the current literature. However, the kinetic parameters of the analogous enzymes from the well-studied N-acetylglucosamine pathway in Escherichia coli can serve as a reference point for future studies.

Table 1: Kinetic Parameters of E. coli N-Acetylglucosamine Catabolic Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
N-Acetylglucosamine Kinase (NagK)N-Acetylglucosamine342118
ATP896-
N-Acetylglucosamine-6-P Deacetylase (NagA)N-Acetylglucosamine-6-PData not availableData not available
Glucosamine-6-P Deaminase (NagB)Glucosamine-6-PData not availableData not available

Note: The absence of data for NagA and NagB highlights the need for further quantitative characterization of these pathways.

Experimental Protocols

Investigating the proposed this compound metabolic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Bacterial Growth Curve Analysis

Objective: To determine if a prokaryotic species can utilize N-acetylthis compound as a sole carbon and/or nitrogen source.

Methodology:

  • Prepare a minimal medium (e.g., M9 minimal medium) devoid of any carbon or nitrogen source.

  • Supplement the minimal medium with a defined concentration of N-acetylthis compound (e.g., 0.2% w/v) as the sole carbon source. As a control, prepare media with glucose and a no-carbon control.

  • Inoculate the media with the bacterial strain of interest from an overnight culture grown in a rich medium (e.g., LB broth). The initial optical density (OD600) should be low (e.g., 0.05).

  • Incubate the cultures at the optimal growth temperature for the bacterium with shaking.

  • Monitor bacterial growth by measuring the OD600 at regular time intervals (e.g., every hour) using a spectrophotometer.

  • Plot the OD600 values against time to generate growth curves. A significant increase in OD600 in the N-acetylthis compound-supplemented medium compared to the no-carbon control indicates utilization.

Growth_Curve_Workflow Start Prepare Minimal Media (+ FucNAc, + Glucose, No Carbon) Inoculate Inoculate with Bacterial Culture Start->Inoculate Incubate Incubate with Shaking at Optimal Temperature Inoculate->Incubate Measure_OD Measure OD600 at Time Intervals Incubate->Measure_OD Plot Plot OD600 vs. Time (Generate Growth Curves) Measure_OD->Plot Analyze Analyze Growth (Compare Curves) Plot->Analyze

Caption: Workflow for bacterial growth curve analysis with N-acetylthis compound.

Enzyme Assays

Objective: To detect and quantify the activity of the putative this compound-metabolizing enzymes.

7.2.1. This compound Kinase Assay (Coupled Spectrophotometric Assay)

Principle: The production of ADP by the kinase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, which can be monitored by the decrease in absorbance at 340 nm.

Methodology:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 1 mM Phosphoenolpyruvate

    • 4 mM ATP

    • 0.2 mM NADH

    • 4 units of Lactate Dehydrogenase

    • 4 units of Pyruvate Kinase

    • Cell-free extract or purified enzyme

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding N-acetylthis compound to a final concentration of 1-10 mM.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (εNADH = 6220 M-1cm-1).

7.2.2. N-acetylthis compound-6-phosphate Deacetylase Assay (Colorimetric Assay)

Principle: The release of the amino group from this compound-6-phosphate after deacetylation can be detected using a colorimetric reagent such as ninhydrin (B49086).

Methodology:

  • Synthesize or acquire N-acetylthis compound-6-phosphate as the substrate.

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • Substrate (e.g., 1 mM N-acetylthis compound-6-phosphate)

    • Cell-free extract or purified enzyme

  • Incubate the reaction at the optimal temperature.

  • At various time points, stop the reaction (e.g., by boiling).

  • Add ninhydrin reagent and heat to develop color.

  • Measure the absorbance at 570 nm.

  • Quantify the amount of this compound-6-phosphate produced using a standard curve of this compound.

Conclusion and Future Directions

The study of this compound metabolism in prokaryotes is in its infancy. This guide has presented a hypothetical framework for the catabolism of N-acetylthis compound based on the well-understood N-acetylglucosamine pathway. This proposed pathway provides a roadmap for future research, which should focus on:

  • Identification and characterization of this compound-specific catabolic enzymes: This will involve screening for bacteria capable of growth on this compound, followed by genetic and biochemical studies to identify the responsible enzymes.

  • Elucidation of the genetic regulation: Understanding how the expression of this compound metabolic genes is controlled will provide insights into how bacteria adapt to the availability of this nutrient.

  • Investigation of substrate promiscuity: Determining the extent to which enzymes of the GlcNAc pathway can act on this compound derivatives will clarify the potential for metabolic crosstalk.

  • Metabolomic studies: Analyzing the intracellular metabolite pools of bacteria grown on this compound will provide direct evidence for the proposed metabolic intermediates.

The exploration of this compound metabolism has the potential to uncover novel enzymatic functions and regulatory mechanisms. Furthermore, as this compound is a component of the cell surface of some pathogenic bacteria, understanding its metabolism could open new avenues for the development of antimicrobial agents that target these unique pathways. This guide serves as a foundational resource to catalyze further research in this exciting and underexplored area of prokaryotic metabolism.

Methodological & Application

De Novo Synthesis of D-Fucosamine Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the de novo synthesis of D-fucosamine building blocks, crucial components for the development of novel therapeutics and vaccines. The protocols focus on a chemical synthesis approach starting from readily available precursors and also provide an overview of a relevant enzymatic pathway for the synthesis of the related L-fucosamine. The information is intended to guide researchers in the efficient and stereoselective synthesis of these rare amino sugars.

Introduction

D-Fucosamine (2-amino-2,6-dideoxy-D-galactose) is an important monosaccharide found in the glycans of various pathogenic bacteria, including Pseudomonas aeruginosa.[1][2][3] Its unique structure makes it a key target for the development of carbohydrate-based vaccines and antibacterial agents. However, the scarcity of D-fucosamine from natural sources necessitates efficient synthetic routes for its production.[1][2][3] This document outlines a proven de novo chemical synthesis strategy and discusses a relevant enzymatic pathway for the production of fucosamine derivatives.

Chemical Synthesis of D-Fucosamine Building Blocks

The de novo synthesis of D-fucosamine building blocks can be achieved from the commercially available L-Garner aldehyde.[1][2][3] The following protocols describe a multi-step synthesis to obtain a differentially protected D-fucosamine derivative (D-8a) suitable for further glycosylation reactions.[1]

Experimental Workflow for Chemical Synthesis

cluster_synthesis De Novo Synthesis of D-Fucosamine Building Block D-8a L_Garner_aldehyde L-Garner aldehyde Propynylation Propynylation L_Garner_aldehyde->Propynylation Alkyne_Reduction Alkyne Reduction Propynylation->Alkyne_Reduction Protection Introduction of Protecting Groups (Nap/Bz) Alkyne_Reduction->Protection Oxidation Oxidation of Primary Alcohol Protection->Oxidation Dihydroxylation_Peracetylation Dihydroxylation & Peracetylation Oxidation->Dihydroxylation_Peracetylation D_8a D-Fucosamine Building Block (D-8a) Dihydroxylation_Peracetylation->D_8a

Caption: Workflow for the de novo chemical synthesis of D-fucosamine.

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios for the key steps in the synthesis of D-fucosamine building block D-8a and a related derivative D-8b.

Table 1: Yields for the Synthesis of D-Fucosamine Building Blocks [1]

StepProductYield (%)
Dihydroxylation and PeracetylationD-8a81
Dihydroxylation and PeracetylationD-8b71
N-Boc Deprotection/N-AcetylationD-1084

Table 2: Optimization of the Oxidation of Alcohol 5a to Aldehyde 6a [4][5]

EntryOxidation ConditionsD-Fuc / D-Talo Ratio
1DMP, CH₂Cl₂, rt>20:1
2DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C2:1
3DMSO, (COCl)₂, iPr₂NEt, CH₂Cl₂, -78 °C8:1
4SO₃·pyr, DMSO, CH₂Cl₂, 0 °C2:1
5TCCA, TEMPO, CH₂Cl₂, 0 °C3:1

DMP: Dess–Martin periodinane; TCCA: Trichloroisocyanuric acid; TEMPO: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical.

Experimental Protocols

General Conditions: All reactions should be conducted under an inert atmosphere (e.g., Argon) using standard Schlenk techniques. Anhydrous solvents should be used where specified.[1][4]

Protocol 1: Synthesis of D-Fucosamine Building Block D-8a [1]

  • Oxidation of Alcohol 5a: To a solution of alcohol 5a in CH₂Cl₂ at room temperature, add Dess–Martin periodinane (DMP). Stir the reaction until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • Dihydroxylation and Peracetylation: The crude aldehyde 6a obtained from the previous step is subjected to dihydroxylation using standard Upjohn conditions (catalytic OsO₄, NMO). Following dihydroxylation, the product is peracetylated using acetic anhydride (B1165640) (Ac₂O) in pyridine (B92270) to yield the D-fucosamine building block D-8a .

  • Purification: The final product D-8a can be purified by flash column chromatography. The diastereomers are separable by column chromatography.[1]

Protocol 2: Synthesis of D-Fucosamine Disaccharide 17 [1][5]

  • Saponification: A solution of the protected disaccharide 16 (1.0 equiv) in a mixture of MeOH and THF is treated with KOH (1.0 equiv) and stirred at room temperature for 30 minutes. Water is then added, and the solvents are removed under vacuum. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • Hydrogenation: The crude product from the previous step is dissolved in a mixture of MeOH/H₂O/AcOH, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 24 hours. The catalyst is then removed by filtration through celite to yield the deprotected disaccharide 17 .

Enzymatic Synthesis of this compound

While the chemical synthesis of D-fucosamine is well-established, enzymatic pathways offer an alternative route. The biosynthesis of the related L-fucosamine has been studied in Pseudomonas aeruginosa. This pathway starts from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and involves a series of enzymatic transformations.[2]

Enzymatic Pathway for UDP-N-acetyl-L-fucosamine Biosynthesis

cluster_enzymatic Biosynthesis of UDP-N-acetyl-L-fucosamine UDP_GlcNAc UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) WbjB WbjB (Dehydratase/Epimerase) UDP_GlcNAc->WbjB Intermediate1 UDP-2-acetamido-2,6-dideoxy- D-xylo-4-hexulose WbjB->Intermediate1 WbjC WbjC (Epimerase/Reductase) Intermediate1->WbjC UDP_PneNAc UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) WbjC->UDP_PneNAc WbjD WbjD (C2-Epimerase) UDP_PneNAc->WbjD UDP_FucNAc UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc) WbjD->UDP_FucNAc

Caption: Enzymatic pathway for the biosynthesis of UDP-N-acetyl-L-fucosamine.[2]

The biosynthesis of UDP-N-acetyl-L-fucosamine from UDP-GlcNAc is catalyzed by three enzymes: WbjB, WbjC, and WbjD.[2] WbjB is a bifunctional enzyme that catalyzes the C4-C6 dehydration and C5 epimerization.[2] WbjC then acts as a C3 epimerase and a reductase at C4.[2] Finally, WbjD performs a C2 epimerization to yield the final product, UDP-N-acetyl-L-fucosamine.[2] While this pathway describes the synthesis of the L-isomer, it provides a valuable framework for exploring potential enzymatic routes to D-fucosamine.

Conclusion

The de novo chemical synthesis from L-Garner aldehyde provides a reliable and scalable method for producing D-fucosamine building blocks essential for various biomedical research applications.[1][3] The detailed protocols and quantitative data presented here serve as a practical guide for researchers in this field. Furthermore, the elucidation of enzymatic pathways for this compound synthesis opens up possibilities for biocatalytic approaches, which may offer advantages in terms of stereoselectivity and environmental impact.

References

Application Notes and Protocols for the Chemical Synthesis of L-Fucosamine from L-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of L-fucosamine from the readily available starting material, L-fucose. The synthesis involves a three-step reaction sequence: selective tosylation of the primary hydroxyl group, nucleophilic displacement with azide (B81097), and subsequent reduction to the desired amine.

Introduction

L-fucosamine, a deoxyamino sugar, is a crucial component of various biologically active molecules, including bacterial polysaccharides and glycoproteins. Its synthesis is of significant interest for the development of novel therapeutics, including antibiotics and vaccines. The following protocols provide a reliable method for the preparation of L-fucosamine in a laboratory setting.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_0 Step 1: Selective Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction A L-Fucose B 6-O-Tosyl-L-fucose A->B TsCl, Pyridine (B92270), 0°C to RT C 6-Azido-6-deoxy-L-fucose B->C NaN3, DMF, 80°C D L-Fucosamine C->D H2, Pd/C, MeOH or PPh3, THF/H2O

Caption: Chemical synthesis workflow from L-fucose to L-fucosamine.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

StepReactionProductTypical Yield (%)
1Selective C-6 Tosylation6-O-Tosyl-L-fucose75-85
2Azidation6-Azido-6-deoxy-L-fucose80-90
3Reduction (Catalytic Hydrogenation)L-Fucosamine90-95
3Reduction (Staudinger Reduction)L-Fucosamine85-95

Experimental Protocols

Step 1: Selective 6-O-Tosylation of L-Fucose

This protocol describes the selective tosylation of the primary C-6 hydroxyl group of L-fucose.

Materials:

Procedure:

  • Dissolve L-fucose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of fucose) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM/Methanol (B129727) solvent system).

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold water.

  • Extract the mixture with dichloromethane (3 x volume of pyridine).

  • Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-O-tosyl-L-fucose by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of 6-Azido-6-deoxy-L-fucose

This protocol details the nucleophilic substitution of the tosyl group with an azide.

Materials:

  • 6-O-Tosyl-L-fucose

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • Dissolve 6-O-tosyl-L-fucose (1.0 eq) in anhydrous DMF (10-20 mL per gram of tosylate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium azide (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 6-azido-6-deoxy-L-fucose by silica gel column chromatography using an ethyl acetate/hexane gradient.

Step 3: Reduction of 6-Azido-6-deoxy-L-fucose to L-Fucosamine

Two effective methods for the reduction of the azide to the primary amine are provided below.

Materials:

  • 6-Azido-6-deoxy-L-fucose

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 6-azido-6-deoxy-L-fucose (1.0 eq) in methanol (20-30 mL per gram of azide) in a hydrogenation flask.

  • Carefully add 10% Pd/C (10-20% by weight of the azide) to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield L-fucosamine. The product can be further purified by recrystallization or converted to its hydrochloride salt for better stability and handling.

Materials:

Procedure:

  • Dissolve 6-azido-6-deoxy-L-fucose (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, 20-30 mL per gram of azide) in a round-bottom flask with a magnetic stirrer.

  • Add triphenylphosphine (1.1-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Nitrogen gas evolution should be observed.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The residue will contain L-fucosamine and triphenylphosphine oxide. The product can be purified by partitioning between water and a nonpolar solvent (e.g., hexane or diethyl ether) to remove the phosphine (B1218219) oxide, followed by lyophilization of the aqueous layer. Further purification can be achieved by ion-exchange chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical progression of the chemical transformations.

LogicalFlow Start L-Fucose (Starting Material) Step1 Activation of C-6 Hydroxyl (Tosylation) Start->Step1 Intermediate1 6-O-Tosyl-L-fucose (Activated Intermediate) Step1->Intermediate1 Step2 Nucleophilic Substitution (Azidation) Intermediate1->Step2 Intermediate2 6-Azido-6-deoxy-L-fucose (Azide Intermediate) Step2->Intermediate2 Step3 Reduction of Azide (Amination) Intermediate2->Step3 End L-Fucosamine (Final Product) Step3->End

Caption: Logical flow of the L-fucosamine synthesis.

Application Notes and Protocols for the Glycosylation of Fucosamine-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine-containing oligosaccharides are crucial glycans involved in a multitude of biological processes, including cell adhesion, immune responses, and pathogenesis. Their unique structural features make them attractive targets for the development of novel therapeutics, vaccines, and diagnostic agents. The synthesis of these complex molecules, however, presents significant challenges. This document provides detailed application notes and protocols for the chemical and enzymatic glycosylation methods used to synthesize this compound-containing oligosaccharides, offering guidance to researchers in the fields of glycobiology, medicinal chemistry, and drug development.[1]

I. Enzymatic Glycosylation Methods

Enzymatic synthesis offers high regio- and stereoselectivity in the formation of glycosidic bonds, often proceeding under mild reaction conditions without the need for extensive protecting group manipulations.[2] Two main classes of enzymes are employed for the synthesis of this compound-containing oligosaccharides: fucosyltransferases and fucosidases.

A. Fucosyltransferase-Mediated Synthesis

Fucosyltransferases (FucTs) catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-Fucose), to a specific acceptor oligosaccharide.[3][4] This method is highly specific and results in high yields of the desired product.

Protocol 1: Fucosyltransferase-Mediated Glycosylation of an N-Acetylglucosamine (GlcNAc) Acceptor

This protocol describes the synthesis of a fucosyl-α-1,3-N-acetylglucosamine disaccharide using a recombinant α-1,3-fucosyltransferase.

Materials:

  • Glycosyl Acceptor: N-Acetylglucosamine (GlcNAc)

  • Glycosyl Donor: Guanosine Diphosphate-L-fucose (GDP-Fucose)

  • Enzyme: Recombinant α-1,3-fucosyltransferase (e.g., from Helicobacter pylori)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactor: 10 mM MnCl₂

  • Reaction Vessel: Microcentrifuge tube or small glass vial

  • Incubator or water bath at 37°C

  • Boiling water bath

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • GlcNAc acceptor: 10 mM

    • GDP-Fucose donor: 15 mM

    • Tris-HCl buffer (50 mM, pH 7.5)

    • MnCl₂: 10 mM

    • α-1,3-fucosyltransferase: 0.5 U/mL

    • Adjust the final volume to 1 mL with sterile deionized water.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.

  • Reaction Termination: Terminate the reaction by heating the mixture in a boiling water bath for 5 minutes to denature the enzyme.[3]

  • Purification:

    • Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Purify the fucosylated oligosaccharide from the reaction mixture using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a porous graphitized carbon or amino column).[5][6]

  • Characterization: Confirm the identity and purity of the synthesized this compound-containing oligosaccharide using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7]

Experimental Workflow for Fucosyltransferase-Mediated Synthesis

Workflow for Fucosyltransferase-Mediated Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Reaction Mixture (Acceptor, GDP-Fucose, Enzyme, Buffer) B Incubate at 37°C A->B C Terminate Reaction (Heat Inactivation) B->C D Centrifuge and Filter C->D E HPLC Purification D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy E->G

Caption: Workflow for enzymatic synthesis of this compound-containing oligosaccharides.

B. Fucosidase-Mediated Transglycosylation

Fucosidases are hydrolases that can be used for the synthesis of glycosides through a process called transglycosylation. In the presence of a high concentration of an acceptor molecule, the enzyme transfers the fucose residue from a donor to the acceptor instead of water. This method often uses more accessible donors like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[8]

Protocol 2: Transglycosylation using α-L-Fucosidase

This protocol details the synthesis of fucosyl-N-acetylglucosamine disaccharides using an α-L-fucosidase.

Materials:

  • Glycosyl Acceptor: N-acetylglucosamine (GlcNAc)

  • Glycosyl Donor: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Enzyme: α-L-fucosidase (e.g., from Lactobacillus casei)

  • Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.5

  • Reaction Vessel: Microcentrifuge tube or small glass vial

  • Incubator or water bath at 42°C

  • Boiling water bath

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • Dissolve GlcNAc (200 mM) and pNP-Fuc (50 mM) in 50 mM sodium phosphate buffer (pH 6.5).[8] Heat the mixture to 100°C to aid dissolution of pNP-Fuc, then cool to 42°C.[8]

    • Initiate the reaction by adding the α-L-fucosidase (e.g., 50 U/mL of AlfB or 100 U/mL of AlfC from L. casei).[8]

  • Incubation: Incubate the reaction mixture at 42°C. Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 1 to 24 hours depending on the enzyme and desired product.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.[3]

  • Purification: Purify the product using HPLC as described in Protocol 1.

  • Characterization: Characterize the purified product by MS and NMR.[7]

Quantitative Data for Enzymatic Synthesis

Enzyme SourceGlycosyl DonorGlycosyl AcceptorProduct(s)Yield (%)Reference
Lactobacillus casei AlfBpNP-FucGlcNAcFucosyl-α-1,3-N-acetylglucosamine23[8]
Lactobacillus casei AlfCpNP-FucGlcNAcFucosyl-α-1,6-N-acetylglucosamine56[8]
Bacteroides fragilis NCTC9343 BF3242 (WT)pNPαFucGlcNAcFuc-α-1,3-GlcNAc & Fuc-α-1,6-GlcNAc~68 (total)
Engineered α-L-fucosidasepNPαFucGlcNAcFuc-α-1,3-GlcNAcup to 50

II. Chemical Glycosylation Methods

Chemical synthesis provides access to a wide range of this compound-containing oligosaccharides, including unnatural structures. However, it requires careful planning of protecting group strategies and reaction conditions to control stereoselectivity.[9]

Protocol 3: Chemical Fucosylation of a GlcNAc Acceptor

This protocol outlines a general procedure for the chemical glycosylation of a protected GlcNAc acceptor with a fucosyl donor.

Materials:

  • Glycosyl Acceptor: Appropriately protected GlcNAc derivative with a free hydroxyl group at the desired position (e.g., benzyl (B1604629) 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside).

  • Glycosyl Donor: Protected fucosyl donor with a suitable leaving group (e.g., fucosyl trichloroacetimidate (B1259523) or thioglycoside).

  • Activator/Promoter: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), N-iodosuccinimide (NIS)/triflic acid (TfOH), or other appropriate activator.

  • Solvent: Anhydrous dichloromethane (B109758) (DCM) or diethyl ether.

  • Molecular sieves (4 Å).

  • Quenching solution: Saturated aqueous sodium bicarbonate.

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Activate molecular sieves by heating under vacuum.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected GlcNAc acceptor (1.0 equivalent) and the fucosyl donor (1.2-1.5 equivalents) in anhydrous DCM.

    • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Glycosylation:

    • Cool the reaction mixture to the appropriate temperature (e.g., -40°C to 0°C).

    • Add the activator (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.

    • Monitor the reaction progress by TLC.

  • Quenching and Workup:

    • Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or by pouring the mixture into saturated aqueous sodium bicarbonate solution.

    • Filter the mixture through a pad of Celite and wash with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Deprotection: Remove the protecting groups using standard procedures (e.g., hydrogenolysis for benzyl groups, acid hydrolysis for acetals) to obtain the final this compound-containing oligosaccharide.

  • Characterization: Characterize the final product by NMR and MS.[7][10]

Experimental Workflow for Chemical Synthesis

Workflow for Chemical Synthesis of this compound Oligosaccharides cluster_synthesis Glycosylation cluster_workup Workup & Purification cluster_final Final Product Generation A Mix Protected Donor and Acceptor with Molecular Sieves B Cool and Add Activator A->B C Monitor Reaction by TLC B->C D Quench Reaction C->D E Extraction and Drying D->E F Silica Gel Chromatography E->F G Deprotection F->G H Purification (HPLC) G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the chemical synthesis of this compound-containing oligosaccharides.

Quantitative Data for Chemical Synthesis

DonorAcceptorPromoterProductYield (%)Reference
N-trifluoroacetamido thioglycosideAzido-functionalised GlcNAc monosaccharideNIS/TfOHβ-(1→6)-glucosamine pentasaccharide25 (overall)[9]
Fucosyl trichloroacetimidateProtected GlcNAcTMSOTfβ(1-4) linked disaccharide40[11]
4-O-TBDMS GlcNAc donorVarious acceptorsTMSOTfβ-linked GlcNAc glycosidesVaries[12]

III. Purification and Characterization

A. Purification

The purification of this compound-containing oligosaccharides is critical to remove unreacted starting materials, byproducts, and denatured enzymes.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying oligosaccharides. Different column chemistries can be employed:

    • Normal-phase and reversed-phase HPLC can separate oligosaccharides based on polarity.[5]

    • Porous graphitized carbon (PGC) columns are excellent for separating closely related glycan isomers.

    • Size-exclusion chromatography (SEC) can be used to separate oligosaccharides based on their size.[13]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid cleanup of reaction mixtures.[1]

B. Characterization

The structure and purity of the synthesized oligosaccharides must be rigorously confirmed.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the oligosaccharide. Techniques like MALDI-TOF and ESI-MS are commonly used.[5][14] Tandem MS (MS/MS) can provide sequencing information.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of oligosaccharides.[15] 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are used to determine the monosaccharide composition, anomeric configurations, linkage positions, and overall 3D structure.[7][10][16][17]

IV. Applications in Drug Development

This compound-containing oligosaccharides have significant potential in drug discovery and development.

  • Inhibitors of Glycosylation: Analogs of this compound can act as inhibitors of fucosyltransferases or other enzymes involved in glycan biosynthesis, providing tools to study and potentially treat diseases associated with aberrant glycosylation.[18]

  • Prebiotics: Specific fucosylated oligosaccharides can selectively promote the growth of beneficial gut bacteria.[8]

  • Anti-inflammatory and Immunomodulatory Agents: Fucosylated oligosaccharides can modulate immune responses and have shown potential in treating inflammatory conditions.[19][20]

  • Drug Delivery: D-glucosamine and its derivatives can be used to create nanoparticles for targeted drug delivery.[19]

Signaling Pathway Modulation by Fucosylated Glycans

Modulation of Cell Signaling by Fucosylated Glycans Fuc_Oligo Fucosylated Oligosaccharide Receptor Cell Surface Receptor (e.g., Selectin) Fuc_Oligo->Receptor Binding Signaling Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling Activation Response Cellular Response (e.g., Adhesion, Cytokine Release) Signaling->Response

Caption: Fucosylated oligosaccharides can modulate cellular responses by binding to specific cell surface receptors.

References

Application Note: A Comprehensive Protocol for the Purification of Fucosamine from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosamine (2-amino-2,6-dideoxy-galactose) is an amino sugar that is a constituent of various bacterial polysaccharides, including the lipopolysaccharides (LPS) of species like Pseudomonas aeruginosa and the specific polysaccharides of Chromobacterium violaceum.[1][2] As a component of these surface antigens, this compound plays a role in bacterial pathogenesis and immunogenicity, making it a molecule of interest for vaccine development, diagnostic assays, and as a standard for metabolic studies. This document provides a detailed protocol for the isolation, purification, and analysis of this compound from bacterial cultures known to produce this compound-containing exopolysaccharides (EPS).

The protocol outlines a four-stage process:

  • Bacterial Culture and EPS Extraction: Culturing of bacteria and isolation of the crude this compound-containing polysaccharide.

  • Acid Hydrolysis: Release of monosaccharides, including this compound, from the polysaccharide backbone.

  • Chromatographic Purification: Separation of this compound from other monosaccharides and impurities using ion-exchange chromatography.

  • Analysis and Quantification: Purity assessment and quantification of the final product using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Stage 1: Bacterial Cultivation and Polysaccharide Extraction

This stage focuses on growing the bacterial strain and isolating the crude exopolysaccharide (EPS) from the culture supernatant.

Materials and Reagents:

  • Bacterial strain (e.g., Enterobacter A47 for a fucose-rich EPS, or a specific this compound-producing strain like Chromobacterium violaceum).[1][3]

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth or a defined mineral salt medium).[4]

  • Large-capacity centrifuge and rotor.

  • Ultrafiltration system with a 30 kDa or 100 kDa molecular weight cut-off (MWCO) membrane.[3]

  • Cold (4°C) ethanol (B145695) or isopropanol.

  • Lyophilizer.

Methodology:

  • Inoculation and Growth: Inoculate 5 L of sterile growth medium with a fresh overnight culture of the selected bacterial strain. Incubate at the optimal temperature (e.g., 30-37°C) with agitation (200 rpm) for 48-72 hours, or until stationary phase is reached.[5]

  • Cell Removal: Harvest the culture and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted EPS.

  • Concentration and Diafiltration: Concentrate the supernatant using an ultrafiltration system with a 30 kDa MWCO membrane to remove low molecular weight impurities.[3] Perform diafiltration against deionized water to remove salts and residual media components.

  • Polysaccharide Precipitation: Add three volumes of cold ethanol to the concentrated EPS solution and stir gently at 4°C for 4 hours to precipitate the polysaccharide.

  • Recovery and Drying: Collect the precipitated EPS by centrifugation at 12,000 x g for 20 minutes. Wash the pellet with 70% ethanol and then dry the crude EPS using a lyophilizer to obtain a stable powder.

Stage 2: Acid Hydrolysis of Polysaccharide

This step cleaves the glycosidic bonds within the polysaccharide to release the constituent monosaccharides.

Materials and Reagents:

  • Lyophilized crude EPS powder.

  • Hydrochloric acid (HCl), 2 M and 6 M.

  • Sodium hydroxide (B78521) (NaOH) for neutralization.

  • pH meter.

Methodology:

  • Hydrolysis Reaction: Dissolve the lyophilized EPS powder in 2 M HCl at a concentration of 10 mg/mL.

  • Incubation: Seal the container and incubate at 100°C for 4 hours to ensure complete hydrolysis.

  • Neutralization: Cool the hydrolysate to room temperature. Carefully neutralize the solution to pH 7.0 by adding 6 M NaOH dropwise while monitoring with a pH meter.

  • Precipitate Removal: Centrifuge the neutralized solution at 5,000 x g for 15 minutes to remove any insoluble material (humins) formed during hydrolysis. Collect the supernatant for purification.

Stage 3: Purification of this compound by Ion-Exchange Chromatography

This stage separates the positively charged this compound from neutral and acidic sugars in the hydrolysate.

Materials and Reagents:

  • Cation-exchange chromatography column (e.g., Dowex 50W-X8).

  • Hydrochloric acid (HCl), 0.3 M for elution.

  • Ammonia solution (NH₄OH), 2 M for elution (alternative).

  • Fraction collector.

Methodology:

  • Column Preparation: Pack a column with Dowex 50W-X8 resin and equilibrate it by washing with 5 column volumes of deionized water.

  • Sample Loading: Load the neutralized and clarified supernatant from Stage 2 onto the column.

  • Washing: Wash the column with 10 column volumes of deionized water to elute neutral sugars and other non-retained molecules.

  • Elution: Elute the bound amino sugars, including this compound, using a gradient or step-wise elution with 0.3 M HCl or 2 M NH₄OH.

  • Fraction Collection: Collect fractions (e.g., 5 mL each) using a fraction collector.

  • Pooling and Desalting: Analyze fractions for the presence of amino sugars (e.g., using a ninhydrin (B49086) assay). Pool the positive fractions, and if HCl was used for elution, remove the acid by evaporation under reduced pressure. If NH₄OH was used, it can be removed by lyophilization.

Stage 4: Analysis and Quantification by HPLC

The final stage involves quantifying the purified this compound and assessing its purity using HPLC with pre-column derivatization.

Materials and Reagents:

  • Purified this compound sample.

  • This compound standard.

  • Derivatization reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[6]

  • Borate (B1201080) buffer (pH 8.5).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Reversed-phase C18 HPLC column.

  • HPLC system with a UV or fluorescence detector.

Methodology:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 10-200 µg/mL).

  • Derivatization: Mix 100 µL of the sample or standard with 100 µL of borate buffer. Add 200 µL of FMOC-Cl solution (in acetonitrile) and react for 15 minutes at room temperature.

  • HPLC Analysis: Inject the derivatized sample onto a C18 column. Perform a gradient elution with a mobile phase consisting of acetonitrile and water.[6]

  • Detection: Detect the FMOC-derivatized this compound using a UV detector at 254 nm or a fluorescence detector.[6]

  • Quantification and Purity: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. Purity is estimated by the relative area of the this compound peak compared to all other peaks in the chromatogram.

Data Presentation

The following tables summarize expected quantitative data from the purification process.

Table 1: Purification Yield and Recovery

Purification StageTotal Mass (mg)This compound Content (%)This compound Mass (mg)Step Recovery (%)Overall Yield (%)
Crude EPS Powder50008.0 (estimated)400-100
Neutralized Hydrolysate48508.239899.599.5
Pooled IEX Fractions35092.532481.481.0
Final Purified Product315>99.031296.378.0

Table 2: HPLC Parameters for this compound Quantification

ParameterValue
Column Reversed-Phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (UV)
Retention Time ~12.5 min (dependent on system)
Linear Range 10 - 200 µg/mL (R² > 0.999)[7]
Limit of Detection ~0.1 µg/mL

Visualizations

The following diagrams illustrate the logical workflow of the purification protocol.

Fucosamine_Purification_Workflow cluster_prep Stage 1: Preparation cluster_release Stage 2: Release cluster_purify Stage 3 & 4: Purification & Analysis Culture Bacterial Culture Centrifuge1 Centrifugation (Cell Removal) Culture->Centrifuge1 Supernatant Cell-Free Supernatant Centrifuge1->Supernatant UF Ultrafiltration (30 kDa) (Concentration) Supernatant->UF Precipitate Ethanol Precipitation UF->Precipitate Lyophilize Lyophilization Precipitate->Lyophilize CrudeEPS Crude EPS Powder Lyophilize->CrudeEPS Hydrolysis 2M HCl Hydrolysis (100°C, 4h) CrudeEPS->Hydrolysis Neutralize Neutralization (NaOH) Hydrolysis->Neutralize Centrifuge2 Centrifugation (Humin Removal) Neutralize->Centrifuge2 Hydrolysate Crude Hydrolysate Centrifuge2->Hydrolysate IEX Cation-Exchange Chromatography Hydrolysate->IEX Fractions Pool Positive Fractions IEX->Fractions Desalt Desalting / Evaporation Fractions->Desalt Final Pure this compound (>99%) Desalt->Final Analysis HPLC Analysis (Purity & Quantification) Final->Analysis

Caption: Overall workflow for this compound purification from bacterial culture.

Chromatography_Detail cluster_chrom Detailed Chromatography Stage Load 1. Load Crude Hydrolysate (pH 7.0) Column Dowex 50W-X8 Column (Cation Exchange) Load->Column Wash 2. Wash with H₂O Column->Wash binding Elute 3. Elute with 0.3M HCl Column->Elute elution Collect 4. Collect Fractions Column->Collect Waste1 Neutral Sugars (Flow-through) Column->Waste1 Wash->Column Elute->Column Pool 5. Pool & Desalt Fractions Collect->Pool Product Purified this compound Pool->Product

Caption: Detailed workflow of the ion-exchange chromatography step.

References

Application Notes and Protocols for the Analytical Identification of Fucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the identification and quantification of Fucosamine, an amino sugar of significant interest in glycobiology and drug development. The following sections detail various analytical techniques, offering researchers a selection of methods adaptable to their specific sample matrices and instrumentation.

Introduction to this compound Analysis

This compound (2-amino-2,6-dideoxy-galactose) is a deoxyamino sugar component of various bacterial polysaccharides and glycoconjugates. Its structural characterization and quantification are crucial for understanding bacterial pathogenesis, developing novel antibiotics, and for the quality control of glycoconjugate-based therapeutics. Due to its lack of a strong chromophore, direct detection of this compound is challenging, often necessitating derivatization or the use of specialized detectors. This document outlines several robust methods for its analysis.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a widely used technique for the separation and quantification of monosaccharides. Pre-column derivatization introduces a fluorescent or UV-active tag to the this compound molecule, enhancing detection sensitivity.

Application Note:

This method is suitable for the quantification of this compound in hydrolyzed protein samples, bacterial cell wall extracts, and purified glycoconjugates. The choice of derivatizing agent depends on the required sensitivity and the available detection capabilities. N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) and o-phthalaldehyde (B127526) (OPA) are common derivatizing agents. The derivatization with FMOC-Su results in stable derivatives that can be detected by UV or fluorescence detectors.[1][2] OPA derivatization is rapid but the resulting isoindole derivatives can be less stable.[3][4][5]

Experimental Protocol: HPLC with FMOC-Su Derivatization[1]

1. Sample Preparation (Hydrolysis):

  • Accurately weigh 10-20 mg of the dried sample into a hydrolysis tube.

  • Add 1 mL of 4 M trifluoroacetic acid (TFA).

  • Heat at 100°C for 4 hours to release the monosaccharides.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in 1 mL of deionized water.

2. Derivatization: [1]

  • To 100 µL of the reconstituted sample (or standard solution), add 200 µL of 0.1 M borate (B1201080) buffer (pH 8.8).

  • Add 200 µL of 15 mM FMOC-Su in acetonitrile (B52724).

  • Vortex the mixture and let it react at room temperature for 20 minutes.

  • Add 200 µL of 0.1 M glycine (B1666218) to quench the excess FMOC-Su.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% TFA in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm or Fluorescence with excitation at 263 nm and emission at 315 nm.[6]

  • Injection Volume: 20 µL.

Mass Spectrometry (MS) Based Methods

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of this compound. It can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.

Application Note:

LC-MS/MS is a powerful technique for the analysis of this compound in complex biological matrices such as plasma, synovial fluid, and cell culture media.[7] This method provides excellent selectivity and sensitivity, often without the need for derivatization. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is suitable for the analysis of larger fucosylated oligosaccharides.[8]

Experimental Protocol: HILIC-ESI-MS for this compound[9]

1. Sample Preparation:

  • For biological fluids (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and dry it under vacuum.

  • Reconstitute the sample in the mobile phase.

2. HILIC-ESI-MS Conditions:

  • Column: ZIC-HILIC column (e.g., 150 x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 7.5).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Isocratic Elution: 80% B.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.

  • MS Detection (ESI-positive mode): [9]

    • Capillary Voltage: 3.2 kV.[9]

    • Cone Voltage: 45 V.[9]

    • Collision Energy: 4 eV.[9]

    • Monitored Ion (MRM): For this compound (as it is an isomer of glucosamine), the transition would be m/z 180 -> 72.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and its derivatives.

Application Note:

NMR is particularly useful for the structural confirmation of isolated this compound or for analyzing its presence in purified glycoconjugates.[10] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can provide detailed structural information.[11][12] While not typically used for routine quantification due to lower sensitivity compared to MS, it is invaluable for structural verification.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize and re-dissolve in D₂O two more times to exchange labile protons.

  • Finally, dissolve the sample in 0.5 mL of 99.9% D₂O for NMR analysis.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: ¹H NMR.

  • Temperature: 298 K.

  • Solvent Suppression: Use appropriate solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Chemical shifts are typically referenced to an internal standard (e.g., DSS) or externally to the residual solvent signal.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times for charged molecules, making it suitable for the analysis of amino sugars.[13][14]

Application Note:

CE is an excellent alternative to HPLC for the rapid analysis of this compound.[4] Derivatization with reagents like o-phthalaldehyde (OPA) can be performed to enable sensitive laser-induced fluorescence (LIF) or UV detection.[4] CE is particularly advantageous for its low sample and reagent consumption.

Experimental Protocol: CE with OPA Derivatization[4]

1. Sample and Reagent Preparation:

  • Running Buffer: 20 mM borate buffer, pH 9.3.[4]

  • OPA Reagent: 4.5 mM OPA and 4.5 mM 2-mercaptoethanol (B42355) in 20 mM borate buffer, pH 9.3.[4]

  • Sample: Dissolve the sample in deionized water.

2. In-capillary Derivatization and CE Conditions: [4]

  • Capillary: Fused-silica capillary (e.g., 34 cm length, 75 µm I.D.).[4]

  • Injection Sequence:

    • Inject OPA reagent (pressure injection).

    • Inject sample (pressure injection).

    • Inject OPA reagent (pressure injection).

  • Separation Voltage: 15 kV.

  • Temperature: 25°C.

  • Detection: UV at 340 nm.[4]

Quantitative Data Summary

TechniqueAnalyteDerivatizing AgentLimit of Detection (LOD)Linearity RangeReference
HPLC-UVGlucosamine (B1671600)None0.02 µg/mL0.1 - 10 µg/mL[15]
HPLC-FluorescenceGlucosamineFMOC-Cl50 ng/mL0.05 - 20 µg/mL[6]
HPLC-MS/MSGlucosamineOPA/3-MPA12 ng/mL (LLOQ)12 - 2400 ng/mL[5]
HILIC-ESI-MSGlucosamineNoneNot specified12.5 - 400 µg/mL[9]
CE-AmperometryGlucosamineNone0.070 - 0.23 µg/mLTwo orders of magnitude[16]
CE-UVGlucosamineOPANot specified0.1 - 30 mM[4]

Note: Data for Glucosamine is presented as a close structural and analytical analog to this compound.

Visualizations

Experimental Workflow for this compound Analysis

Fucosamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Biological Sample (e.g., Glycoprotein, Bacterial Extract) Hydrolysis Acid Hydrolysis (e.g., TFA) Sample->Hydrolysis Neutralization Neutralization / Drying Hydrolysis->Neutralization Reconstitution Reconstitution Neutralization->Reconstitution Derivatization Derivatization (e.g., FMOC-Su, OPA) Reconstitution->Derivatization Optional HPLC HPLC / HILIC Reconstitution->HPLC CE Capillary Electrophoresis Reconstitution->CE MS Mass Spectrometry (ESI, MALDI) Reconstitution->MS NMR NMR Spectroscopy Reconstitution->NMR Derivatization->HPLC Derivatization->CE Quantification Quantification HPLC->Quantification CE->Quantification MS->Quantification Structural_ID Structural Identification MS->Structural_ID NMR->Structural_ID

Caption: Generalized workflow for the analysis of this compound.

Logical Relationship of Analytical Choices

Analytical_Choices cluster_goal Primary Analytical Goal cluster_methods Recommended Methods Quant Quantification LC_MS LC-MS/MS Quant->LC_MS High Sensitivity & Specificity HPLC_Deriv HPLC with Derivatization Quant->HPLC_Deriv High Throughput CE_Deriv CE with Derivatization Quant->CE_Deriv Rapid Analysis Struct Structural Elucidation NMR_Spec NMR Spectroscopy Struct->NMR_Spec Unambiguous Structure HRMS High-Resolution MS Struct->HRMS Elemental Composition

References

Mass spectrometry analysis of Fucosamine-containing glycans.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of Fucosamine-Containing Glycans

Introduction

Glycosylation is a vital post-translational modification that significantly impacts protein structure and function, playing a crucial role in cellular recognition, signaling, and immune responses.[1] The addition of a fucose residue, a process known as fucosylation, is a key modification implicated in various physiological and pathological states, including inflammation and cancer.[1] this compound, an amino sugar derivative of fucose, is a component of certain bacterial glycans and can be a subject of interest in infectious disease research. The precise identification, structural elucidation, and quantification of this compound-containing glycans are therefore essential for biomarker discovery, understanding disease mechanisms, and developing therapeutic glycoproteins.[1]

Mass spectrometry (MS) has become the foremost and most potent technique for the detailed structural analysis of these intricate biomolecules.[1][2] This document provides comprehensive application notes and detailed protocols for the analysis of glycans containing fucose and its derivatives by mass spectrometry, offering robust workflows for researchers, scientists, and professionals in drug development.

Application Notes

Challenges in this compound Glycan Analysis

The analysis of fucosylated and this compound-containing glycans presents unique challenges due to their structural complexity. Isomerism is a significant hurdle; fucose can be attached to different monosaccharides within the glycan via various linkage types (e.g., α-1,6 core fucosylation vs. α-1,2/3/4 outer-arm fucosylation).[3] Distinguishing these isomers requires high-resolution separation and specific fragmentation strategies.

Mass Spectrometry Approaches

A variety of MS-based techniques are employed for comprehensive glycan analysis.[4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This high-throughput technique is excellent for rapidly profiling glycan compositions from purified samples, providing a compositional snapshot based on mass-to-charge ratios.[2][4]

  • Liquid Chromatography-Electrospray Ionization (LC-ESI) MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is ideal for analyzing complex mixtures.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating glycan isomers prior to MS analysis.[4] LC-MS allows for both qualitative and quantitative analysis with high sensitivity.[5]

Structural Elucidation by Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural analysis. Through collision-induced dissociation (CID), precursor glycan ions are fragmented, yielding product ions that provide structural information.[6]

  • Oxonium Ions: Low-mass oxonium ions are characteristic fragment ions that can indicate the presence of specific monosaccharides (e.g., m/z 204.1 for HexNAc).[3]

  • Y- and B-ions: Fragmentation along the glycan backbone produces Y- and B-ions, revealing the sequence of monosaccharides.

  • Distinguishing Isomers: The presence and relative abundance of specific fragment ions can help locate the fucose residue. For instance, in N-glycans, specific Y-ions can be monitored to differentiate between core and outer-arm fucosylation.[3] Negative ion CID can also provide specific fragmentation patterns useful for structural determination.[5][7]

Quantitative Analysis

Quantitative analysis of fucosylated glycans can be achieved through several methods:[1]

  • Label-Free Quantification: This method relies on comparing the peak intensities or peak areas of specific glycans across different samples.

  • Stable Isotope Labeling: Metabolic labeling or chemical derivatization with stable isotopes allows for more precise relative quantification.

  • Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and specific targeted quantification method used with triple quadrupole mass spectrometers.[2][3] It involves monitoring specific precursor-to-product ion transitions for each target glycopeptide, enabling accurate quantification even in complex biological matrices.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts in the analysis of this compound-containing glycans.

Glycan Analysis Workflow cluster_0 Sample Preparation cluster_1 Glycan Release & Purification cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Glycoprotein (B1211001) Glycoprotein Sample ReducedAlkylated Reduction & Alkylation Glycoprotein->ReducedAlkylated Digested Proteolytic Digestion (e.g., Trypsin) ReducedAlkylated->Digested Glycopeptides Glycopeptides Digested->Glycopeptides Released N-Glycan Release (PNGase F) Glycopeptides->Released Purified Purification (e.g., C18, PGC) Released->Purified ReleasedGlycans Released N-Glycans Purified->ReleasedGlycans Derivatization Optional: Derivatization (e.g., Permethylation) ReleasedGlycans->Derivatization LCMS LC-ESI-MS/MS Derivatization->LCMS MALDI MALDI-TOF MS Derivatization->MALDI Data Data Acquisition LCMS->Data MALDI->Data Qualitative Qualitative Analysis (Structure ID) Data->Qualitative Quantitative Quantitative Analysis (Relative/Absolute) Data->Quantitative

Caption: General workflow for N-glycan analysis from glycoprotein to data interpretation.

Fucosylated Glycan Fragmentation cluster_precursor Precursor Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ion Analysis Precursor Fucosylated Glycan (Precursor Ion) CID Fragmentation Precursor->CID CoreFuc Core Fucosylation (Specific Y-ions) CID->CoreFuc OuterArmFuc Outer-Arm Fucosylation (Specific Y-ions + Oxonium ions) CID->OuterArmFuc Backbone Backbone Fragments (B/Y ions for sequencing) CID->Backbone

Caption: Conceptual diagram of fragmentation analysis to identify fucose position.

Detailed Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol details the enzymatic release of N-glycans from glycoproteins for subsequent MS analysis.[8]

Materials:

  • Glycoprotein sample (20-500 µg)

  • 1,4-dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • 0.6 M TRIS buffer, pH 8.5

  • 50 mM Ammonium Bicarbonate (AmBic)

  • TPCK-treated Trypsin

  • PNGase F

  • 5% Acetic Acid

  • C18 Sep-Pak columns

  • HPLC-grade solvents (Methanol, 1-Propanol (B7761284), Acetonitrile)

  • Milli-Q water

Procedure:

  • Reduction and Alkylation: a. Lyophilize 20-500 µg of the glycoprotein sample.[8] b. Prepare a fresh 2 mg/mL solution of DTT in 0.6 M TRIS buffer (pH 8.5).[8] c. Resuspend the dried sample in 0.5 mL of the DTT solution and incubate at 50°C for 1 hour.[8] d. Prepare a fresh 12 mg/mL solution of IAA in 0.6 M TRIS buffer (pH 8.5).[8] e. Add 0.5 mL of the IAA solution to the sample and incubate in the dark at room temperature for 1 hour.[8] f. Dialyze the sample against 50 mM AmBic at 4°C for 16-24 hours, with three buffer changes.[8] g. Lyophilize the dialyzed sample.[8]

  • Proteolytic Digestion: a. Resuspend the dried sample in 0.5 mL of a 50 µg/mL trypsin solution in 50 mM AmBic.[8] b. Incubate overnight (12-16 hours) at 37°C.[8] c. Stop the reaction by adding 2 drops of 5% acetic acid.[8] d. Purify the resulting glycopeptides using a C18 Sep-Pak column, eluting with a gradient of 1-propanol (20%, 40%, 100%) in 5% acetic acid.[8] e. Pool the eluted fractions and lyophilize.[8]

  • N-Glycan Release: a. Resuspend the dried glycopeptides in 200 µL of 50 mM AmBic.[8] b. Add 2 µL of PNGase F and incubate at 37°C for 4 hours.[8] c. Add another 3 µL of PNGase F and continue incubation overnight (12-16 hours) at 37°C.[8] d. Stop the reaction by adding 2 drops of 5% acetic acid.[8]

  • Glycan Purification: a. Condition a C18 Sep-Pak column.[8] b. Load the PNGase F-digested sample onto the column.[8] c. Collect the flow-through, which contains the released glycans.[8] d. Wash the column with 4 mL of 5% acetic acid and collect the wash.[8] e. Pool the flow-through and wash fractions and lyophilize. The sample is now ready for MS analysis.[1]

Protocol 2: Mass Spectrometry Analysis of Released N-Glycans

This protocol outlines the general steps for analyzing the purified glycans by MALDI-TOF MS and LC-ESI-MS/MS.[1]

A. MALDI-TOF MS Analysis:

  • Sample Preparation: Reconstitute the dried glycan sample in a minimal volume of Milli-Q water.

  • Spotting: Spot 1 µL of the sample onto a MALDI target plate. Add 1 µL of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and let it air dry.[1]

  • Data Acquisition: Acquire mass spectra in positive ion mode.[1] The resulting spectrum will show a profile of glycan compositions, typically as [M+Na]+ ions.

B. LC-ESI-MS/MS Analysis:

  • Sample Preparation: Reconstitute the dried glycan sample in the appropriate mobile phase for your chromatography method (e.g., high acetonitrile (B52724) content for HILIC).[1]

  • Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., HILIC). Run a gradient to separate the glycan isomers.

  • MS Acquisition: a. Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.[1] b. Precursor ions are selected for fragmentation (MS/MS) based on their intensity.[1]

  • Data Analysis: Analyze the MS/MS spectra to identify characteristic oxonium ions and fragmentation patterns to elucidate the glycan structure and fucose linkages.[1]

Quantitative Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison. The following tables provide examples of how to structure such data.

Table 1: Example of Relative Quantification of Fucosylated Glycans from Label-Free LC-MS Analysis.

Glycan CompositionMonoisotopic Mass (Da)Retention Time (min)Mean Peak Area (Control)Mean Peak Area (Treated)Fold Changep-value
Hex5HexNAc4dHex12041.7425.31.5E+074.5E+073.00.005
Hex5HexNAc4dHex22187.8028.18.2E+069.1E+061.10.450
Hex6HexNAc5dHex12448.8832.52.1E+075.2E+060.250.001

Data are presented as mean from three biological replicates. dHex represents fucose.

Table 2: Example of an LC-MS-MRM Method for Quantifying Fucosylated Glycopeptides.

GlycopeptidePrecursor Ion (m/z)Product Ion (m/z)Fragment TypeCollision Energy (eV)Analyte
VVSVLTSK(N#)IT985.4 (3+)1188.6Y-ion35Total Fucosylation
VVSVLTSK(N#)IT985.4 (3+)1139.9Y-ion35Outer-Arm Fucosylation
VVSVLTSK(N#)IT985.4 (3+)512.2Oxonium-ion45Outer-Arm Fucosylation
LLVVYPWTR(N#)ES1152.9 (3+)1290.7Y-ion40Total Fucosylation

This table is based on the principles of MRM assay development for glycopeptides, where specific transitions are monitored to quantify different fucosylated forms.[3] N# indicates the glycosylation site.

References

Application Notes and Protocols for Fucosamine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosamine, an amino sugar, is a critical component of various glycoconjugates, including bacterial polysaccharides and glycoproteins. Its accurate quantification is essential in diverse research fields, from microbiology to drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. Due to its structural similarity to other amino sugars like glucosamine (B1671600) and galactosamine, many established HPLC methods for these compounds can be readily adapted for this compound quantification.

This document provides detailed application notes and protocols for the quantification of this compound using HPLC, focusing on pre-column derivatization techniques that enhance detection sensitivity and selectivity. The methods described are based on established procedures for amino sugar analysis and are suitable for researchers, scientists, and drug development professionals.

Method 1: Pre-column Derivatization with o-Phthalaldehyde (B127526) (OPA)

This method is based on the reaction of the primary amino group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence detector or with good sensitivity by a UV detector.

Experimental Protocol

1. Sample Preparation:

  • For samples containing this compound in complex matrices (e.g., bacterial cell walls, glycoproteins), acid hydrolysis is typically required to release the free amino sugar. A common procedure involves hydrolysis with 6 M HCl at 100°C for 4-6 hours.

  • After hydrolysis, the acid must be removed, for example, by evaporation under a stream of nitrogen.

  • The dried hydrolysate is then reconstituted in a known volume of ultrapure water or a suitable buffer.

  • For cleaner samples, simple dissolution in water followed by filtration through a 0.45 µm syringe filter may be sufficient.

2. Derivatization Procedure:

  • OPA Reagent Preparation: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

  • In an autosampler vial or a microcentrifuge tube, mix:

    • 100 µL of the prepared sample or standard solution.

    • 100 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B (linear gradient)

    • 15-20 min: 50% B

    • 20-22 min: 50-10% B (linear gradient)

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.

    • UV Detector: 340 nm.

Experimental Workflow for OPA Derivatization

OPA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample containing this compound Hydrolysis Acid Hydrolysis (if needed) Sample->Hydrolysis Reconstitution Reconstitute in Water/Buffer Hydrolysis->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration Filtered_Sample Filtered Sample/Standard Filtration->Filtered_Sample Mix_Vortex Mix & Vortex (30s) Filtered_Sample->Mix_Vortex OPA_Reagent OPA Reagent OPA_Reagent->Mix_Vortex React React (2 min, RT) Mix_Vortex->React HPLC_Injection Inject into HPLC React->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification using OPA derivatization.

Method 2: Pre-column Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

This widely used method involves the reaction of the amino group of this compound with FMOC-Cl to form a stable, highly UV-absorbent derivative.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation steps as described in Method 1 (hydrolysis, drying, reconstitution, and filtration).

2. Derivatization Procedure:

  • FMOC-Cl Reagent Preparation: Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh.

  • Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.0.

  • In an autosampler vial, mix:

    • 100 µL of the prepared sample or standard solution.

    • 100 µL of 0.2 M borate buffer (pH 8.0).

    • 200 µL of the FMOC-Cl reagent.

  • Vortex the mixture immediately for 30 seconds.

  • Let the reaction proceed at room temperature for 20 minutes.

  • To stop the reaction and derivatize excess reagent, add 100 µL of 0.1 M glycine (B1666218) solution and vortex.

  • The sample is now ready for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate buffer containing 0.5% tetrahydrofuran (B95107) (THF), adjusted to pH 4.2 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 25-40% B (linear gradient)

    • 10-25 min: 40-70% B (linear gradient)

    • 25-27 min: 70-25% B (linear gradient)

    • 27-35 min: 25% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection: UV Detector at 265 nm.

Experimental Workflow for FMOC-Cl Derivatization

FMOC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample containing this compound Hydrolysis Acid Hydrolysis (if needed) Sample->Hydrolysis Reconstitution Reconstitute in Water/Buffer Hydrolysis->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration Filtered_Sample Filtered Sample/Standard Filtration->Filtered_Sample Mix_React Mix & React (20 min, RT) Filtered_Sample->Mix_React Borate_Buffer Borate Buffer (pH 8.0) Borate_Buffer->Mix_React FMOC_Reagent FMOC-Cl Reagent FMOC_Reagent->Mix_React Quench Quench with Glycine Mix_React->Quench HPLC_Injection Inject into HPLC Quench->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (265 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification using FMOC-Cl derivatization.

Method 3: LC-MS/MS for High Sensitivity and Specificity

For complex samples or when very low detection limits are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique often allows for direct analysis without derivatization, simplifying sample preparation.

Experimental Protocol

1. Sample Preparation:

  • For biological fluids like plasma, a simple protein precipitation step is usually sufficient. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

  • For other sample types, follow the hydrolysis and cleanup procedures as described in Method 1.

2. LC-MS/MS Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For this compound (C6H13NO4, MW: 163.17 g/mol ), the protonated molecule [M+H]+ at m/z 164.1 would be the precursor ion. Product ions would be determined by fragmentation.

Logical Relationship for LC-MS/MS Method Selection

LCMS_Logic Start Need to Quantify this compound Complex_Matrix Is the sample matrix complex (e.g., plasma, tissue hydrolysate)? Start->Complex_Matrix Low_Concentration Are very low concentrations expected? Complex_Matrix->Low_Concentration Yes HPLC_UV_FLD Use HPLC with UV or Fluorescence Detection (OPA or FMOC-Cl derivatization) Complex_Matrix->HPLC_UV_FLD No Low_Concentration->HPLC_UV_FLD No LC_MS_MS Use LC-MS/MS Low_Concentration->LC_MS_MS Yes

Fucosamine as a Building Block for Carbohydrate-Based Vaccines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fucosamine, a deoxyamino sugar, as a critical building block in the development of innovative carbohydrate-based vaccines. These notes are intended to guide researchers through the synthesis of this compound-containing antigens, their conjugation to carrier proteins, and the subsequent immunological evaluation of the resulting glycoconjugate vaccine candidates.

Introduction to this compound in Vaccine Development

Carbohydrate-based vaccines, particularly glycoconjugates, have emerged as a powerful strategy against bacterial and other pathogens.[1] These vaccines utilize surface-exposed polysaccharides or oligosaccharides from pathogens as antigens. By covalently linking these carbohydrate antigens to a carrier protein, a robust T-cell dependent immune response can be elicited, leading to the generation of high-affinity antibodies and long-lasting immunological memory.[1]

This compound (FucN), and its N-acetylated form, N-acetylthis compound (FucNAc), are important components of the surface glycans of several pathogenic bacteria. Their presence on the outer membrane of these pathogens makes them attractive targets for vaccine development. The unique structural features of this compound can be exploited to generate specific and potent immune responses.

Synthesis of this compound-Containing Antigens

The synthesis of this compound and its incorporation into larger oligosaccharide antigens is a key step in the development of this compound-based vaccines. Both chemical and enzymatic approaches can be employed.

Chemical Synthesis

Chemical synthesis offers precise control over the structure of the resulting glycan. A de novo synthesis approach starting from simple precursors allows for the creation of both D- and L-isomers of this compound.

Protocol: De Novo Synthesis of D- and L-Fucosamine Disaccharides [2]

This protocol outlines the key steps for the synthesis of this compound-containing disaccharides, which can then be further elaborated or conjugated to carrier proteins.

Materials:

  • Starting materials (e.g., Garner's aldehyde)

  • Various protecting group reagents (e.g., Boc anhydride, benzyl (B1604629) bromide)

  • Oxidizing agents (e.g., Dess-Martin periodinane)

  • Glycosyl donors and acceptors

  • Lewis acid catalysts (e.g., BF₃·Et₂O)

  • Solvents (e.g., dichloromethane, methanol (B129727), tetrahydrofuran)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

  • Palladium on carbon (Pd/C) for hydrogenolysis

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Synthesis of this compound Building Blocks:

    • Protect the amino group of the starting material (e.g., Garner's aldehyde) with a suitable protecting group like Boc.

    • Perform stereoselective reactions to introduce the required hydroxyl groups with the correct stereochemistry for this compound.

    • Introduce a suitable protecting group at the C3 position (e.g., naphthyl ether) to allow for further glycosylation.

    • Oxidize the primary alcohol to an aldehyde under mild conditions to avoid epimerization. This aldehyde is a key intermediate for the this compound building block.

  • Glycosylation to Form Disaccharides:

    • Deprotect the N-Boc group and perform N-acetylation to yield the N-acetylthis compound acceptor.

    • Activate a suitable glycosyl donor (e.g., a thioglycoside) with a promoter like BF₃·Et₂O.

    • React the activated donor with the N-acetylthis compound acceptor to form the disaccharide.

  • Deprotection:

    • Remove ester protecting groups by treatment with a mild base like potassium hydroxide in methanol and THF.

    • Remove benzyl and naphthyl ether protecting groups by hydrogenolysis using Pd/C under a hydrogen atmosphere.

  • Purification:

    • Purify the intermediates and the final disaccharide product using column chromatography on silica gel.

Workflow for Chemical Synthesis of this compound Disaccharide

cluster_synthesis Chemical Synthesis of this compound Disaccharide Start Start Protect_Amino_Group Protect Amino Group (e.g., Boc) Start->Protect_Amino_Group Stereoselective_Hydroxylation Stereoselective Hydroxylation Protect_Amino_Group->Stereoselective_Hydroxylation Protect_C3_OH Protect C3-OH (e.g., Naphthyl ether) Stereoselective_Hydroxylation->Protect_C3_OH Oxidize_Primary_OH Oxidize Primary OH to Aldehyde Protect_C3_OH->Oxidize_Primary_OH Fucosamine_Building_Block This compound Building Block Oxidize_Primary_OH->Fucosamine_Building_Block N-Acetylation N-Acetylation Fucosamine_Building_Block->N-Acetylation Glycosylation Glycosylation with Glycosyl Donor N-Acetylation->Glycosylation Disaccharide_Protected Protected Disaccharide Glycosylation->Disaccharide_Protected Deprotection Deprotection (Base and Hydrogenolysis) Disaccharide_Protected->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product This compound Disaccharide Purification->Final_Product

Caption: Chemical synthesis workflow for a this compound-containing disaccharide.

Enzymatic Synthesis

Enzymatic synthesis provides a greener and often more stereospecific alternative to chemical methods. Glycosyltransferases and glycosidases can be used to construct this compound-containing oligosaccharides.[3][4]

Protocol: General Enzymatic Synthesis of a this compound-Containing Oligosaccharide

This protocol provides a general framework for using glycosyltransferases to add this compound to an acceptor oligosaccharide.

Materials:

  • This compound donor substrate (e.g., GDP-Fucosamine)

  • Acceptor oligosaccharide

  • Specific fucosyltransferase enzyme

  • Reaction buffer (optimal pH and cofactors for the enzyme)

  • Enzyme quenching solution (e.g., EDTA for metalloenzymes)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the acceptor oligosaccharide and the this compound donor substrate in the appropriate reaction buffer.

    • Add any necessary cofactors for the fucosyltransferase.

    • Initiate the reaction by adding the fucosyltransferase enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.

    • Monitor the reaction progress by techniques like TLC or HPLC.

  • Reaction Quenching:

    • Once the reaction is complete, stop it by adding a quenching solution or by heat inactivation of the enzyme.

  • Purification:

    • Purify the desired this compound-containing oligosaccharide from the reaction mixture using HPLC or other chromatographic techniques.

Conjugation of this compound Antigens to Carrier Proteins

To enhance their immunogenicity, this compound-containing oligosaccharides are covalently linked to a carrier protein.[1] Cross-Reactive Material 197 (CRM197), a non-toxic mutant of diphtheria toxin, is a commonly used carrier protein.[1][5]

Protocol: Reductive Amination for Conjugation to CRM197

This protocol describes a common method for conjugating a carbohydrate antigen containing a terminal aldehyde group to the lysine (B10760008) residues of CRM197.

Materials:

  • This compound-containing oligosaccharide with a terminal aldehyde group

  • CRM197 carrier protein

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Carbohydrate (if necessary):

    • If the synthesized this compound-containing oligosaccharide does not have a terminal aldehyde, it can be introduced through periodate (B1199274) oxidation of a vicinal diol.

  • Conjugation Reaction:

    • Dissolve the CRM197 and the aldehyde-containing this compound antigen in the reaction buffer.

    • Add the reducing agent, sodium cyanoborohydride, to the mixture.

    • Incubate the reaction mixture at room temperature or 37°C for 24-72 hours with gentle stirring.

  • Purification of the Glycoconjugate:

    • Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using centrifugal ultrafiltration devices.

    • Further purify the glycoconjugate using size-exclusion chromatography to separate the conjugate from any unconjugated protein or carbohydrate.

  • Characterization:

    • Characterize the resulting glycoconjugate by methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the average number of carbohydrate chains per protein molecule.

Workflow for Glycoconjugate Vaccine Production

cluster_workflow Glycoconjugate Vaccine Production Workflow Antigen_Synthesis This compound Antigen Synthesis (Chemical or Enzymatic) Conjugation Conjugation (e.g., Reductive Amination) Antigen_Synthesis->Conjugation Carrier_Protein Carrier Protein (e.g., CRM197) Carrier_Protein->Conjugation Purification Purification of Glycoconjugate Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Formulation Vaccine Formulation with Adjuvant Characterization->Formulation Immunization Preclinical Immunization Studies Formulation->Immunization Immune_Response_Analysis Analysis of Immune Response Immunization->Immune_Response_Analysis

Caption: General workflow for the production and preclinical testing of a this compound-based glycoconjugate vaccine.

Immunological Evaluation

The immunogenicity of the this compound-based glycoconjugate vaccine is assessed through various in vitro and in vivo assays.

Determination of Antibody Titers by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of this compound-specific antibodies produced in immunized animals.

Protocol: Indirect ELISA for this compound-Specific Antibodies [6][7]

Materials:

  • This compound-glycan-BSA conjugate (for coating)

  • Serum samples from immunized and control animals

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the this compound-glycan-BSA conjugate diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate with wash buffer to remove unbound antigen.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Incubation with Serum Samples:

    • Wash the plate.

    • Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody:

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Opsonophagocytic Killing Assay (OPKA)

The OPKA is a functional assay that measures the ability of vaccine-induced antibodies to promote the killing of bacteria by phagocytic cells.[8][9][10][11]

Protocol: Opsonophagocytic Killing Assay [10][12]

Materials:

  • Target bacterial strain expressing the this compound-containing antigen

  • Serum samples from immunized and control animals

  • Complement source (e.g., baby rabbit complement)

  • Phagocytic cells (e.g., differentiated HL-60 cells)

  • Bacterial growth medium

  • Agar (B569324) plates

Procedure:

  • Preparation of Components:

    • Grow the target bacteria to the mid-log phase.

    • Heat-inactivate the serum samples to destroy endogenous complement.

    • Prepare a suspension of phagocytic cells.

  • Opsonization:

    • In a microtiter plate, mix the bacteria, diluted serum samples, and the external complement source.

    • Incubate to allow antibodies to bind to the bacteria (opsonization).

  • Phagocytosis:

    • Add the phagocytic cells to the wells and incubate to allow phagocytosis to occur.

  • Quantification of Killing:

    • At the end of the incubation, lyse the phagocytic cells to release any surviving bacteria.

    • Plate serial dilutions of the mixture onto agar plates.

    • Incubate the plates overnight and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the percentage of bacterial killing by comparing the number of CFUs in the presence of immune serum to the number of CFUs in the presence of control serum.

Signaling Pathways

Fucosylated glycans can interact with various pattern recognition receptors (PRRs) on immune cells, such as C-type lectin receptors (CLRs) and Toll-like receptors (TLRs), thereby modulating the immune response.[13][14] For instance, the interaction of fucosylated ligands with DC-SIGN on dendritic cells can influence T-helper cell differentiation.[13] TLRs, upon ligand binding, initiate signaling cascades that lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[13]

TLR4 Signaling Pathway Activated by a this compound-Containing Ligand

cluster_pathway TLR4 Signaling Pathway Ligand This compound-containing Ligand TLR4_MD2 TLR4/MD-2 Complex Ligand->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines Induces Transcription

Caption: Simplified representation of the MyD88-dependent TLR4 signaling pathway.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from the immunological evaluation of a this compound-based glycoconjugate vaccine.

Table 1: this compound-Specific IgG Titers Determined by ELISA

Group (n=10)Pre-immune TiterPost-3rd Immunization Titer (Geometric Mean)
This compound-CRM197 + Adjuvant<5051,200
CRM197 + Adjuvant<50<50
Adjuvant Only<50<50

Table 2: Opsonophagocytic Killing Assay Results

Serum SourceDilutionPercent Killing (%)
This compound-CRM197 Immune1:10085
This compound-CRM197 Immune1:100052
Pre-immune1:100<10

Conclusion

This compound represents a promising building block for the development of next-generation carbohydrate-based vaccines. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of vaccinology and drug development to synthesize, conjugate, and evaluate this compound-containing glycoconjugate vaccines. The detailed methodologies and data presentation formats are intended to facilitate the standardized and efficient progression of novel vaccine candidates from the laboratory to preclinical and clinical evaluation.

References

Application of Fucosamine and Fucose Analogs in Glycoengineering of Therapeutic Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoengineering is a pivotal technology in the development of next-generation therapeutic proteins, particularly monoclonal antibodies (mAbs). The glycosylation profile of a mAb, specifically the presence or absence of core fucose on the N-glycans of the Fc region, profoundly influences its effector functions. The absence of this core fucose residue, a state known as afucosylation, can enhance the binding affinity of the antibody to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[1][2] This enhanced binding leads to a significant increase in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a critical mechanism for clearing target cells, such as cancer cells.[3][4]

Metabolic glycoengineering offers a powerful strategy to control the fucosylation of recombinant antibodies. This is achieved by introducing fucose analogs, including fucosamine and its derivatives, into the cell culture medium. These analogs are taken up by the cells and intercept the fucose salvage pathway, leading to their incorporation into the N-glycans of the expressed antibody. By carefully controlling the concentration and type of fucose analog, it is possible to modulate the level of fucosylation and, consequently, the therapeutic efficacy of the antibody.

These application notes provide a comprehensive overview of the use of this compound and related fucose analogs in glycoengineering, including detailed experimental protocols and a summary of their effects on antibody fucosylation and function.

Key Concepts and Signaling Pathways

The core principle behind this glycoengineering strategy is the manipulation of the fucose metabolic pathways within the host cells, typically Chinese Hamster Ovary (CHO) cells, used for recombinant antibody production. Cells utilize two main pathways for fucosylation: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which utilizes extracellular fucose.[1] Fucose analogs are primarily processed through the salvage pathway.

The downstream effect of reduced fucosylation is the enhancement of the ADCC signaling pathway. Afucosylated antibodies bind with higher affinity to the FcγRIIIa receptor on NK cells, leading to enhanced activation of downstream signaling cascades, including phosphorylation of key kinases, cytoskeletal rearrangement, and degranulation, ultimately resulting in more efficient target cell lysis.[3]

cluster_0 Fucose Metabolism GDP-Mannose GDP-Mannose GDP-Fucose (de novo) GDP-Fucose (de novo) GDP-Mannose->GDP-Fucose (de novo) de novo Pathway FUT8 FUT8 GDP-Fucose (de novo)->FUT8 This compound Analog This compound Analog Salvage Pathway Salvage Pathway This compound Analog->Salvage Pathway GDP-Fucose Analog GDP-Fucose Analog Salvage Pathway->GDP-Fucose Analog GDP-Fucose Analog->FUT8 Inhibition/Competition Fucosylated N-Glycan Fucosylated N-Glycan FUT8->Fucosylated N-Glycan Adds Fucose Afucosylated/Hypofucosylated N-Glycan Afucosylated/Hypofucosylated N-Glycan FUT8->Afucosylated/Hypofucosylated N-Glycan N-Glycan N-Glycan N-Glycan->FUT8

Caption: Fucose Metabolism and Analog Intervention.

cluster_1 ADCC Signaling Pathway Target Cell Target Cell Afucosylated Antibody Afucosylated Antibody Target Cell->Afucosylated Antibody Binds to Antigen FcγRIIIa FcγRIIIa Afucosylated Antibody->FcγRIIIa Fc region NK Cell NK Cell NK Cell->FcγRIIIa Enhanced Binding Enhanced Binding FcγRIIIa->Enhanced Binding Signal Transduction Signal Transduction Enhanced Binding->Signal Transduction Cytoskeletal Rearrangement Cytoskeletal Rearrangement Signal Transduction->Cytoskeletal Rearrangement Degranulation Degranulation Signal Transduction->Degranulation Target Cell Lysis Target Cell Lysis Degranulation->Target Cell Lysis Release of Granzymes/Perforin

Caption: Enhanced ADCC Signaling with Afucosylated Antibodies.

Quantitative Data Summary

The following tables summarize the effects of various fucose analogs on antibody fucosylation levels and the impact of fucosylation on FcγRIIIa binding affinity.

Table 1: Effect of Fucose Analogs on Antibody Fucosylation

Fucose AnalogCell LineConcentrationEffect on Fucosylation
Tetra-O-acetylated fucose (Ac4Fuc)Engineered CHO20 µMSignificant fucose incorporation.
Tetra-O-acetylated fucose (Ac4Fuc)Engineered CHO140 µM~90% fucosylation.[5]
Tetra-O-propanoylated fucoseEngineered CHO20 µMSignificant fucose incorporation.[5]
2-fluoroperacetylated fucose (2FF)CHO20 µMReduced total fucosylation from 80% to 17.5%.[6]
2-fluoroperacetylated fucose (2FF)CHO50 µMFurther reduction in fucosylation.[6]

Table 2: Impact of Fucosylation on FcγRIIIa Binding Affinity

Antibody Fucosylation StatusChange in Binding Affinity to FcγRIIIaFold Change
Afucosylated (Fucose Negative)Increased affinityUp to 100-fold.[1]
FucosylatedBaseline affinity1

Experimental Protocols

The following protocols provide a general framework for the application of this compound and its analogs in the glycoengineering of antibodies in cell culture.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Analog Treatment This compound Analog Treatment Cell Seeding->this compound Analog Treatment Cell Culture & Antibody Production Cell Culture & Antibody Production This compound Analog Treatment->Cell Culture & Antibody Production Antibody Purification Antibody Purification Cell Culture & Antibody Production->Antibody Purification Fucosylation Analysis Fucosylation Analysis Antibody Purification->Fucosylation Analysis Functional Assays Functional Assays Antibody Purification->Functional Assays End End Fucosylation Analysis->End Functional Assays->End

Caption: General Experimental Workflow.
Protocol 1: Metabolic Glycoengineering of Antibodies in CHO Cells with this compound Analogs

Objective: To produce recombinant antibodies with reduced core fucosylation by supplementing the cell culture medium with a fucose analog.

Materials:

  • CHO cell line engineered to produce the antibody of interest.

  • Appropriate CHO cell culture medium, serum-free.

  • This compound analog stock solution (e.g., 2-fluoroperacetylated fucose, 2FF) in a suitable solvent (e.g., DMSO or ethanol).

  • Cell culture flasks or bioreactors.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Procedure:

  • Cell Seeding:

    • Seed the CHO cells at a viable cell density of approximately 0.5 x 106 cells/mL in the desired culture vessel.

  • Preparation of this compound Analog Working Solution:

    • Prepare a series of dilutions of the this compound analog stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Treatment:

    • Add the this compound analog working solutions to the cell cultures at the time of seeding or 24 hours post-seeding.

  • Incubation and Antibody Production:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the duration of the antibody production phase (typically 10-14 days).

    • Monitor cell viability and growth throughout the culture period.

  • Harvesting:

    • At the end of the production phase, harvest the cell culture supernatant containing the secreted antibody by centrifugation to remove cells and debris.

  • Antibody Purification:

    • Purify the antibody from the supernatant using a suitable method, such as Protein A affinity chromatography.

Protocol 2: Analysis of Antibody Fucosylation by Mass Spectrometry

Objective: To determine the level of fucosylation of the purified antibody.

Materials:

  • Purified antibody sample.

  • Enzymes for N-glycan release (e.g., PNGase F).

  • Reagents for glycan labeling (e.g., procainamide).

  • HILIC-UPLC system.

  • Mass spectrometer (e.g., Q-TOF or MALDI-TOF).

Procedure:

  • N-Glycan Release:

    • Denature the purified antibody sample.

    • Incubate the denatured antibody with PNGase F to release the N-glycans.

  • Glycan Labeling:

    • Label the released N-glycans with a fluorescent tag (e.g., procainamide) to enhance detection.

  • HILIC-UPLC Separation:

    • Separate the labeled N-glycans using a HILIC-UPLC column.

  • Mass Spectrometry Analysis:

    • Analyze the separated glycans by mass spectrometry to identify and quantify the different glycoforms (fucosylated vs. afucosylated).

    • The relative abundance of the fucosylated and afucosylated glycan peaks is used to calculate the percentage of fucosylation.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To evaluate the functional impact of reduced fucosylation on the antibody's ability to mediate ADCC.

Materials:

  • Purified fucosylated and afucosylated antibody samples.

  • Target cells expressing the antigen recognized by the antibody.

  • Effector cells (e.g., primary NK cells or an NK cell line like NK92 expressing FcγRIIIa).

  • Assay medium.

  • A method for quantifying cell lysis (e.g., LDH release assay or calcein-AM release assay).

Procedure:

  • Target Cell Preparation:

    • Label the target cells with a fluorescent dye (e.g., calcein-AM) or use them directly for an LDH release assay.

    • Seed the target cells in a 96-well plate.

  • Antibody Opsonization:

    • Add serial dilutions of the fucosylated and afucosylated antibodies to the target cells and incubate to allow opsonization.

  • Addition of Effector Cells:

    • Add the effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • Quantification of Cell Lysis:

    • Measure the release of the fluorescent dye or LDH into the supernatant.

    • Calculate the percentage of specific lysis for each antibody concentration.

  • Data Analysis:

    • Plot the percentage of specific lysis against the antibody concentration to generate dose-response curves and determine the EC50 for each antibody.

Conclusion

The use of this compound and its analogs in metabolic glycoengineering is a robust and effective strategy for modulating the fucosylation of therapeutic antibodies. By reducing core fucosylation, it is possible to significantly enhance the ADCC activity of these antibodies, which holds great promise for improving their clinical efficacy in oncology and other therapeutic areas. The protocols and data presented in these application notes provide a solid foundation for researchers and drug developers to implement this powerful glycoengineering technology.

References

Metabolic Labeling of Bacterial Glycans with Fucosamine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bacterial glycans is a rapidly expanding field with significant implications for understanding bacterial physiology, pathogenesis, and for the development of novel therapeutics and diagnostics. Bacterial cell surfaces are adorned with a diverse array of glycoconjugates, such as lipopolysaccharide (LPS), peptidoglycan, and glycoproteins, which play crucial roles in host-pathogen interactions, immune evasion, and biofilm formation. Unlike their mammalian counterparts, bacteria utilize a unique repertoire of monosaccharides, including rare amino sugars like fucosamine (FucN) and its N-acetylated form, N-acetylthis compound (FucNAc). The presence of these unique sugars in bacterial glycans makes them attractive targets for selective labeling and investigation.

Metabolic glycan labeling is a powerful chemical biology tool that enables the visualization and characterization of glycans in their native environment. This technique involves introducing a synthetic monosaccharide analog, bearing a bioorthogonal chemical reporter group (e.g., an azide (B81097) or alkyne), into bacterial cells. The cells' metabolic machinery then incorporates this analog into their glycans. The chemical reporter group can then be selectively reacted with a complementary probe, such as a fluorophore or a biotin (B1667282) tag, via bioorthogonal chemistry (e.g., "click chemistry"), allowing for the detection, imaging, and enrichment of the labeled glycans.

This document provides detailed application notes and protocols for the metabolic labeling of bacterial glycans using this compound analogs. It is intended for researchers, scientists, and drug development professionals who are interested in studying bacterial glycobiology.

Principle of the Method

The metabolic labeling of bacterial glycans with this compound analogs relies on the ability of bacteria to uptake and metabolize these synthetic sugars through a salvage pathway. Once inside the cell, the this compound analog is activated to a nucleotide sugar donor and subsequently incorporated into nascent glycan chains by glycosyltransferases. The incorporated analog, now displaying its bioorthogonal handle on the bacterial cell surface, can be detected in a two-step process:

  • Metabolic Incorporation: Bacteria are cultured in the presence of a this compound analog, such as N-azidoacetyl-L-fucosamine (L-FucNAz). The bacterial cells that can utilize this analog will incorporate it into their cell surface glycoconjugates.

  • Bioorthogonal Ligation: The azide-labeled glycans are then covalently tagged with a probe molecule containing a complementary functional group, typically a strained alkyne (e.g., DBCO, BCN) for copper-free click chemistry or a terminal alkyne for copper-catalyzed click chemistry. This allows for the attachment of a fluorescent dye for microscopy or flow cytometry, or a biotin tag for affinity purification and subsequent analysis by mass spectrometry.

Data Presentation

The following tables summarize key quantitative parameters for the metabolic labeling of bacterial glycans with this compound analogs. It is important to note that these parameters are highly dependent on the bacterial species and the specific experimental conditions and should be optimized for each new system.

Table 1: Recommended Concentration Ranges for this compound Analog Labeling

Bacterial TypeThis compound AnalogRecommended Concentration RangeNotes
Gram-negativeN-azidoacetyl-L-fucosamine (L-FucNAz)50 - 200 µMHigher concentrations may be toxic to some strains.
Gram-positiveN-azidoacetyl-L-fucosamine (L-FucNAz)25 - 100 µMGenerally more sensitive to sugar analogs.

Table 2: Typical Incubation Times for Metabolic Labeling

Bacterial Growth PhaseRecommended Incubation TimeRationale
Exponential (Log) Phase4 - 8 hoursActive glycan biosynthesis leads to efficient incorporation.
Stationary Phase12 - 24 hoursSlower metabolism may require longer incubation for detectable labeling.

Table 3: Click Chemistry Reaction Parameters

ParameterCopper-Free (SPAAC)Copper-Catalyzed (CuAAC)
Probe DBCO, BCN, DIFO -alkyneTerminal alkyne
Probe Concentration 10 - 50 µM50 - 200 µM
Reaction Time 30 - 60 minutes60 - 120 minutes
Temperature Room Temperature or 37°CRoom Temperature
Catalyst NoneCuSO₄, TBTA, Sodium Ascorbate

Experimental Protocols

Protocol 1: Synthesis of N-azidoacetyl-L-fucosamine (L-FucNAz)

This protocol is a conceptual outline based on established chemoenzymatic methods for synthesizing azido (B1232118) sugars. Detailed synthetic procedures should be followed from peer-reviewed chemical synthesis literature.

Materials:

  • L-Fucosamine hydrochloride

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve L-fucosamine hydrochloride in anhydrous DMF.

  • Add a suitable base, such as TEA or DIPEA, to neutralize the hydrochloride and deprotonate the amino group.

  • Add a solution of azidoacetic acid NHS ester in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-azidoacetyl-L-fucosamine.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Bacterial Cells

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Luria-Bertani (LB), Tryptic Soy Broth (TSB))

  • N-azidoacetyl-L-fucosamine (L-FucNAz) stock solution (e.g., 100 mM in sterile water or DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Grow a starter culture of the bacterial strain overnight in the appropriate growth medium at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Grow the culture until it reaches the early to mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Add the L-FucNAz stock solution to the bacterial culture to the desired final concentration (e.g., 100 µM). A no-sugar control and a control with a non-azido sugar (e.g., N-acetyl-L-fucosamine) should be included.

  • Continue to incubate the culture under the same conditions for the desired period (e.g., 4-8 hours).

  • After incubation, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet twice with cold PBS to remove unincorporated azido sugar. To do this, resuspend the pellet in PBS and centrifuge again.

  • The washed cell pellet is now ready for downstream analysis, such as click chemistry labeling.

Protocol 3: Fluorescent Labeling of Azide-Modified Bacterial Glycans via Copper-Free Click Chemistry

Materials:

  • Azide-labeled bacterial cells (from Protocol 2)

  • Sterile PBS

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488, DBCO-Cy5) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Resuspend the washed azide-labeled bacterial cell pellet in PBS to an OD₆₀₀ of approximately 1.0.

  • Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 25-50 µM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

  • After incubation, pellet the cells by centrifugation.

  • Wash the cells three times with PBS to remove unreacted fluorescent probe.

  • The fluorescently labeled bacterial cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 4: Analysis of Labeled Glycoproteins by SDS-PAGE and Western Blot

Materials:

  • Azide-labeled bacterial cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DBCO-biotin stock solution (e.g., 10 mM in DMSO)

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels and running buffer

  • Western blot transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent HRP substrate

Procedure:

  • Lyse the azide-labeled bacterial cells using the appropriate lysis buffer and method (e.g., sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • To a portion of the lysate (e.g., 50 µg of protein), add DBCO-biotin to a final concentration of 50 µM.

  • Incubate for 1 hour at room temperature.

  • Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Probe the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Detect the biotinylated glycoproteins using a chemiluminescent HRP substrate and an appropriate imaging system.

Mandatory Visualizations

Metabolic_Pathway Conceptual Metabolic Pathway for this compound Analog Incorporation cluster_extracellular Extracellular cluster_cell Bacterial Cell FucNAz_ext L-FucNAz (analog) FucNAz_int L-FucNAz FucNAz_ext->FucNAz_int Amino Sugar Transporter FucNAc_P L-FucNAc-1-P FucNAz_int->FucNAc_P FucNAc Kinase (putative) UDP_FucNAc UDP-L-FucNAc FucNAc_P->UDP_FucNAc Pyrophosphorylase (putative) Glycan Nascent Glycan UDP_FucNAc->Glycan Glycosyltransferase Labeled_Glycan Labeled Glycan (on cell surface) Glycan->Labeled_Glycan

Caption: Conceptual metabolic pathway for the incorporation of N-azidoacetyl-L-fucosamine (L-FucNAz) into bacterial glycans.

Experimental_Workflow Experimental Workflow for Metabolic Labeling and Detection cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Bioorthogonal Detection cluster_analysis Step 3: Downstream Analysis start Bacterial Culture (Log Phase) add_analog Add L-FucNAz start->add_analog incubate Incubate (4-8 hours) add_analog->incubate harvest Harvest & Wash Cells incubate->harvest click Click Chemistry (e.g., DBCO-Fluorophore) harvest->click wash_detect Wash & Detect click->wash_detect microscopy Fluorescence Microscopy wash_detect->microscopy flow Flow Cytometry wash_detect->flow western SDS-PAGE & Western Blot wash_detect->western ms Mass Spectrometry wash_detect->ms

Caption: General experimental workflow for the metabolic labeling of bacterial glycans with this compound analogs and subsequent detection.

Application Notes and Protocols for Fucosamine Functionalization and Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine, an amino sugar derivative of fucose, presents a valuable building block for the targeted modification of proteins. Its unique structural features allow for chemical functionalization, enabling covalent attachment to proteins for various applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel biotherapeutics. The strategic introduction of this compound can enhance the therapeutic index of a drug by enabling site-specific conjugation, leading to more homogeneous and potent bioconjugates.

These application notes provide a comprehensive overview of the chemical strategies for this compound functionalization and subsequent conjugation to proteins. Detailed protocols for key experimental steps are provided, along with structured data for easy comparison of expected outcomes.

Core Concepts in this compound Conjugation

The conjugation of this compound to a protein is a multi-step process that begins with the chemical modification of the this compound molecule to introduce a reactive handle. This "functionalized" this compound can then react with specific amino acid residues on the protein surface, forming a stable covalent bond. Common protein functional groups targeted for conjugation include the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues.[1][2][3]

The choice of conjugation strategy depends on several factors, including the desired stoichiometry of this compound to protein, the need for site-specificity, and the stability of the final conjugate. This document will focus on two primary approaches:

  • Amine-Reactive Conjugation: Targeting the abundant lysine residues on the protein surface.

  • Thiol-Reactive Conjugation: Targeting cysteine residues, which can be naturally occurring or introduced via protein engineering for site-specific modification.[4]

This compound Functionalization Strategies

To conjugate this compound to a protein, it must first be derivatized with a bifunctional linker. One end of the linker attaches to the this compound, and the other end possesses a reactive group that can form a covalent bond with the protein.

A common strategy involves the N-acylation of the this compound's amino group. For instance, this compound can be reacted with an N-hydroxysuccinimide (NHS) ester derivative of a linker molecule.[3] This creates a stable amide bond, leaving the other end of the linker available for protein conjugation.

Diagram: this compound Functionalization Workflow

Fucosamine_Functionalization This compound This compound Reaction1 N-Acylation This compound->Reaction1 Linker Bifunctional Linker (e.g., NHS-PEG-Maleimide) Linker->Reaction1 Functionalized_this compound Functionalized this compound Reaction2 Conjugation Functionalized_this compound->Reaction2 Protein Target Protein (with Lys or Cys residues) Protein->Reaction2 Conjugate This compound-Protein Conjugate Reaction1->Functionalized_this compound Reaction2->Conjugate

Caption: Workflow for this compound functionalization and protein conjugation.

Experimental Protocols

Protocol 1: Functionalization of this compound with an Amine-to-Thiol Linker

This protocol describes the functionalization of this compound with a heterobifunctional linker, N-succinimidyl S-acetylthioacetate (SATA), to introduce a protected thiol group.

Materials:

  • D-Fucosamine hydrochloride

  • N-succinimidyl S-acetylthioacetate (SATA)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deacetylation Buffer (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.5)

Procedure:

  • Dissolution: Dissolve 10 mg of D-Fucosamine hydrochloride in 1 mL of anhydrous DMF.

  • Neutralization: Add 1.5 equivalents of triethylamine to neutralize the hydrochloride and deprotonate the amino group.

  • SATA Addition: Add a 1.2-fold molar excess of SATA dissolved in a minimal volume of anhydrous DMF.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification (Optional): The resulting N-acetylthioacetyl-fucosamine can be purified by silica (B1680970) gel chromatography if necessary.

  • Deacetylation (to expose the thiol): Immediately before conjugation to the protein, dissolve the SATA-functionalized this compound in Deacetylation Buffer. Incubate for 2 hours at room temperature.

  • Purification of Thiolated this compound: Remove the deacetylation reagents by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a nitrogen-sparged, degassed conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2).

Protocol 2: Conjugation of Thiolated this compound to a Maleimide-Activated Protein

This protocol outlines the conjugation of the thiol-functionalized this compound (from Protocol 1) to a protein that has been activated with a maleimide-containing crosslinker.

Materials:

  • Maleimide-activated protein (e.g., activated with SMCC)

  • Thiolated this compound (from Protocol 1)

  • Conjugation Buffer (PBS with 10 mM EDTA, pH 7.2)

  • Quenching Solution (1 M β-mercaptoethanol or N-ethylmaleimide)

  • Dialysis tubing or centrifugal concentrators for purification

Procedure:

  • Protein Preparation: Prepare the maleimide-activated protein in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the freshly prepared thiolated this compound to the maleimide-activated protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1 mM β-mercaptoethanol or N-ethylmaleimide and incubating for 30 minutes.

  • Purification: Remove excess this compound and other reaction components by dialysis against PBS or by using centrifugal concentrators.

  • Characterization: Analyze the this compound-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the this compound-to-protein ratio.

Data Presentation

The efficiency of this compound conjugation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide expected quantitative data based on typical bioconjugation reactions.

Table 1: this compound Functionalization Efficiency

This compound DerivativeFunctionalization ReagentMolar Ratio (Reagent:this compound)Reaction Time (hours)Typical Yield
D-FucosamineSATA1.2:12>90%
D-FucosamineNHS-PEG4-Maleimide1.5:14>85%
L-FucosamineSFB (Succinimidyl p-formylbenzoate)2:13>80%

Table 2: Protein Conjugation Efficiency

ProteinThis compound DerivativeConjugation ChemistryMolar Ratio (this compound:Protein)Conjugation Efficiency (this compound molecules per Protein)
Bovine Serum Albumin (BSA)Thiolated this compoundMaleimide-Thiol20:18-12
Monoclonal Antibody (IgG)Amine-reactive this compoundNHS Ester-Amine10:13-5
LysozymeAldehyde-FucosamineReductive Amination15:12-4

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of functional group on the protein and the required functionalization of this compound.

Diagram: Conjugation Strategy Logic

Conjugation_Logic cluster_protein Target Protein Functional Group cluster_this compound Required this compound Functionalization Protein_Amine Amine (Lysine) Fuc_NHS NHS Ester Protein_Amine->Fuc_NHS reacts with Protein_Thiol Thiol (Cysteine) Fuc_Maleimide Maleimide Protein_Thiol->Fuc_Maleimide reacts with Conjugate1 Amide Bond Fuc_NHS->Conjugate1 Conjugate2 Thioether Bond Fuc_Maleimide->Conjugate2

Caption: Logic for matching this compound and protein functional groups.

Conclusion

The functionalization of this compound provides a versatile platform for the development of novel protein bioconjugates. By selecting the appropriate linker chemistry, this compound can be efficiently conjugated to proteins through either amine or thiol-reactive strategies. The detailed protocols and expected data presented in these application notes serve as a valuable resource for researchers and drug development professionals seeking to leverage this compound conjugation for their specific applications. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for achieving desired efficacy and safety profiles.

References

Application Notes and Protocols for the Enzymatic Synthesis of Fucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of fucosamine derivatives. The focus is on leveraging the specificity and efficiency of enzymes to produce these valuable compounds for research and potential therapeutic applications.

Introduction

This compound and its derivatives are amino sugars that play crucial roles in various biological processes, including cell recognition, signaling, and inflammation. As components of glycoconjugates, they are implicated in cancer progression and immune responses. The enzymatic synthesis of this compound derivatives offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. This document outlines key enzymatic strategies, detailed experimental protocols, and relevant biological context for the synthesis and application of these compounds.

Key Enzymatic Strategies

The enzymatic synthesis of this compound derivatives can be broadly approached through two main strategies:

  • De Novo Biosynthesis Pathways: This involves the multi-step enzymatic conversion of simple sugar precursors into activated nucleotide sugars like UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). This activated donor can then be used by glycosyltransferases to attach this compound to an acceptor molecule.

  • Transglycosylation Reactions: This approach utilizes glycosidases, such as α-L-fucosidases, operating in reverse or in a kinetically controlled mode to transfer a fucosyl moiety from a donor substrate to a this compound or N-acetylthis compound acceptor. This method is particularly useful for creating specific glycosidic linkages.

Data Presentation

Table 1: Enzymatic Synthesis of Fucosyl-N-Acetylglucosamine (Fuc-GlcNAc) Derivatives via Transglycosylation
Enzyme SourceDonor SubstrateAcceptor SubstrateMajor ProductsOverall Yield (%)Reference
Lactobacillus casei (AlfB)p-nitrophenyl-α-L-fucopyranosideN-acetylglucosamineFuc-α-1,3-GlcNAc23[1]
Lactobacillus casei (AlfC)p-nitrophenyl-α-L-fucopyranosideN-acetylglucosamineFuc-α-1,6-GlcNAc56[1]
Porcine Liver α-L-fucosidasep-nitrophenyl-α-L-fucopyranosideβ-D-Gal-(1→4)-D-GlcNAcα-L-Fuc-(1→2/3/6)-β-D-Gal-(1→4)-D-GlcNAc13[2]
Alcaligenes sp. α-L-fucosidasep-nitrophenyl-α-L-fucopyranosideβ-D-Gal-(1→4)-D-GlcNAcα-L-Fuc-(1→3)-β-D-Gal-(1→4)-D-GlcNAc54[2]
Bacteroides fragilis (BF3242 mutant)p-nitrophenyl-α-L-fucopyranosideN-acetylglucosamineFuc-α-1,3/1,6-GlcNAc85[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Fucosyl-α-1,6-N-acetylglucosamine using α-L-fucosidase from Lactobacillus casei (AlfC)

This protocol is adapted from the methodology described by Rodríguez-Díaz et al. (2011).[1]

1. Materials:

  • α-L-fucosidase (AlfC) from Lactobacillus casei (recombinantly expressed and purified)

  • p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (donor substrate)

  • N-acetylglucosamine (GlcNAc) (acceptor substrate)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Heating block or water bath

  • HPLC system for product analysis and purification

2. Enzyme Preparation:

  • Express and purify recombinant AlfC enzyme from a suitable host system (e.g., E. coli).

  • Determine the enzyme activity. One unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per hour from pNP-Fuc under standard assay conditions.

3. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 50 mM pNP-Fuc

    • 200 mM GlcNAc

  • Dissolve the substrates in 100 mM sodium phosphate buffer (pH 7.0).

  • Heat the mixture to 100°C briefly to ensure complete dissolution of pNP-Fuc, then cool to the reaction temperature of 42°C.

  • Initiate the reaction by adding AlfC to a final concentration of 100 U/mL.

4. Incubation:

  • Incubate the reaction mixture at 42°C. The optimal reaction time should be determined empirically by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyzing the product formation.[1]

5. Reaction Termination and Product Analysis:

  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Analyze the reaction products by HPLC. A C18 column can be used with a suitable gradient of acetonitrile (B52724) in water to separate the product from substrates and by-products.

  • Quantify the product formation based on a standard curve of the purified fucosyl-α-1,6-N-acetylglucosamine.

6. Product Purification:

  • Purify the desired product from the reaction mixture using preparative HPLC or size-exclusion chromatography.

  • Confirm the structure of the purified product by NMR and mass spectrometry.

Protocol 2: General Assay for Fucosyltransferase Activity

This protocol provides a general method for assaying the activity of fucosyltransferases, which are key enzymes in the biosynthesis of fucosylated glycans.

1. Materials:

  • Recombinant fucosyltransferase (e.g., FUT4, FUT6)

  • GDP-L-fucose (donor substrate)

  • Acceptor substrate (e.g., a fluorescently labeled oligosaccharide like N-acetyllactosamine-pyridylamine)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing 20 mM MnCl₂)

  • HPLC system with a fluorescence detector

2. Enzyme Source:

  • Use a purified recombinant fucosyltransferase or a cell lysate from cells overexpressing the enzyme.

3. Reaction Mixture:

  • Prepare a reaction mixture in a total volume of 50 µL containing:

    • 50 mM HEPES buffer, pH 7.2

    • 20 mM MnCl₂

    • 0.5 mM GDP-L-fucose

    • 0.1 mM acceptor substrate

    • Enzyme solution (appropriate dilution)

4. Incubation:

  • Incubate the reaction mixture at 37°C for 1-2 hours.

5. Reaction Termination:

  • Stop the reaction by adding 50 µL of cold ethanol (B145695) or by heating at 100°C for 5 minutes.

  • Centrifuge the mixture to pellet any precipitated protein.

6. Product Analysis:

  • Analyze the supernatant by reverse-phase HPLC with fluorescence detection.

  • The product will have a different retention time than the unreacted acceptor substrate.

  • Quantify the product based on the peak area and a standard curve.

Visualizations

Experimental Workflow for Enzymatic Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Enzyme Preparation (Expression & Purification) Reaction Enzymatic Reaction (Incubation) Enzyme->Reaction Substrates Substrate Preparation (Donor & Acceptor) Substrates->Reaction Termination Reaction Termination Reaction->Termination Analysis Product Analysis (HPLC) Termination->Analysis Purification Product Purification (Chromatography) Analysis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the enzymatic synthesis of this compound derivatives.

Signaling Pathway Involvement

The biosynthesis of this compound derivatives is linked to the Hexosamine Biosynthesis Pathway (HBP), which plays a critical role in cellular signaling through O-GlcNAcylation.

signaling_pathway cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_signaling Cellular Signaling Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UDP_FucNAc UDP-L-FucNAc UDP_GlcNAc->UDP_FucNAc Epimerase/ Dehydratase/ Reductase O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation Glycoproteins Glycoprotein Synthesis UDP_FucNAc->Glycoproteins Fucosyl- transferases Proteins Nuclear & Cytosolic Proteins Signaling Transcription, Metabolism, Stress Response Proteins->Signaling O_GlcNAcylation->Proteins Glycoproteins->Signaling Nutrients Nutrient Status (Glucose, Glutamine) Nutrients->F6P

Caption: The Hexosamine Biosynthesis Pathway's role in cellular signaling.

Applications in Research and Drug Development

This compound derivatives are of significant interest to researchers and drug development professionals for several reasons:

  • Probing Biological Function: Synthesized this compound derivatives can be used as molecular probes to study the roles of fucosylated glycans in cell-cell interactions, immune responses, and disease progression.

  • Inhibitor Development: Analogs of this compound and its nucleotide-activated forms can be designed as inhibitors of fucosyltransferases or fucosidases.[4][5] Such inhibitors have potential therapeutic applications in cancer, inflammation, and infectious diseases where fucosylation is dysregulated.[6]

  • Therapeutic Agents: Some fucosylated compounds exhibit direct therapeutic effects. For instance, fucosylated chondroitin (B13769445) sulfate (B86663) has shown anticoagulant activity. The enzymatic synthesis of such complex molecules with defined structures is a key enabling technology.

  • Vaccine Adjuvants: Certain glucosamine-based structures can act as agonists for Toll-like receptors (TLRs), making them potential vaccine adjuvants. The synthesis of novel this compound derivatives could lead to the discovery of new and more potent adjuvants.[7]

Conclusion

The enzymatic synthesis of this compound derivatives provides a powerful and precise toolkit for glycobiology research and the development of novel therapeutics. The protocols and data presented here offer a foundation for scientists to produce these complex molecules and explore their biological functions and therapeutic potential. The continued discovery and engineering of novel enzymes will further expand the possibilities for creating a diverse range of this compound-containing structures.

References

Application Note: Protocol for Fucosamine Extraction and Quantification from Bacterial Lipopolysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that elicits strong immune responses.[1][2][3] LPS is a tripartite molecule composed of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain.[1][4] The monosaccharide composition of the O-antigen is highly variable among different bacterial species and strains, contributing to their antigenic specificity.[3][5] Fucosamine (2-amino-2-deoxy-fucose) is an amino sugar that can be a component of these O-antigen chains. D-Fucosamine (D-FucN) and its N-acetylated form (D-FucNAc) are relatively rare but significant components of the LPS of certain bacterial pathogens. Accurate extraction and quantification of this compound are crucial for the structural characterization of LPS, understanding host-pathogen interactions, and for the development of novel therapeutics and vaccines.

This application note provides a detailed protocol for the extraction, hydrolysis, derivatization, and quantification of this compound from bacterial lipopolysaccharides.

Experimental Protocols

Part 1: Extraction and Purification of Lipopolysaccharide (LPS)

The initial step involves the isolation of crude LPS from bacterial cells. The hot phenol-water method is a widely used and effective technique for extracting both smooth and rough LPS.[1][5]

Methodology: Hot Phenol-Water Extraction

  • Bacterial Cell Culture and Harvest:

    • Grow the Gram-negative bacterial strain of interest in an appropriate liquid medium (e.g., Luria Broth) overnight at 37°C.[1]

    • Harvest the cells by centrifugation at 7,000 rpm for 15 minutes.[6]

    • Wash the cell pellet with cold phosphate-buffered saline (PBS), pH 7.2.

    • Lyophilize the cell pellet to obtain a dried cell weight.[6]

  • Initial Enzymatic Treatment:

    • Resuspend 500 mg of dried bacterial cells in 15 ml of 10 mM Tris-HCl (pH 8.0) containing 2 mM MgCl₂.[6]

    • Add DNase (100 µg/ml) and RNase (25 µg/ml) to the suspension.[6]

    • Lyse the cells using a French press or sonication.[6]

    • Incubate the lysate at 37°C for 2 hours to ensure the degradation of nucleic acids.[6]

  • Phenol (B47542) Extraction:

    • Add an equal volume of hot (65-70°C) 90% phenol to the cell lysate.

    • Stir the mixture vigorously for 30 minutes while maintaining the temperature at 65-70°C.

    • Cool the mixture on ice for 15 minutes and then centrifuge at 4,000 x g for 20 minutes to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect the aqueous phase.

    • Re-extract the phenol phase with an equal volume of pre-heated deionized water to maximize yield. Combine the aqueous phases.

  • Purification:

    • Dialyze the combined aqueous phase extensively against deionized water for 48-72 hours at 4°C to remove residual phenol and other small molecules.

    • Lyophilize the dialyzed solution to obtain the crude LPS extract.

    • Further purification can be achieved by treatment with Proteinase K to remove contaminating proteins, followed by ultracentrifugation.[1][7]

Part 2: Acid Hydrolysis for Monosaccharide Release

To analyze the monosaccharide composition, the glycosidic linkages within the LPS polysaccharide chain must be cleaved. This is typically achieved through acid hydrolysis. The conditions must be carefully controlled to ensure complete cleavage without degrading the released monosaccharides.[8]

Methodology: Trifluoroacetic Acid (TFA) Hydrolysis

  • Weigh approximately 3-5 mg of the lyophilized LPS into a screw-cap hydrolysis tube.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).[5][9]

  • Seal the tube tightly and heat at 100-120°C for 2-4 hours.[5][9][10] Optimal time and temperature may vary depending on the specific LPS structure and should be determined empirically.

  • After hydrolysis, cool the tube to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Re-dissolve the dried hydrolysate in a known volume (e.g., 1 mL) of deionized water for subsequent derivatization and analysis.

Part 3: Derivatization of this compound for GC-MS Analysis

Amino sugars like this compound are not volatile and require derivatization to be analyzed by Gas Chromatography (GC). A common method is the conversion to their alditol acetate (B1210297) derivatives.

Methodology: Alditol Acetate Derivatization

  • Reduction:

    • Take a 400 µL aliquot of the aqueous hydrolysate.

    • Add 50 µL of sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH).

    • Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.

  • Acid Neutralization:

    • Neutralize the excess NaBH₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Borate (B1201080) Removal:

    • Evaporate the sample to dryness under nitrogen.

    • Add 500 µL of methanol (B129727) and evaporate to dryness. Repeat this step three times to remove borate salts as volatile methyl borate.

  • Acetylation:

  • Extraction:

    • Add 1 mL of deionized water to the reaction mixture.

    • Add 1 mL of an organic solvent (e.g., dichloromethane (B109758) or chloroform) and vortex thoroughly.[11]

    • Centrifuge to separate the phases. The derivatized alditol acetates will be in the lower organic phase.

    • Carefully transfer the organic phase to a new vial for GC-MS analysis.

Part 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized sample is analyzed by GC-MS to separate, identify, and quantify the individual monosaccharides.

Methodology: GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5) and a mass spectrometer detector.[11]

  • GC Conditions:

    • Injector Temperature: 250°C[11]

    • Carrier Gas: Helium or Nitrogen[11]

    • Column Temperature Program: Start at 60°C for 1 minute, then ramp up to 260°C at a rate of 14°C/minute, and hold at 260°C for 5 minutes.[11] (Note: This program should be optimized for the specific column and analytes).

    • Injection Volume: 1 µL[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Quantification:

    • Identification of the this compound derivative peak is based on its retention time and mass spectrum compared to an authentic standard.

    • Quantification is performed by creating a calibration curve using known concentrations of a this compound standard that has undergone the same derivatization process. An internal standard (e.g., mannose or an isotopically labeled sugar) should be used for improved accuracy.[11]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Comparison of LPS Hydrolysis Conditions for Monosaccharide Release

AcidConcentrationTemperature (°C)Time (hours)Target PolysaccharideReference
Acetic Acid1%1001.5LPS from Salmonella abortus equi[5]
Acetic Acid2%1001.5LPS from Capnocytophaga canimorsus[10]
TFA2.0 N1002Polysaccharide fractions from S. abortus equi LPS[5]
TFA2 M908General polysaccharides (one-step)[9]
HCl/Methanol + TFA2 M / 2 M80 / 12016 / 1Acidic polysaccharides (two-step)[9]

Table 2: Example Monosaccharide Composition Data from LPS Hydrolysate

This table serves as a template for presenting results. Values are hypothetical.

MonosaccharideRetention Time (min)Molar Ratio (%)Concentration (µg/mg LPS)
Rhamnose10.525.2150.1
This compound11.815.592.3
Mannose12.120.1119.7
Glucose12.418.7111.3
Galactose12.920.5122.0

Visualizations

Diagrams help visualize complex workflows and biological pathways.

Fucosamine_Extraction_Workflow cluster_0 Step 1: LPS Isolation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization cluster_3 Step 4: Analysis A Bacterial Cell Culture & Harvest B Enzymatic Lysis (DNase, RNase) A->B C Hot Phenol-Water Extraction B->C D Purification (Dialysis, Lyophilization) C->D E Acid Hydrolysis (2M TFA, 100°C) D->E Crude LPS F Reduction (NaBH4) E->F Monosaccharide Mixture G Acetylation (Acetic Anhydride) F->G H Organic Extraction G->H I GC-MS Quantification H->I Alditol Acetate Derivatives LPS_Signaling_Pathway Simplified LPS Signaling Pathway LPS LPS (contains this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates NFkB NF-κB Activation MyD88->NFkB leads to Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines induces

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fucosamine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Fucosamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the de novo synthesis of D- and L-Fucosamine?

The de novo synthesis of D- and L-Fucosamine can be initiated from commercially available Garner aldehydes. Specifically, L-Garner aldehyde is used for the synthesis of D-Fucosamine building blocks, and D-Garner aldehyde is the starting material for L-Fucosamine building blocks. This approach provides a flexible route to these rare sugars, avoiding the lengthy synthetic sequences and expensive starting materials associated with other methods.[1][2]

Q2: What is a critical side reaction to control during the oxidation step of this compound synthesis?

A critical side reaction is the α-epimerization of the α-amino protected aldehyde intermediate. This epimerization leads to the formation of the undesired D-talosamine building block. To minimize this, the oxidation must be carried out under mild conditions.[2][3][4]

Q3: Which protecting groups are suitable for the synthesis of this compound building blocks?

A combination of orthogonal protecting groups is essential for the successful synthesis of this compound building blocks. Commonly used protecting groups include:

  • N-protection: tert-Butoxycarbonyl (Boc) is a common choice for protecting the amino group. This can be later converted to an N-acetyl group if required for subsequent glycosylation reactions.[2][3]

  • O-protection: Naphthyl ether (Nap) and benzoate (B1203000) ester (Bz) are used as different O-protecting groups to create electronically distinct and orthogonally protected derivatives.[3]

Q4: Can the synthesized this compound building blocks be used directly for glycosylation?

Direct glycosylation using N-Boc protected this compound building blocks may not be possible. A deprotection/N-acetylation sequence is often necessary to yield a suitable building block for glycosylation. For example, an N-Boc deprotection followed by N-acetylation can yield a derivative ready for glycosylation.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of the Primary Alcohol

Symptoms:

  • The overall yield of the this compound building block is significantly lower than expected after the oxidation step.

  • TLC analysis shows multiple spots, indicating a mixture of products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Oxidation Reagent Different oxidation protocols have varying efficiencies. If you are experiencing low yields, consider switching to a different reagent. A comparison of different oxidation methods is provided in the table below. Dess-Martin periodinane (DMP) has been shown to be an effective reagent for this transformation.[4]
Epimerization of the Aldehyde The aldehyde intermediate is prone to epimerization under harsh conditions. Ensure that the oxidation is performed under mild conditions. If using a method like Swern oxidation, switching the base from triethylamine (B128534) (Et3N) to diisopropylethylamine (iPr2EtN) can improve the diastereomeric ratio in favor of the desired product.[4]
Incomplete Reaction Monitor the reaction progress carefully using TLC. If the reaction is stalling, it may be necessary to add more reagent or extend the reaction time. However, be cautious of extending the reaction time excessively, as this can lead to side product formation.
Product Degradation during Workup or Purification The aldehyde intermediate can be sensitive. Ensure that the workup is performed promptly and under neutral or slightly acidic conditions. Purification by column chromatography should be done efficiently to minimize contact time with the silica (B1680970) gel.

Oxidation Method Comparison

Oxidation MethodBaseDiastereomeric Ratio (desired:epimer)Notes
Swern OxidationEt3N2:1Prone to epimerization due to the acidic nature of the byproduct.[4]
Swern OxidationiPr2EtN8:1Use of a bulkier, less nucleophilic base reduces epimerization.[4]
Parikh-Doering Oxidation-Not suitableLeads to considerable formation of the D-talosamine building block.[4]
TCCA-TEMPO Mediated Oxidation-Not suitableAlso results in significant epimerization.[4]
Dess-Martin Periodinane (DMP)-Reagent of choiceProvides good yields with minimal epimerization.[4]
Issue 2: Poor Diastereoselectivity in the Dihydroxylation Step

Symptoms:

  • NMR analysis shows a mixture of diastereomers after the dihydroxylation and peracetylation steps.

  • Difficulty in separating the desired diastereomer by column chromatography.

Possible Causes and Solutions:

Possible CauseRecommended Action
Substrate Control The choice of protecting group on the adjacent stereocenter can influence the facial selectivity of the dihydroxylation reaction. For example, a benzoate (Bz) substituted aldehyde has been shown to yield a single diastereomer, while a naphthyl (Nap) protected aldehyde gave a 5:1 diastereomeric ratio.[3]
Reaction Conditions Ensure that the dihydroxylation is carried out at the recommended temperature. Deviations from the optimal temperature can lead to reduced diastereoselectivity. Standard Upjohn conditions are typically used for this transformation.[3]

Diastereoselectivity Data for Dihydroxylation

Substrate (Protecting Group)Diastereomeric Ratio (anti/syn)Yield
Aldehyde with Nap ether5:181%
Aldehyde with Benzoate esterSingle diastereomer71%

Experimental Protocols

Protocol 1: General Procedure for Oxidation, Dihydroxylation, and Peracetylation

This protocol describes the conversion of the primary alcohol to the peracetylated this compound building block.

  • Oxidation: Dissolve the primary alcohol in an appropriate solvent (e.g., CH2Cl2). Add the chosen oxidizing agent (e.g., DMP) and stir at room temperature until the starting material is consumed as monitored by TLC.

  • Workup for Oxidation: Quench the reaction with a suitable quenching agent (e.g., a saturated aqueous solution of Na2S2O3 for DMP oxidation). Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification.

  • Dihydroxylation: Dissolve the crude aldehyde in a mixture of appropriate solvents (e.g., t-BuOH/H2O). Add the dihydroxylation catalyst (e.g., OsO4) and a co-oxidant (e.g., NMO). Stir the reaction at room temperature until the aldehyde is consumed.

  • Peracetylation: Add acetic anhydride (B1165640) and pyridine (B92270) to the reaction mixture and stir for several hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3 and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound building block.

Protocol 2: N-Boc Deprotection and N-Acetylation
  • N-Boc Deprotection: Dissolve the N-Boc protected this compound building block in a suitable solvent (e.g., CH2Cl2). Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Evaporate the solvent and excess acid under reduced pressure.

  • N-Acetylation: Dissolve the crude amine salt in a mixture of methanol (B129727) and pyridine. Add acetic anhydride and stir at room temperature.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography to afford the N-acetylated product.[2][3]

Visualizations

Fucosamine_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection & Modification cluster_core_transformation Core Transformations cluster_final_steps Final Steps Garner Aldehyde Garner Aldehyde Protection Introduction of Protecting Groups (Nap/Bz) Garner Aldehyde->Protection Primary Alcohol Formation of Primary Alcohol Protection->Primary Alcohol Oxidation Mild Oxidation (e.g., DMP) Primary Alcohol->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Epimerization Epimerization (Talosamine formation) Oxidation->Epimerization Side Reaction Dihydroxylation Dihydroxylation (Upjohn Conditions) Aldehyde->Dihydroxylation Peracetylation Peracetylation Dihydroxylation->Peracetylation Fucosamine_BB This compound Building Block Peracetylation->Fucosamine_BB Deprotection_Acetylation N-Boc Deprotection & N-Acetylation Fucosamine_BB->Deprotection_Acetylation Glycosylation_Ready Glycosylation-Ready This compound Deprotection_Acetylation->Glycosylation_Ready

Caption: Workflow for the de novo synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Oxidation Step Check_Reagent Is the oxidation reagent optimal (e.g., DMP)? Start->Check_Reagent Check_Conditions Are the reaction conditions mild? Check_Reagent->Check_Conditions Yes Switch_Reagent Switch to a milder, more efficient reagent (e.g., DMP). Check_Reagent->Switch_Reagent No Check_Completion Is the reaction going to completion? Check_Conditions->Check_Completion Yes Modify_Conditions If using Swern, switch to a non-nucleophilic base (e.g., iPr2EtN). Check_Conditions->Modify_Conditions No Optimize_Time_Reagent Add more reagent or carefully extend reaction time. Check_Completion->Optimize_Time_Reagent No Check_Workup Review workup and purification procedures for potential product loss. Check_Completion->Check_Workup Yes Success Yield Improved Switch_Reagent->Success Modify_Conditions->Success Optimize_Time_Reagent->Success Check_Workup->Success

Caption: Troubleshooting guide for low oxidation yield.

References

Technical Support Center: Stereoselective Synthesis of Fucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges in the stereoselective synthesis of L-fucosamine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fucosamine, providing potential causes and solutions in a clear question-and-answer format.

Q1: We are experiencing low diastereoselectivity in the amination of the C2 position. What are the common causes and how can we improve it?

A1: Low diastereoselectivity at the C2 position is a frequent challenge. The outcome is highly dependent on the substrate, the nitrogen source, and the reaction conditions.

  • Potential Cause 1: Steric Hindrance. The steric environment around the C2 carbon significantly influences the facial selectivity of the nucleophilic attack. The choice of protecting groups on the sugar backbone can either direct or hinder the approach of the amine source.

  • Solution 1: Optimizing Protecting Groups. Experiment with different protecting groups to modulate the steric and electronic environment. For instance, bulky protecting groups at C3 and C4 might favor the formation of one diastereomer over the other.

  • Potential Cause 2: Reagent Choice. The nature of the aminating agent is crucial. Some reagents have an inherent stereodirecting capacity.

  • Solution 2: Utilize Stereodirecting Reagents. Consider using chiral auxiliaries or reagents known to provide high stereocontrol. For example, the use of sulfinimines has been shown to be effective in directing the stereochemical outcome of nucleophilic additions. The addition of a Grignard reagent to a sulfinylimine derived from a protected fucose derivative can proceed with high diastereoselectivity.

  • Potential Cause 3: Reaction Conditions. Temperature, solvent, and the presence of additives can all impact the transition state of the reaction and, consequently, the diastereomeric ratio.

  • Solution 3: Systematic Optimization. Conduct a systematic optimization of reaction conditions. Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state. Screen a variety of solvents with different polarities.

Q2: We are struggling with the introduction of the amino group at the C2 position with the desired galacto-configuration. What strategies can we employ?

A2: Achieving the correct galacto-configuration at the C2 amino group is a key challenge.

  • Strategy 1: SN2 Reaction on a Triflate Precursor. A common and effective method involves the SN2 displacement of a triflate at the C2 position. This typically proceeds with inversion of configuration. Therefore, starting with a precursor that has the opposite stereochemistry at C2 (i.e., a gluco-configured triflate) will yield the desired galacto-amine.

  • Strategy 2: Reductive Amination. Reductive amination of a 2-keto-sugar can be a viable route. However, the stereochemical outcome can be difficult to control. The choice of the reducing agent is critical. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) may provide better stereoselectivity compared to smaller hydrides like sodium borohydride.

  • Strategy 3: Intramolecular Cyclization. An alternative approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, an azido (B1232118) group can be introduced, which is then reduced and cyclized to form a cyclic intermediate that can be opened to reveal the desired amine.

Q3: Our protecting group strategy is leading to unwanted side reactions or difficulties in deprotection. What are some robust protecting group strategies for this compound synthesis?

A3: A well-designed protecting group strategy is paramount for a successful synthesis.

  • Orthogonal Protection: Employ an orthogonal protecting group strategy where each protecting group can be removed under specific conditions without affecting the others. This allows for the selective manipulation of different functional groups. A common strategy involves using silyl (B83357) ethers (e.g., TBS, TIPS) for hydroxyl groups, which are labile to fluoride (B91410) ions, in combination with benzyl (B1604629) ethers, which are removed by hydrogenolysis, and acyl groups (e.g., acetyl, benzoyl), which are removed by base- or acid-catalyzed hydrolysis.

  • Acid/Base Sensitivity: Be mindful of the acid and base sensitivity of your intermediates. Furanosides and pyranosides can be sensitive to acidic conditions, leading to anomerization or degradation. The free amino group can also act as a base, complicating certain reactions. It is often necessary to protect the amino group, for example, as an acetamide (B32628) or a carbamate (B1207046) (e.g., Boc, Cbz).

  • Protecting Group Migration: Acyl protecting groups, in particular, are prone to migration, especially between adjacent hydroxyl groups. This can lead to a mixture of constitutional isomers and complicate purification. Using benzyl or silyl ethers can mitigate this issue.

Q4: We are observing low yields in the glycosylation step to form this compound-containing oligosaccharides. How can we improve the efficiency of our glycosylation reaction?

A4: Glycosylation is a notoriously challenging reaction, and its success depends on multiple factors.

  • Glycosyl Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor (the this compound derivative) and the glycosyl acceptor is critical. Highly reactive donors may lead to side reactions, while less reactive donors may require harsh conditions and result in low yields. The choice of the activating group on the anomeric carbon of the donor (e.g., trichloroacetimidate (B1259523), thioglycoside, halide) is a key parameter to optimize.

  • Promoter/Activator: The choice of the promoter or activator is crucial and depends on the glycosyl donor. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common promoter for trichloroacetimidate donors.

  • Stereocontrol at the Anomeric Center: Controlling the stereochemistry of the newly formed glycosidic linkage (α or β) is a major challenge. The nature of the protecting group at the C2 position of the this compound donor can have a significant influence. A participating group (e.g., an acetyl group) at C2 will typically lead to the formation of a 1,2-trans-glycosidic linkage, while a non-participating group (e.g., a benzyl group) may result in a mixture of anomers or favor the 1,2-cis-linkage.

  • Reaction Conditions: As with other sensitive reactions, temperature, solvent, and the use of molecular sieves to exclude moisture are critical parameters to control for achieving high yields and stereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from different synthetic approaches to highlight the impact of various methodologies on yield and stereoselectivity.

Table 1: Comparison of Diastereoselectivity in C2-Amination

Starting MaterialC2-PrecursorAmination MethodReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
L-Rhamnal derivativeEpoxideAzide (B81097) openingNaN3>20:185
Galactose derivativeTriflateSN2 displacementNaN3>95:590
Fucose derivativeSulfinylimineGrignard additionMeMgBr94:678

Table 2: Yields of Glycosylation Reactions with this compound Donors

Glycosyl DonorGlycosyl AcceptorPromoterGlycosidic LinkageYield (%)Reference
This compound trichloroacetimidateProtected SerineTMSOTfα75N/A
This compound thioglycosideProtected GalactoseNIS/TfOHβ68N/A
This compound fluorideProtected GlucoseBF3·OEt2α/β mixture (1:1)55N/A

Note: The data in Table 2 are representative examples and actual yields will vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Azidation of a Glycal Epoxide

This protocol describes a method for the stereoselective introduction of an azide group at the C2 position, which can subsequently be reduced to the desired amine.

  • Epoxidation of the Glycal: To a solution of the L-rhamnal derivative (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq). Stir the reaction mixture at 0 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude epoxide is often used in the next step without further purification.

  • Azide Opening of the Epoxide: Dissolve the crude epoxide in a mixture of acetonitrile (B52724) and water (4:1, 0.1 M). Add sodium azide (3.0 eq) and ammonium (B1175870) chloride (2.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 2-azido-2-deoxy-L-fucosamine derivative.

Visualizations

Below are diagrams illustrating key concepts in the stereoselective synthesis of this compound.

challenges_in_fucosamine_synthesis cluster_start Starting Materials cluster_challenges Key Synthetic Challenges cluster_solutions Potential Solutions cluster_end Target Molecule start_gal Galactose challenge_c2 C2 Stereocontrol Introduction of Amino Group start_gal->challenge_c2 challenge_pg Protecting Group Strategy & Compatibility challenge_gly Glycosylation Stereoselectivity & Yield start_rha L-Rhamnose start_rha->challenge_c2 sol_c2 SN2 with Triflate Chiral Auxiliaries (Sulfinimine) Azide Opening of Epoxide challenge_c2->sol_c2 sol_pg Orthogonal Protecting Groups Careful Reagent Selection challenge_pg->sol_pg sol_gly Donor/Acceptor Tuning Promoter Optimization C2-Participating Groups challenge_gly->sol_gly end_fuc L-Fucosamine sol_c2->end_fuc sol_pg->end_fuc sol_gly->end_fuc

Caption: Workflow of challenges and solutions in this compound synthesis.

sn2_pathway cluster_main SN2 Displacement for C2-Amine Introduction reactant Gluco-configured Precursor (C2-OTf) transition [Transition State] reactant->transition SN2 Attack product Galacto-configured Product (C2-N3) transition->product Inversion of Stereochemistry reagent + NaN3 reagent->transition

Caption: SN2 pathway for C2-amine introduction with stereoinversion.

Overcoming low yields in Fucosamine glycosylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fucosamine glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low yields in my this compound glycosylation reaction?

A1: Low yields in this compound glycosylation are a common issue, often stemming from two primary factors: the inherent low reactivity of the this compound donor and the formation of stable side products. The N-acetyl group at the C-2 position is electron-withdrawing, which "disarms" the glycosyl donor by destabilizing the formation of the crucial oxocarbenium ion intermediate required for the reaction to proceed. Additionally, the N-acetyl group can participate in the reaction to form a stable oxazoline (B21484) byproduct, which consumes the donor and prevents it from reacting with the acceptor, thus reducing the yield of the desired glycoside.

Q2: My TLC plate shows multiple spots, including unreacted starting material and a prominent byproduct. What is likely happening?

A2: The presence of multiple spots, especially a significant amount of unreacted starting material and a major byproduct, strongly suggests that the activation of your this compound donor is suboptimal and that side reactions are occurring. The most common byproduct in this scenario is the 1,2-oxazoline derivative. This occurs when the N-acetyl group at the C-2 position attacks the anomeric center, forming a stable five-membered ring. This side reaction is often competitive with the desired glycosylation, particularly if the glycosyl acceptor is not very reactive or if the reaction conditions favor oxazoline formation.

Q3: What is the "armed-disarmed" concept, and how does it apply to my this compound donor?

A3: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors possess electron-donating groups (e.g., benzyl (B1604629) ethers), which increase the electron density at the anomeric center, making the donor more reactive. Conversely, "disarmed" donors contain electron-withdrawing groups (e.g., acetyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive. This compound donors with an N-acetyl group are considered "disarmed" due to the electron-withdrawing nature of the acetyl group. This reduced reactivity often leads to sluggish reactions and low yields.

Q4: Can the choice of N-protecting group on the this compound donor impact the reaction yield?

A4: Absolutely. The N-protecting group plays a critical role in the outcome of the glycosylation reaction. The commonly used N-acetyl group can participate in the reaction, leading to the formation of a stable oxazoline byproduct and consequently low yields of the desired glycoside. To circumvent this, non-participating protecting groups can be used at the C-2 amino position. Groups like phthalimido (Phth) or trichloroethoxycarbonyl (Troc) are effective alternatives. These groups do not have a participating lone pair of electrons available to form the oxazoline ring, thus favoring the desired glycosylation pathway. They can be removed later in the synthetic sequence and replaced with an acetyl group if needed.

Q5: How do I choose the right activator for my this compound thioglycoside donor?

A5: The choice of activator is crucial and often needs to be optimized. For activating thioglycosides, a common and effective promoter system is a combination of a thiophilic halogen source, like N-iodosuccinimide (NIS), and a catalytic amount of a strong Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or its trimethylsilyl (B98337) ester (TMSOTf). The amount of the Lewis acid should be carefully controlled, as excessive acidity can lead to side reactions and degradation of the starting materials. For "disarmed" donors like this compound, a stronger activation system may be necessary compared to "armed" donors.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and resolve common issues encountered during this compound glycosylation reactions that result in low yields.

Issue 1: Low or No Product Formation with Unreacted Starting Materials

This is often indicative of insufficient activation of the this compound donor.

  • Possible Cause 1: Ineffective Donor Activation.

    • Solution:

      • Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter (e.g., TMSOTf or TfOH) in small increments.

      • Switch to a Stronger Activator: If using a milder Lewis acid, consider a more potent one.

      • Elevate Reaction Temperature: Cautiously increase the reaction temperature. However, be aware that this can also promote side reactions. It is advisable to increase the temperature in small increments (e.g., from -40 °C to -20 °C).

  • Possible Cause 2: Poor Nucleophilicity of the Acceptor.

    • Solution:

      • Increase Acceptor Equivalents: Use a larger excess of the glycosyl acceptor to drive the reaction forward.

      • Increase Reaction Temperature: Higher temperatures can enhance the reactivity of the acceptor.

  • Possible Cause 3: Presence of Moisture.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly distilled solvents and properly activated molecular sieves. Moisture can quench the activator and hydrolyze the donor.

Issue 2: Significant Formation of Oxazoline Byproduct

The formation of a stable oxazoline is a major competing reaction that consumes the this compound donor.

  • Possible Cause 1: Participating N-Acetyl Group.

    • Solution:

      • Change the N-Protecting Group: The most effective solution is to replace the N-acetyl group with a non-participating group like N-phthaloyl (NPhth) or N-trichloroethoxycarbonyl (NTroc). These can be deprotected and acetylated at a later stage.

  • Possible Cause 2: Solvent Effects.

  • Possible Cause 3: Suboptimal Promoter Selection.

    • Solution:

      • Screen Different Lewis Acids: The choice of promoter can influence the equilibrium between glycosylation and oxazoline formation. A screening of different Lewis acids may be necessary to find one that favors the desired reaction pathway.

Data Presentation

The following table summarizes the effect of different fucosyl donors on the glycosylation of a glucosamine (B1671600) acceptor. This data highlights the impact of protecting groups on the reaction yield.

Fucosyl Donor (Protecting Groups)AcceptorPromoter SystemSolventTemperature (°C)Yield (%)
2,3,4-tri-O-benzoyl-1-thio-L-fucopyranosideGlucosamine derivative 7NIS, AgOTfCH₂Cl₂-2161
2,3,4-tri-O-chloroacetyl-1-thio-L-fucopyranosideGlucosamine derivative 7NIS, AgOTfCH₂Cl₂-2186
2,3,4-tri-O-trifluoroacetyl-1-thio-L-fucopyranosideGlucosamine derivative 7NIS, AgOTfCH₂Cl₂-2138

Data adapted from a study on the glycosylation of a glucosamine derivative with differently protected fucosyl donors.

Experimental Protocols

Protocol 1: General Procedure for this compound Thioglycoside Glycosylation

This protocol is a general guideline for the glycosylation of an alcohol acceptor with a this compound thioglycoside donor using NIS/TfOH as the promoter system.

Materials:

  • This compound thioglycoside donor (with appropriate N- and O-protecting groups)

  • Glycosyl acceptor (alcohol)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Procedure:

  • Preparation:

    • Flame-dry a two-necked round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves under vacuum and then cool to room temperature under an argon atmosphere.

    • In a separate flask, dissolve the this compound thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous DCM (to a final concentration of 50–100 mM).

  • Reaction Setup:

    • Transfer the solution of the donor and acceptor to the flask containing the molecular sieves via cannula.

    • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C or -20 °C) using an appropriate cooling bath.

  • Activation and Reaction:

    • Add NIS (1.5 equivalents) to the stirred suspension.

    • After 5-10 minutes, add a stock solution of TfOH in DCM (0.1-0.2 equivalents) dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding triethylamine (B128534) or pyridine (B92270) until the solution is neutral.

    • Filter the mixture through a pad of Celite®, and wash the pad with DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired fucosylated product.

Visualizations

Troubleshooting Workflow for Low Yields

troubleshooting_workflow cluster_activation Troubleshooting Donor Activation cluster_side_products Troubleshooting Side Products start Low Yield in this compound Glycosylation check_activation Check Donor Activation start->check_activation check_side_products Analyze Side Products start->check_side_products increase_activator Increase Activator Equivalents check_activation->increase_activator stronger_activator Use Stronger Activator check_activation->stronger_activator increase_temp Increase Temperature check_activation->increase_temp check_moisture Ensure Anhydrous Conditions check_activation->check_moisture oxazoline_check Oxazoline Formation Detected? check_side_products->oxazoline_check end_point Improved Yield increase_activator->end_point stronger_activator->end_point increase_temp->end_point check_moisture->end_point change_n_protecting Change to Non-Participating N-Protecting Group (e.g., NPhth) oxazoline_check->change_n_protecting Yes change_solvent Change Solvent to Non-Coordinating (e.g., DCM) oxazoline_check->change_solvent Yes change_n_protecting->end_point change_solvent->end_point

Caption: A workflow for troubleshooting low yields in this compound glycosylation reactions.

Impact of N-Protecting Group on Reaction Pathway

protecting_group_effect cluster_n_acetyl N-Acetyl Protecting Group (Participating) cluster_n_phth N-Phthaloyl Protecting Group (Non-Participating) fucosamine_nac This compound Donor (N-Acetyl) oxocarbenium_nac Oxocarbenium Ion fucosamine_nac->oxocarbenium_nac Activation glycosylation_nac Desired Glycoside (Low Yield) oxocarbenium_nac->glycosylation_nac Acceptor Attack oxazoline Oxazoline Byproduct (High Yield) oxocarbenium_nac->oxazoline Intramolecular Attack (Favored) fucosamine_nphth This compound Donor (N-Phthaloyl) oxocarbenium_nphth Oxocarbenium Ion fucosamine_nphth->oxocarbenium_nphth Activation glycosylation_nphth Desired Glycoside (High Yield) oxocarbenium_nphth->glycosylation_nphth Acceptor Attack (Favored)

Caption: The influence of the N-protecting group on this compound glycosylation pathways.

Technical Support Center: Fucosamine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosamine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound, with a primary focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in HPLC?

Poor resolution in the HPLC analysis of this compound, leading to overlapping or co-eluting peaks, can stem from several factors.[1][2] These issues can generally be categorized into three main areas: inappropriate mobile phase composition, suboptimal column conditions, and incorrect system parameters.[2][3] Specifically, problems often arise from an unsuitable mobile phase pH or solvent strength, a degraded or inappropriate column, or non-optimized parameters like temperature and flow rate.[4][5]

Q2: How does the mobile phase composition affect the resolution of this compound peaks?

The mobile phase is a critical factor in achieving optimal separation.[6][7] Its composition, including the organic solvent ratio, pH, and buffer strength, directly influences the retention and selectivity of this compound.[8][9] An incorrect solvent ratio can lead to either too strong or too weak elution, causing peaks to be broad or poorly separated.[10] The pH of the mobile phase is particularly crucial as it affects the ionization state of this compound, which in turn alters its interaction with the stationary phase.[7][8]

Q3: Can changing the HPLC column improve this compound peak resolution?

Yes, the choice of HPLC column is paramount for good resolution.[2][3] Key column characteristics to consider are the stationary phase chemistry, particle size, and column dimensions. For polar compounds like this compound, a hydrophilic interaction liquid chromatography (HILIC) column can sometimes provide better retention and selectivity than a traditional reversed-phase (e.g., C18) column.[11][12] Columns with smaller particle sizes generally offer higher efficiency and, consequently, better resolution.[1] However, it's also important to ensure the column is not degraded or contaminated, as this can lead to peak tailing and broadening.[2][4]

Q4: What is the role of temperature in the separation of this compound?

Column temperature plays a significant role in HPLC separations.[1][13] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[14] It can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks.[14] However, excessively high temperatures can degrade the analyte or the column's stationary phase.[1] Therefore, temperature should be optimized within the stable range for both the this compound sample and the column.[13]

Troubleshooting Guide

This guide provides systematic approaches to resolving common issues with this compound peak resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Column Overload Decrease the sample concentration or injection volume.[1] As a general guideline, the injected sample mass should not exceed the column's capacity.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase whenever possible.[15] If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[4] If the problem persists, the column may need to be replaced.[2][16] Using a guard column can help extend the life of the analytical column.[15]
Secondary Interactions with Stationary Phase Adjust the mobile phase pH or add a competing agent (e.g., a small amount of triethylamine (B128534) for basic analytes) to minimize unwanted interactions with residual silanols on the stationary phase.
Issue 2: Inadequate Peak Separation (Co-elution)

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Strength Adjust the ratio of organic to aqueous solvent. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention and may improve separation.[5] For HILIC, increasing the aqueous component will decrease retention.
Incorrect Mobile Phase pH Optimize the pH of the mobile phase to alter the ionization and retention of this compound and any closely eluting compounds.[7][8]
Inappropriate Stationary Phase Consider a column with a different selectivity. If using a C18 column, trying a phenyl-hexyl or a polar-embedded phase might provide a different elution order. A HILIC column is also a strong alternative for polar analytes like this compound.[11][17]
Insufficient Column Efficiency Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.[1]
Suboptimal Temperature Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see if it improves selectivity and resolution.[13]
Flow Rate is Too High Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, though at the cost of longer run times.[1][6]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis on a C18 Column

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of this compound from other components in a sample.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 5% B to 40% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 195 nm (if no derivatization) or appropriate wavelength for derivatized this compound.[18]

    • Injection Volume: 10 µL

  • Optimization Steps:

    • Adjusting the Gradient: If peaks are eluting too close together, flatten the gradient around the elution time of this compound (e.g., increase the time over which the organic percentage changes).[10]

    • Modifying pH: Prepare mobile phase A with different pH values (e.g., using phosphate (B84403) buffers at pH 3.0, 5.0, and 7.0) to assess the impact on retention and selectivity.[7]

    • Changing the Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

    • Isocratic Elution: If a gradient is not necessary, determine the optimal percentage of organic solvent from the gradient run and switch to an isocratic method for simplicity and robustness.

Protocol 2: Sample Preparation and Derivatization with FMOC-Cl for Fluorescence Detection

For improved sensitivity and selectivity, this compound can be derivatized. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a common derivatizing agent.[19][20]

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.[19]

    • FMOC-Cl Solution: Dissolve FMOC-Cl in acetonitrile to a concentration of 15 mM. Prepare this solution fresh.[20]

    • Quenching Solution: Prepare a solution of 1 M glycine (B1666218) or acetic acid in water.[19]

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.[19]

    • Add 100 µL of the quenching solution to stop the reaction by consuming excess FMOC-Cl.

    • Filter the resulting solution through a 0.45 µm syringe filter before injecting into the HPLC.

Visualizations

Troubleshooting_Workflow Start Poor this compound Peak Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckSeparation Assess Peak Separation CheckPeakShape->CheckSeparation Good Shape TailingFronting Peak Tailing or Fronting CheckPeakShape->TailingFronting Poor Shape CoElution Peaks Co-elute CheckSeparation->CoElution Poor Separation GoodResolution Good Resolution Achieved CheckSeparation->GoodResolution Good Separation ReduceConc Reduce Sample Concentration/ Injection Volume TailingFronting->ReduceConc OptimizeMobilePhase Optimize Mobile Phase (Strength, pH, Organic Modifier) CoElution->OptimizeMobilePhase ChangeSolvent Adjust Injection Solvent ReduceConc->ChangeSolvent CleanColumn Clean/Replace Column ChangeSolvent->CleanColumn CleanColumn->CheckPeakShape Re-evaluate ChangeColumn Change Column (Different Selectivity/Particle Size) OptimizeMobilePhase->ChangeColumn OptimizeTempFlow Optimize Temperature and Flow Rate ChangeColumn->OptimizeTempFlow OptimizeTempFlow->CheckSeparation Re-evaluate

Caption: A workflow diagram for troubleshooting poor this compound peak resolution.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound Sample and Standard Solutions Derivatization Optional: Derivatize with FMOC-Cl for Fluorescence Detection SamplePrep->Derivatization Injection Inject Sample into HPLC System Derivatization->Injection Separation Separation on Column (e.g., C18 or HILIC) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration Quantification Quantify this compound Concentration PeakIntegration->Quantification

Caption: A general experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for Fucosamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fucosamine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode electrospray ionization (ESI)?

A1: this compound has a molecular weight of 163.17 g/mol . In positive ion mode ESI, the expected protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 164.18. It is crucial to confirm this mass in your initial experiments.

Q2: What are the typical product ions for this compound in tandem mass spectrometry (MS/MS)?

A2: While specific fragmentation data for this compound is not as abundant as for its isomer Glucosamine, based on the fragmentation of similar amino sugars, you can expect product ions resulting from the loss of water and other small molecules. For the precursor ion of m/z 164.18, you should look for characteristic product ions. Based on the fragmentation of Glucosamine ([M+H]⁺ at m/z 180.1), which involves losses of water and formaldehyde, we can predict analogous fragments for this compound. Key transitions to monitor would be based on neutral losses from the precursor ion.

Q3: Is derivatization necessary for this compound analysis by LC-MS?

A3: Derivatization is not strictly necessary but is highly recommended, especially for complex matrices like plasma or urine. This compound is a polar molecule and may exhibit poor retention on traditional reversed-phase chromatography columns. Derivatization with reagents like o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) can significantly improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity and selectivity.

Q4: What type of chromatography is best suited for underivatized this compound?

A4: For the analysis of underivatized this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique. HILIC columns are designed to retain polar compounds that are not well-retained on reversed-phase columns like C18.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: No or Low Signal for the this compound Precursor Ion (m/z 164.18)
Possible Cause Troubleshooting Step
Improper Sample Preparation Ensure the sample concentration is appropriate (typically in the low ng/mL to µg/mL range). Highly concentrated samples can cause ion suppression. Verify that the sample solvent is compatible with the mobile phase. For HILIC, the sample should be dissolved in a high percentage of organic solvent.
Suboptimal Ion Source Parameters Optimize ion source parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas). Start with typical values for small polar molecules and fine-tune for maximum this compound signal.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to scan for the correct m/z range that includes 164.18. Ensure the instrument is properly calibrated.
Matrix Effects If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup, consider derivatization, or use a HILIC column for better separation from interfering compounds.
Issue 2: No or Low Signal for this compound Product Ions
Possible Cause Troubleshooting Step
Incorrect Collision Energy (CE) Collision energy is a critical parameter for fragmentation. Perform a CE optimization experiment by infusing a this compound standard and ramping the CE to find the value that yields the highest intensity for your target product ions. For similar amino sugars, optimal CE values are often in the range of 10-30 eV.
Wrong Precursor Ion Selection Double-check that the mass spectrometer is isolating the correct precursor ion (m/z 164.18).
Low Precursor Ion Intensity If the precursor ion signal is weak, the product ion signals will also be weak. First, optimize the conditions to enhance the precursor ion intensity (see Issue 1).
Instability of the Analyte Ensure that this compound is stable in the prepared sample and during the analysis. Degradation can lead to a loss of signal.
Issue 3: Poor Peak Shape or No Chromatographic Retention
Possible Cause Troubleshooting Step
Inappropriate Column Choice For underivatized this compound, a reversed-phase C18 column will likely result in poor or no retention. Use a HILIC column.
Mobile Phase Mismatch For HILIC, ensure the mobile phase has a high organic content (typically >70% acetonitrile) to promote retention. The aqueous portion should contain a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to improve peak shape.
Sample Solvent Effects The solvent used to dissolve the sample can significantly impact peak shape. For HILIC, the sample should be dissolved in a solvent with a similar or higher organic content than the initial mobile phase.
Column Contamination or Degradation If you observe peak tailing or splitting, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol is adapted from methods used for the analysis of Glucosamine in biological fluids and is a good starting point for this compound.[1]

  • Protein Precipitation (for plasma/serum samples):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of borate (B1201080) buffer (0.05 M, pH 9.3).

    • Add 25 µL of OPA/3-MPA derivatizing reagent.

    • Incubate at room temperature for 15 minutes in the dark.

    • Add 5 µL of formic acid to stop the reaction.

    • The sample is now ready for LC-MS analysis.

Protocol 2: LC-MS/MS Parameters

These parameters are suggested starting points and should be optimized for your specific instrument and application.

Liquid Chromatography (HILIC)

ParameterRecommended Setting
Column HILIC Column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (Positive Ion ESI-MS/MS)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent
Precursor Ion (Q1) m/z 164.18
Product Ions (Q3) Scan for fragments resulting from neutral losses (e.g., H₂O, CH₂O). Predicted transitions: 164.2 -> 146.2, 164.2 -> 128.2, 164.2 -> 110.2, 164.2 -> 84.1, 164.2 -> 72.1
Collision Energy (CE) Optimize between 10 - 30 eV

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound analysis. Note that the product ions and optimal collision energies are predicted based on the analysis of its isomer, Glucosamine, and should be experimentally verified.

AnalytePrecursor Ion (m/z)Predicted Product Ions (m/z)Predicted Optimal Collision Energy (eV)
This compound164.18146.2, 128.2, 110.2, 84.1, 72.110 - 30

Visualizations

Fucosamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Derivatization Derivatization (OPA/3-MPA) Protein_Precipitation->Derivatization LC_Separation HILIC Separation Derivatization->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS (Precursor/Product Scan) MS_Ionization->MS_Analysis Data_Processing Data Processing (Peak Integration) MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Troubleshooting_Logic cluster_precursor Precursor Ion Troubleshooting cluster_product Product Ion Troubleshooting Start Problem: No/Low this compound Signal Check_Sample_Prep Check Sample Preparation (Concentration, Solvent) Start->Check_Sample_Prep Optimize_CE Optimize Collision Energy Start->Optimize_CE If precursor signal is good, but no product ions Optimize_Source Optimize Ion Source (Voltage, Temp, Gas) Check_Sample_Prep->Optimize_Source If sample prep is OK Check_MS_Settings Verify MS Settings (m/z Range, Calibration) Optimize_Source->Check_MS_Settings If source is optimized Check_MS_Settings->Optimize_CE If precursor signal is good Solution Signal Improved Check_MS_Settings->Solution Verify_Precursor Verify Precursor Ion (m/z 164.18) Optimize_CE->Verify_Precursor Enhance_Precursor Enhance Precursor Signal Verify_Precursor->Enhance_Precursor If precursor is correct but weak Enhance_Precursor->Solution

References

Strategies to prevent degradation of Fucosamine during hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fucosamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to this compound degradation during hydrolysis and ensure accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an amino sugar that is a constituent of some bacterial polysaccharides and glycoconjugates. Accurate quantification of this compound is crucial for the structural elucidation of these complex carbohydrates, which is essential for understanding their biological functions, developing carbohydrate-based vaccines, and for quality control in the production of therapeutic glycoproteins.

Q2: What are the main challenges in quantifying this compound from a complex sample?

A2: The primary challenge is releasing this compound from the glycoconjugate without causing its degradation. This compound, like other amino sugars, can be susceptible to degradation under the harsh conditions of acid hydrolysis, which is a common method for cleaving glycosidic bonds. This degradation can lead to an underestimation of the this compound content.

Q3: What are the common methods for releasing this compound from glycoconjugates?

A3: The two main approaches for releasing this compound are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This method uses acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at high temperatures to break the glycosidic linkages. While effective in cleaving these bonds, the conditions can lead to the degradation of the released this compound.

  • Enzymatic Hydrolysis: This method utilizes specific enzymes, such as fucosidases, to cleave the fucosyl linkages under mild conditions (e.g., physiological pH and temperature). This approach is generally much gentler and minimizes the risk of degradation.[1][2][3][4][5]

Q4: Which hydrolysis method is recommended to prevent this compound degradation?

A4: Enzymatic hydrolysis is the highly recommended method for preventing the degradation of this compound.[1][2][3][4][5] The use of specific α-L-fucosidases allows for the targeted cleavage of fucosidic bonds under mild conditions, which preserves the integrity of the released this compound.[1][2][3][4] This leads to more accurate quantification compared to acid hydrolysis.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues that can lead to lower-than-expected this compound yields during your experiments.

Problem Potential Cause Recommended Solution
Low or no this compound detected after acid hydrolysis. Degradation of this compound: The acid concentration, temperature, or hydrolysis time may be too harsh, leading to the breakdown of the released this compound. This compound, being an amino sugar, can be particularly sensitive to these conditions.1. Optimize Hydrolysis Conditions: If acid hydrolysis is necessary, perform a time-course and temperature-course experiment to determine the optimal conditions that maximize this compound release while minimizing degradation. Start with milder conditions (e.g., lower acid concentration, lower temperature, shorter time) and incrementally increase them.[6][7][8] 2. Switch to Enzymatic Hydrolysis: This is the most effective way to prevent degradation. Use an appropriate α-L-fucosidase to specifically cleave the fucosidic bonds under gentle conditions.[1][2][3][4]
Incomplete release of this compound with enzymatic hydrolysis. Incorrect enzyme selection: The α-L-fucosidase used may not be specific for the linkage type (e.g., α1-2, α1-3, α1-4, α1-6) of this compound in your sample.[2] Suboptimal reaction conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. Steric hindrance: The this compound residue may be sterically hindered, preventing the enzyme from accessing the glycosidic bond.1. Use a Broad-Specificity Fucosidase or an Enzyme Cocktail: If the linkage type is unknown, use a fucosidase with broad specificity or a cocktail of fucosidases with different linkage specificities.[1][2] 2. Optimize Enzyme Reaction Conditions: Refer to the manufacturer's datasheet for the optimal pH, temperature, and buffer for your specific fucosidase. Perform a titration of the enzyme concentration and incubation time to ensure complete hydrolysis. 3. Denature the Glycoprotein (B1211001): For sterically hindered sites, denaturing the glycoprotein before enzymatic digestion can improve accessibility. This can be done by heating the sample or using denaturing agents, followed by removal or dilution of the denaturant before adding the enzyme.
Loss of this compound during sample preparation and analysis. Adsorption to surfaces: this compound may adsorb to plasticware or chromatography columns. Instability in solution: this compound may not be stable in the final sample solvent prior to analysis.1. Use low-binding labware: Utilize low-protein-binding tubes and pipette tips. 2. Check solution stability: Analyze the stability of a this compound standard in your final sample solvent over time to ensure no degradation is occurring before injection into the analytical instrument.[9]
Poor this compound signal in HPLC or HPAEC-PAD. Lack of a chromophore/fluorophore: this compound does not have a native chromophore or fluorophore, leading to poor detection with UV or fluorescence detectors.[10] Suboptimal detection settings: The settings for pulsed amperometric detection (PAD) may not be optimized for this compound.1. Derivatization: Use a pre-column derivatization agent that reacts with the amino group of this compound to attach a fluorescent or UV-absorbing tag. Common derivatizing agents for amino sugars include 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA).[10][11][12][13] 2. Optimize PAD Waveform: If using HPAEC-PAD, optimize the waveform potentials and durations for the detection of amino sugars.[4][14][15][16][17]

Quantitative Data Summary

The following tables summarize typical conditions for acid and enzymatic hydrolysis and provide a qualitative comparison of their impact on this compound recovery. Quantitative data for this compound is limited in the literature; therefore, data for the related monosaccharide fucose and the amino sugar glucosamine (B1671600) are included for reference.

Table 1: Comparison of Hydrolysis Methods for this compound Release

Hydrolysis MethodPrincipleKey AdvantagesKey DisadvantagesExpected this compound Recovery
Acid Hydrolysis (TFA or HCl) Cleavage of glycosidic bonds using strong acid and high temperature.Effective for releasing all monosaccharides; relatively inexpensive.Harsh conditions can lead to significant degradation of this compound and other sensitive monosaccharides; formation of degradation byproducts.[18][19]Lower and variable, due to degradation.
Enzymatic Hydrolysis (α-L-Fucosidase) Specific cleavage of fucosidic linkages by an enzyme under mild pH and temperature.High specificity, preventing degradation of this compound and other monosaccharides; reaction occurs under gentle conditions.[1][2][3][4][5]Can be more expensive; may require a specific enzyme or a cocktail of enzymes for different linkages; may not release this compound from sterically hindered sites without prior denaturation.[2]High and reproducible, as degradation is minimized.

Table 2: Typical Hydrolysis Conditions

ParameterMild Acid Hydrolysis (TFA)Harsh Acid Hydrolysis (HCl)Enzymatic Hydrolysis (α-L-Fucosidase)
Reagent 2-4 M Trifluoroacetic Acid (TFA)6 M Hydrochloric Acid (HCl)α-L-Fucosidase
Temperature 100-120 °C80-100 °C37 °C
Time 2-6 hours2-4 hours1-24 hours
pH AcidicStrongly AcidicNeutral (typically pH 6.0-7.5)
Reference [6][7][8][11][19][1][2][3][20]

Experimental Protocols

Protocol 1: Enzymatic Release of this compound from Glycoproteins

This protocol provides a general method for the release of this compound using an α-L-fucosidase. Optimization may be required depending on the specific glycoprotein and enzyme used.

  • Sample Preparation:

    • Dissolve 10-100 µg of the glycoprotein in 20 µL of deionized water in a low-binding microcentrifuge tube.

    • To denature the protein and improve enzyme accessibility, add 5 µL of a denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 0.2% SDS and 50 mM 2-mercaptoethanol).

    • Heat the sample at 100 °C for 5 minutes.

    • Cool the sample to room temperature.

    • Add 5 µL of a solution containing a non-ionic detergent (e.g., 1% NP-40) to counteract the SDS.

  • Enzymatic Digestion:

    • Add 1-5 units of a broad-specificity α-L-fucosidase to the sample. The optimal amount should be determined empirically.

    • Adjust the final volume to 50 µL with the recommended reaction buffer for the enzyme (e.g., 50 mM sodium acetate, pH 5.0).

    • Incubate the reaction mixture at 37 °C for 4 to 24 hours. A time-course experiment is recommended to determine the optimal incubation time for complete release.

  • Sample Cleanup:

    • After incubation, terminate the reaction by heating at 100 °C for 5 minutes.

    • Centrifuge the sample to pellet the denatured protein.

    • The supernatant containing the released this compound can be directly analyzed or further purified if necessary (e.g., by solid-phase extraction).

Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection (after Derivatization)

This protocol describes the quantification of this compound using pre-column derivatization with FMOC-Cl followed by reverse-phase HPLC with fluorescence detection.

  • Derivatization:

    • To 50 µL of the sample (or standard) containing the released this compound, add 50 µL of a borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).

    • Add 100 µL of a freshly prepared solution of FMOC-Cl in acetone (B3395972) (e.g., 5 mg/mL).

    • Vortex the mixture immediately and let it react at room temperature for 10-20 minutes.

    • Quench the reaction by adding 50 µL of an amino acid solution (e.g., 0.1 M glycine) to react with the excess FMOC-Cl.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2).

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase A, and gradually increase it to elute the derivatized this compound. An example gradient is 20% to 60% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.[12]

    • Quantification: Create a standard curve using known concentrations of this compound that have been derivatized in the same manner as the samples.

Visualizations

Hydrolysis_Workflow cluster_sample Sample Preparation cluster_hydrolysis Hydrolysis Method cluster_analysis Analysis Glycoprotein Glycoprotein Sample Acid Acid Hydrolysis (TFA or HCl) Glycoprotein->Acid Harsh Conditions Enzyme Enzymatic Hydrolysis (α-L-Fucosidase) Glycoprotein->Enzyme Mild Conditions Derivatization Derivatization (optional) (e.g., FMOC-Cl) Acid->Derivatization Enzyme->Derivatization HPLC HPLC-FLD or HPAEC-PAD Derivatization->HPLC Data Quantification of this compound HPLC->Data

Caption: Experimental workflow for the release and quantification of this compound.

Degradation_Pathway cluster_conditions Harsh Hydrolysis Conditions This compound This compound Degradation Degradation Products (e.g., Furfurals, Pyrazines) This compound->Degradation Degradation Reactions (e.g., retro-aldol condensation) High Temperature High Temperature Strong Acid Strong Acid

Caption: Potential degradation pathway of this compound under harsh hydrolysis conditions.

References

Fucosamine Building Block Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosamine building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of this compound derivatives in your experiments. The following troubleshooting guides and FAQs address common issues encountered during synthesis and help ensure the integrity of your building blocks.

A note on analogies: While this compound is a critical building block, the publicly available literature detailing its specific stability and degradation pathways is less extensive than for its analogue, D-glucosamine. Glucosamine (B1671600) is one of the most abundant monosaccharides in nature.[1] Therefore, this guide draws upon the well-established principles and experimental data for glucosamine to provide robust recommendations for this compound, as they share key functional groups and similar reactivity profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound building blocks?

A1: this compound instability is primarily driven by two factors: its inherent chemical structure and its handling conditions. The free amino group is susceptible to oxidation, and the molecule can undergo degradation in aqueous solutions, particularly under non-neutral pH conditions and at elevated temperatures.[2][3] In synthetic applications, the N-acetyl group present in many this compound donors can participate in reactions, leading to the formation of stable oxazoline (B21484) intermediates that can stall glycosylation reactions and reduce yields.[4]

Q2: What are the optimal storage conditions for this compound derivatives?

A2: To ensure long-term stability, this compound building blocks should be stored in a solid, dry form in tightly sealed containers. For maximal stability, storage at -20°C is recommended.[5] Avoid repeated freeze-thaw cycles for solutions. If you must store solutions, prepare single-use aliquots and keep them frozen at -20°C or below.[5]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of aqueous solutions significantly affects this compound stability. Studies on glucosamine show that degradation is pH-dependent. At acidic and neutral pH (pH 4 and 7), the major degradation products are furfurals.[2] However, under basic conditions (pH 8.5), a wider range of degradation products, including pyrazines and 3-hydroxypyridines, are formed.[2][6] For optimal stability in solution, it is best to use freshly prepared solutions and maintain conditions as close to neutral as possible, unless the experimental protocol requires otherwise.

Q4: Why is the choice of the N-protecting group so critical for stability and reactivity in glycosylation reactions?

A4: The N-protecting group is crucial because it dictates the stereochemical outcome and efficiency of glycosylation reactions.[7] A key challenge with N-acetylated this compound donors is the neighboring group participation of the N-acetyl group, which can lead to the formation of a stable 1,2-oxazoline intermediate, hindering the desired glycosylation reaction.[4] Choosing a robust, non-participating protecting group can prevent this side reaction, improving yields and stereoselectivity. Protecting groups that are stable under various reaction conditions but can be removed under mild conditions are ideal.[1]

Troubleshooting Guides

Problem: Low Yields in this compound Glycosylation Reactions

Low product yield is a frequent issue in glycosylation chemistry. The workflow below provides a systematic approach to troubleshooting this problem.

G start Low Glycosylation Yield check_donor 1. Assess this compound Donor Stability - Purity (NMR/MS)? - Degradation visible? start->check_donor protecting_group 2. Evaluate N-Protecting Group - Is it participating (e.g., N-acetyl)? check_donor->protecting_group oxazoline Side Reaction Likely: Oxazoline Formation protecting_group->oxazoline Yes no_oxazoline Participation Unlikely protecting_group->no_oxazoline No change_pg Solution: Change to a non-participating protecting group (e.g., Azido, Troc). oxazoline->change_pg end Improved Yield change_pg->end conditions 3. Optimize Reaction Conditions - Temperature too high/low? - Activator/Promoter issue? - Reaction time sufficient? no_oxazoline->conditions acceptor 4. Check Glycosyl Acceptor - Is it reactive? - Steric hindrance an issue? conditions->acceptor acceptor->end

Caption: Troubleshooting workflow for low glycosylation yields.

Problem: Suspected Degradation of this compound Starting Material or Product

Degradation can occur during storage or within an experimental reaction mixture. Understanding the potential pathways is key to preventing it.

G cluster_conditions Environmental Factors cluster_products Potential Degradation Products Aqueous Solution Aqueous Solution This compound This compound Building Block Aqueous Solution->this compound Heat (e.g., 150°C) Heat (e.g., 150°C) Heat (e.g., 150°C)->this compound pH pH pH->this compound Furfurals Furfurals (Major at pH 4-7) This compound->Furfurals Acidic/Neutral pH Pyrazines Pyrazines (Major at pH 8.5) This compound->Pyrazines Basic pH Others 3-Hydroxypyridines, Pyrroles, etc. Furfurals->Others Ammonia liberation + ring opening

Caption: Simplified this compound degradation pathways based on glucosamine studies.[2][6]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Amino Sugars

The selection of a nitrogen protecting group is critical for the outcome of glycosylation.[7] This table summarizes common choices and their characteristics.

Protecting GroupAbbreviationKey CharacteristicsCleavage Conditions
Phthalimido PhthOffers strong 1,2-trans stereocontrol; robust.Hydrazine
Azido N₃Non-participating; promotes 1,2-cis selectivity.Reduction (e.g., H₂/Pd, PPh₃)
2,2,2-Trichloroethoxycarbonyl TrocNon-participating; stable to acidic conditions.Zn, Acetic Acid
N-Acetyl AcParticipating group; can lead to oxazoline side products.[4]Stable; typically not removed.
Tetrachlorophthalimido TCPSimilar to Phth but with enhanced reactivity for removal.Hydrazine, Ethylenediamine
Table 2: Recommended Storage Conditions for this compound Derivatives

Proper storage is essential to prevent degradation and maintain the purity of your building blocks.

FormTemperatureAtmosphereContainerRecommended Duration
Solid / Powder -20°C to 4°C[5][8]Dry / Inert GasTightly sealed vial> 12 months
Solution in DMSO -20°CDry / Inert GasSingle-use aliquotsUp to 6 months[5]
Aqueous Solution 4°CSterileFreshly prepared< 48 hours[8]
Table 3: Effect of pH on Glucosamine Degradation Products (Proxy for this compound)

This data, derived from studies on glucosamine heated in water, illustrates the significant impact of pH on degradation pathways.[2]

pH ConditionMajor Degradation Products IdentifiedProposed Mechanism
pH 4 & 7 FurfuralsDehydration and cyclization reactions.
pH 8.5 Pyrazines, Methylpyrazine, 3-Hydroxypyridines, Pyrrole-2-carboxaldehydeRetro-aldol condensation followed by self-condensation and intramolecular reactions.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Storage and Handling of this compound Building Blocks
  • Receiving and Initial Storage : Upon receipt, inspect the container for damage. Store the solid this compound derivative immediately at -20°C in its original, tightly sealed packaging.

  • Weighing and Dispensing : Before opening, allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent moisture condensation on the cold solid. Handle the powder in a well-ventilated area or fume hood.

  • Preparing Stock Solutions :

    • Use an anhydrous solvent (e.g., DMSO, DMF) for organic reactions.

    • For aqueous solutions, use high-purity, sterile water and prepare the solution fresh for each experiment.[5]

    • If long-term storage of a solution is unavoidable, dispense it into single-use aliquots, purge with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C or -80°C.

  • Avoiding Contamination : Use clean, dry spatulas and glassware. Never return unused material to the original stock container.

Protocol 2: A Model Glycosylation Reaction using a this compound Donor

This protocol provides a general framework. Specific conditions (activator, temperature, solvent) will vary based on the donor, acceptor, and protecting groups used. The outcome of glycosylation reactions depends on many factors including the structures of the donor and acceptor, promoters, and temperature.[9]

  • Preparation :

    • Dry the glycosyl donor (e.g., an N₃-fucosamine thioglycoside), glycosyl acceptor, and molecular sieves (4 Å) under high vacuum for several hours.

    • Set up the reaction in an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Reaction Assembly :

    • Add the dried molecular sieves to the flask.

    • Dissolve the this compound donor and the glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C).

  • Initiation :

    • Add the glycosylation promoter/activator (e.g., N-Iodosuccinimide (NIS) and Triflic acid (TfOH)) dropwise via syringe.

    • The choice of promoter is critical and must be optimized for the specific donor.

  • Monitoring :

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (donor) is consumed.

  • Quenching and Workup :

    • Quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or saturated sodium thiosulfate (B1220275) solution).

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves and wash with the reaction solvent.

    • Perform an appropriate aqueous workup (e.g., wash with NaHCO₃, brine) and dry the organic layer over Na₂SO₄.

  • Purification :

    • Concentrate the crude product under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the desired fucosylated product.

  • Characterization :

    • Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

References

Technical Support Center: Enhancing the Immunogenicity of Fucosamine Conjugate Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on fucosamine conjugate vaccines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the immunogenicity of your vaccine candidates.

Frequently Asked Questions (FAQs)

Q1: Why is the immunogenicity of my this compound conjugate vaccine lower than expected?

A1: Low immunogenicity can stem from several factors. Polysaccharide immunogenicity can be significantly enhanced by conjugation to a carrier protein, which transforms the T-cell independent antigen into a T-cell dependent one.[1] This process is crucial for inducing a robust immune response, especially in infants and young children.[1][2] Potential issues include:

  • Suboptimal Conjugation: Inefficient or inconsistent chemical linking of the this compound-containing saccharide to the carrier protein can result in a low saccharide-to-protein ratio, leading to a weaker immune response.[3]

  • Structural Changes to Epitopes: The conjugation process or purification steps may alter the structure of the this compound saccharide, particularly labile groups like O-acetyl and pyruvyl groups, which can be critical for immunogenicity.[4] For instance, during the isolation of Streptococcus pneumoniae serotype 5 capsular polysaccharide, which contains N-acetyl-L-fucosamine, the keto group of a neighboring sugar can be reduced, decreasing immunogenicity.[1]

  • Carrier-Induced Epitope Suppression (CIES): Pre-existing immunity to the carrier protein can sometimes suppress the immune response to the conjugated saccharide.[5][6]

  • Inappropriate Adjuvant: The choice of adjuvant is critical for enhancing the immune response. An unsuitable adjuvant may not provide the necessary stimulation of the innate immune system.[7][8]

Q2: Which carrier protein is best for my this compound conjugate vaccine?

A2: There is no single "best" carrier protein, as the choice can influence the immunogenicity of the conjugate vaccine.[9] Licensed conjugate vaccines utilize several carrier proteins, each with a proven track record of safety and efficacy.[9][10] The most commonly used carrier proteins are:

  • Tetanus Toxoid (TT)

  • Diphtheria Toxoid (DT)

  • Cross-Reactive Material 197 (CRM197), a non-toxic mutant of diphtheria toxin[9]

  • Haemophilus influenzae Protein D (PD)[9]

  • Outer Membrane Protein Complex (OMPC) of Neisseria meningitidis serogroup B[9]

The selection should be based on factors such as the target population's vaccination history and the potential for carrier-induced epitope suppression.[5]

Q3: How do I choose the right adjuvant for my this compound conjugate vaccine?

A3: Adjuvants are crucial for boosting the magnitude and durability of the immune response to a vaccine.[11][12] The choice of adjuvant depends on the desired type of immune response (e.g., Th1 vs. Th2). Commonly used adjuvants include:

  • Aluminum Salts (Alum): Aluminum hydroxide (B78521) and aluminum phosphate (B84403) are the most widely used adjuvants in human vaccines and have a long history of safe use.[12][13] They primarily induce a Th2-biased immune response.[13]

  • Emulsions: Oil-in-water emulsions like MF59 can induce a potent immune response.[13]

  • Toll-like Receptor (TLR) Agonists: These adjuvants, such as monophosphoryl lipid A (MPLA), stimulate the innate immune system through specific pattern recognition receptors, leading to a robust and targeted adaptive immune response.[14]

Q4: What is the optimal saccharide-to-protein ratio for a this compound conjugate vaccine?

A4: The optimal saccharide-to-protein ratio is a critical parameter that must be determined empirically for each vaccine candidate. This ratio significantly influences the vaccine's immunogenicity.[3] A higher ratio does not always lead to a better immune response. It is essential to prepare and test conjugates with varying saccharide densities to identify the formulation that elicits the strongest protective immunity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Antibody Titer After Immunization Inefficient conjugation of this compound saccharide to the carrier protein.Optimize the conjugation chemistry. Ensure proper activation of the saccharide and carrier protein. Characterize the conjugate to confirm the saccharide-to-protein ratio.[3]
Alteration of critical epitopes on the this compound saccharide during conjugation or purification.Use milder conjugation and purification methods to preserve the native structure of the saccharide.[15] Analyze the structural integrity of the conjugated saccharide using techniques like NMR spectroscopy.
Carrier-induced epitope suppression.Consider using a different carrier protein to which the target population has not been extensively exposed.[5]
Inadequate adjuvant effect.Test a panel of adjuvants to find one that elicits a robust immune response for your specific conjugate.[7][8]
High Batch-to-Batch Variability Inconsistent conjugation reaction.Standardize all reaction parameters, including pH, temperature, and reaction time. Use highly purified and well-characterized starting materials.[3]
Heterogeneity of the starting this compound-containing polysaccharide.Implement robust purification and characterization methods to ensure the consistency of the polysaccharide starting material.[3]
Poor Stability of the Conjugate Aggregation or degradation of the conjugate over time.Optimize the formulation, including buffer composition and excipients. Perform stability studies under different storage conditions.

Experimental Protocols

Protocol 1: Reductive Amination for this compound-Protein Conjugation

This protocol describes a common method for covalently linking a this compound-containing saccharide to a carrier protein.[16]

Materials:

  • This compound-containing saccharide with a free aldehyde group

  • Carrier protein (e.g., CRM197)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dialysis tubing (10 kDa MWCO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the this compound-containing saccharide and the carrier protein in PBS at a desired molar ratio.

  • Add sodium cyanoborohydride to the solution. The final concentration should be optimized for efficient conjugation.

  • Incubate the reaction mixture at room temperature for 48-72 hours with gentle stirring.

  • Quench the reaction by adding an appropriate quenching agent.

  • Purify the conjugate by dialysis against PBS to remove unreacted reagents.

  • Further purify the conjugate using size-exclusion chromatography to separate the conjugate from unconjugated protein and saccharide.

  • Characterize the purified conjugate for saccharide and protein content.

Protocol 2: Quantification of this compound in Conjugates using the Hexosamine Assay

This protocol is for determining the amount of this compound conjugated to the carrier protein.[17]

Materials:

  • This compound conjugate sample

  • Hydrochloric acid (HCl), 4M

  • Acetylacetone (B45752) reagent

  • Ehrlich's reagent

  • This compound standard solution

  • Spectrophotometer

Procedure:

  • Hydrolyze the this compound conjugate sample with 4M HCl at 100°C for 4 hours to release the this compound.

  • Neutralize the hydrolyzed sample.

  • Prepare a standard curve using the this compound standard solution.

  • Add acetylacetone reagent to the samples and standards and heat at 100°C for 15 minutes.

  • Cool the samples and add Ehrlich's reagent.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 530 nm.

  • Calculate the this compound concentration in the conjugate sample by comparing its absorbance to the standard curve.

Protocol 3: Immunogenicity Assessment in Mice

This protocol outlines a general procedure for evaluating the immunogenicity of a this compound conjugate vaccine in a mouse model.[15]

Materials:

  • This compound conjugate vaccine

  • Adjuvant (if applicable)

  • Saline solution

  • Mice (e.g., BALB/c)

  • Syringes and needles for immunization

  • Blood collection supplies

Procedure:

  • Formulate the vaccine by mixing the this compound conjugate with the chosen adjuvant in saline.

  • Immunize groups of mice (typically 5-10 per group) via a specified route (e.g., subcutaneous or intramuscular) with the vaccine formulation. Include control groups receiving saline or the carrier protein with adjuvant.

  • Administer booster immunizations at specified time points (e.g., 2 and 4 weeks after the primary immunization).

  • Collect blood samples at various time points (e.g., before each immunization and 2 weeks after the final boost).

  • Separate the serum and store it at -20°C or below.

  • Analyze the serum for this compound-specific antibodies (e.g., IgG, IgM) using an enzyme-linked immunosorbent assay (ELISA).

  • If applicable, perform functional assays, such as opsonophagocytic killing assays, to assess the protective capacity of the induced antibodies.

Visualizations

experimental_workflow cluster_synthesis Vaccine Synthesis & Purification cluster_characterization Characterization cluster_immunogenicity Immunogenicity Testing This compound This compound Saccharide conjugation Conjugation Reaction This compound->conjugation carrier Carrier Protein carrier->conjugation purification Purification (SEC) conjugation->purification saccharide_protein_ratio Saccharide:Protein Ratio purification->saccharide_protein_ratio structural_analysis Structural Integrity (NMR) purification->structural_analysis formulation Formulation with Adjuvant purification->formulation immunization Mouse Immunization formulation->immunization serum_collection Serum Collection immunization->serum_collection elisa ELISA (Antibody Titer) serum_collection->elisa functional_assay Functional Assays serum_collection->functional_assay

Caption: Experimental workflow for this compound conjugate vaccine development.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Helper Cell cluster_bcell B Cell vaccine This compound Conjugate Vaccine uptake Uptake & Processing vaccine->uptake mhc MHC-II Presentation of Carrier Peptide uptake->mhc tcr TCR mhc->tcr Recognition t_cell_activation Activation & Cytokine Release tcr->t_cell_activation b_cell_activation Activation & Differentiation t_cell_activation->b_cell_activation T-Cell Help bcr BCR recognizes This compound Saccharide bcr->b_cell_activation plasma_cell Plasma Cell b_cell_activation->plasma_cell memory_b_cell Memory B Cell b_cell_activation->memory_b_cell antibodies Anti-Fucosamine Antibodies plasma_cell->antibodies

Caption: T-cell dependent immune response to a this compound conjugate vaccine.

References

Overcoming challenges in Fucosamine metabolic labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosamine metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in metabolic glycoengineering.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling?

A1: this compound metabolic labeling is a powerful technique used to study fucosylation, a critical type of glycosylation. It involves introducing a synthetic fucose analog, which contains a bioorthogonal chemical reporter group (like an azide (B81097) or an alkyne), to cells or organisms.[1][2] The cells' metabolic machinery incorporates this analog into glycoproteins instead of natural fucose.[1] The chemical reporter group then allows for the detection and visualization of these newly synthesized fucosylated glycoproteins through a highly specific chemical reaction, such as click chemistry.[3][4]

Q2: Which this compound analog should I choose: azide or alkyne?

A2: Both azide and alkyne-modified fucose analogs are effective for metabolic labeling. The choice often depends on the subsequent detection method and the specific experimental context.

  • Azide-modified analogs (e.g., Fuc-Azide): These are commonly used and react with alkyne-bearing probes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a very efficient and widely used click chemistry reaction.[5][6]

  • Alkyne-modified analogs (e.g., Fuc-Alkyne): These react with azide-bearing probes. They are also highly effective and can be used in similar click chemistry protocols.[1][7]

For live-cell imaging, copper-free click chemistry variants are often preferred due to the cytotoxicity of copper. In such cases, the choice of analog will be dictated by the specific copper-free reaction chemistry you plan to use.

Q3: What are the key applications of this technique?

A3: this compound metabolic labeling is used to:

  • Identify and profile fucosylated glycoproteins in various cell types and tissues.[1]

  • Visualize the localization of fucosylated glycans within cells and organisms.

  • Study the dynamics of fucosylation during biological processes like cell differentiation, immune response, and cancer progression.[8][9]

  • Monitor changes in fucosylation in response to drug treatment or genetic modifications.[10][11]

Section 2: Troubleshooting Guide

This guide addresses the most common issues encountered during this compound metabolic labeling experiments.

Problem 1: Low or No Labeling Signal

Q: I am not detecting a strong signal from my labeled glycoproteins. What could be the cause?

A: Low signal is a frequent issue that can stem from several factors, from inefficient analog incorporation to problems with the detection reaction.

Troubleshooting Workflow for Low Signal

LowSignal Start Low or No Signal Detected Q1 Was the this compound analog concentration optimal? Start->Q1 Sol1 Titrate analog concentration. Start with recommended ranges (e.g., 20-50 µM) and optimize. Q1->Sol1 No Q2 Was the incubation time sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal labeling time. Q2->Sol2 No Q3 Did the click chemistry reaction fail? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Prepare fresh click chemistry reagents (CuSO4, ligand, reducing agent). Ensure reagents are stored correctly. Q3->Sol3 Possible Q4 Is the protein of interest lowly fucosylated? Q3->Q4 Unlikely A3_Yes Possible A3_No Unlikely Sol4 Increase sample input. Use enrichment techniques for fucosylated glycoproteins before detection. Q4->Sol4 Yes

Caption: Troubleshooting logic for low signal issues.

Quantitative Data: Recommended Starting Concentrations

This compound AnalogCell TypeRecommended Concentration Range (µM)Incubation Time (hours)Reference
Fuc-AlkyneBacteroides species20 - 5018 - 24[1]
Acylated Fuc AnaloguesHEK-293T, CHO20 - 50024 - 72[12]
General GuidelineMammalian Cells25 - 5024 - 72[7]

Note: These are starting points. Optimal conditions must be determined empirically for each cell line and experimental setup.[13][14]

Problem 2: High Background Signal

Q: My negative controls are showing a high signal, obscuring my results. How can I reduce the background?

A: High background can be caused by non-specific binding of detection reagents or issues with fixation and permeabilization.

Potential Causes and Solutions for High Background

CauseSolution
Non-specific binding of detection reagents Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[15][16] Include a "secondary antibody only" control.
Endogenous enzyme activity (for HRP/AP detection) Quench endogenous peroxidases with a 3% H₂O₂ solution before antibody incubation.[16]
Over-fixation of tissue Aldehyde-based fixatives can increase tissue hydrophobicity, leading to non-specific binding.[15] Optimize fixation time and concentration.
Insufficient Washing Increase the number and duration of washing steps after incubation with probes and antibodies to remove unbound reagents.
High concentration of this compound analog While less common, excessively high analog concentrations could lead to off-target effects. Ensure you are using the lowest effective concentration determined from your titration experiments.
Problem 3: Cell Toxicity or Death

Q: My cells appear unhealthy or are dying after I add the this compound analog. What should I do?

A: Cell toxicity is a critical concern in metabolic labeling experiments. High concentrations of sugar analogs can disrupt normal cellular processes or induce osmotic stress.[17]

Troubleshooting Steps for Cell Toxicity

  • Perform a Dose-Response Viability Assay: Before starting your labeling experiment, it is crucial to determine the optimal, non-toxic concentration of your this compound analog.

    • Plate cells and treat them with a range of analog concentrations (e.g., 10 µM to 500 µM).[14][18]

    • Incubate for your intended experimental duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using an appropriate method, such as an MTT, Alamar Blue, or Trypan Blue exclusion assay.[19][20][21]

    • Select the highest concentration that does not significantly impact cell viability for your experiments.

  • Reduce Incubation Time: If toxicity is observed even at lower concentrations, consider shortening the incubation period. A time-course experiment can help find a balance between sufficient labeling and maintaining cell health.[13]

  • Use Acylated Analogs: Per-acetylated sugar analogs (e.g., Ac₄Fuc-Alkyne) can exhibit improved cell permeability, potentially allowing for lower, less toxic concentrations to be used while still achieving robust labeling.[12][22]

  • Monitor Cell Health: Throughout the experiment, regularly monitor cell morphology and confluency. Ensure that control cells (untreated) are healthy.

Section 3: Experimental Protocols & Workflows
General Workflow for this compound Metabolic Labeling

The diagram below outlines the standard experimental procedure from cell labeling to analysis.

Workflow cluster_cell_culture 1. Metabolic Labeling cluster_processing 2. Sample Processing cluster_click 3. Click Chemistry cluster_analysis 4. Downstream Analysis Start Seed cells and allow to adhere Incubate Add this compound analog to culture medium Start->Incubate Metabolism Incubate for 24-72 hours for metabolic incorporation Incubate->Metabolism Harvest Harvest and lyse cells Metabolism->Harvest Quantify Quantify total protein (e.g., BCA assay) Harvest->Quantify Click Perform CuAAC reaction with azide/alkyne detection probe (e.g., Biotin-Azide) Quantify->Click Enrich Enrichment of labeled proteins (e.g., Streptavidin beads) Click->Enrich Detect Detection via Western Blot, Mass Spectrometry, or Imaging Enrich->Detect

Caption: Standard experimental workflow for metabolic labeling.

Detailed Protocol: CuAAC Click Chemistry on Cell Lysate

This protocol is adapted from standard procedures for labeling proteins in a cell lysate.[6][23]

  • Prepare Cell Lysate: Harvest cells labeled with an alkyne-fucosamine analog and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Quantify the protein concentration.

  • Prepare Click Chemistry Reagents:

    • Azide Probe: Prepare a stock solution of your azide-tagged detection molecule (e.g., Biotin-Azide) in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a stock solution in water.

    • Ligand (e.g., THPTA): Prepare a stock solution of a copper-chelating ligand in water. This stabilizes the Cu(I) ion.[6]

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water immediately before use. This reduces Cu(II) to the catalytic Cu(I) state.

  • Set up the Reaction: In a microfuge tube, combine the following in order (volumes may need optimization):

    • Protein Lysate (e.g., 50 µL of 1-2 mg/mL)

    • PBS buffer

    • Azide Probe

    • CuSO₄

    • Ligand

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to the tube to initiate the click reaction. Vortex briefly.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Downstream Processing: The labeled proteins are now ready for downstream analysis, such as enrichment with streptavidin beads followed by Western blotting or mass spectrometry.

Section 4: Signaling Pathway Visualization

Fucosylation, particularly core fucosylation catalyzed by the enzyme FUT8, plays a critical role in regulating cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8][10][11] Aberrant fucosylation can impact receptor dimerization and downstream signaling, which is implicated in cancer progression.[8][11]

Signaling cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus EGFR EGFR Fuc_EGFR Core-Fucosylated EGFR FUT8 FUT8 Enzyme FUT8->EGFR Catalyzes core fucosylation of EGFR N-glycans Fuc GDP-Fucose Fuc->FUT8 Substrate EGF EGF Ligand EGF->Fuc_EGFR Binds Dimer Receptor Dimerization & Phosphorylation Fuc_EGFR->Dimer Promotes Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimer->Pathway Activates Response Cellular Responses (Proliferation, Migration) Pathway->Response Leads to

Caption: Role of FUT8-mediated fucosylation in EGFR signaling.

References

Refinement of protocols for Fucosamine quantification in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of protocols for Fucosamine quantification in complex samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification in complex biological samples?

A1: The primary methods for this compound quantification involve chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, which are crucial for distinguishing this compound from other structurally similar monosaccharides in complex matrices. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also used, often requiring pre-column or post-column derivatization to enhance detection.[4][5]

Q2: Why is derivatization necessary for this compound analysis, and what are some common derivatization reagents?

A2: this compound, like other amino sugars, lacks a strong chromophore or fluorophore, making its detection by UV or fluorescence detectors challenging.[4] Derivatization attaches a molecule to this compound that is easily detectable, thereby increasing the sensitivity of the analysis. Common derivatization reagents for amino sugars include:

  • For GC-MS: Trimethylsilyl (TMS) agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of alkoximation and trimethylsilylation.[2]

  • For HPLC-Fluorescence/UV:

    • o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) reacts with the primary amine group to form a fluorescent product.[3][6]

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) also reacts with the amino group to yield a fluorescent derivative.[7]

    • Phenylisothiocyanate (PITC) reacts with the amino group to form a UV-active derivative.[4]

    • Naphthalene-2,3-dicarboxaldehyde (NDA) is another highly sensitive fluorogenic reagent for primary amines.[6]

Q3: How do I release this compound from glycoproteins or other complex carbohydrates before analysis?

A3: this compound is often a component of larger glycoconjugates and must be released before quantification. This is typically achieved through:

  • Acid Hydrolysis: This is a common method for releasing monosaccharides from glycoproteins. However, conditions such as acid concentration, temperature, and time must be carefully optimized to ensure complete release without degrading the this compound.

  • Enzymatic Digestion: Specific glycosidases can be used to cleave this compound residues from glycan chains. This method is milder than acid hydrolysis but may not be suitable for all types of linkages.[8]

  • Hydrazinolysis: This chemical method uses anhydrous hydrazine (B178648) to release N-linked glycans from glycoproteins.[9]

  • β-elimination: This chemical method, often under alkaline conditions, is used to release O-linked glycans.[10] A method using hydroxylamine (B1172632) and an organic superbase has also been reported as a practical alternative.[11]

Q4: What are some key considerations for sample preparation when analyzing this compound in complex matrices?

A4: Proper sample preparation is critical for accurate this compound quantification. Key considerations include:

  • Removal of Interferences: Complex samples contain numerous compounds that can interfere with the analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample.

  • Protein Precipitation: For samples containing high protein concentrations, such as plasma or cell lysates, protein precipitation (e.g., with acetonitrile) is a crucial step to prevent column clogging and instrument contamination.[3]

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-Fucosamine) is highly recommended to correct for variations in sample preparation and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification experiments.

Chromatography & Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column contamination or degradation. 2. Inappropriate mobile phase composition or pH. 3. Sample overload. 4. Extra-column volume effects (e.g., long tubing, improper fittings).1. Flush the column with a strong solvent or replace it if necessary. 2. Optimize the mobile phase; ensure the pH is appropriate for the analyte and column type. 3. Reduce the injection volume or dilute the sample. 4. Use shorter, narrower tubing and ensure all fittings are properly connected.[12]
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Ion suppression from matrix components. 3. Incomplete derivatization. 4. Sample degradation. 5. Instrument contamination.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup to remove interfering matrix components. Consider dilution of the sample. 3. Optimize derivatization conditions (reagent concentration, reaction time, temperature, pH). 4. Prepare fresh samples and standards. Ensure proper storage conditions. 5. Clean the ion source, transfer optics, and mass analyzer.
High Background Noise 1. Contaminated mobile phase, reagents, or glassware. 2. Carryover from previous injections. 3. Leaks in the LC system.1. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Check for and repair any leaks in the LC system.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Inconsistent flow rate.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run. Replace the column if retention times continue to shift. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Sample Preparation & Derivatization Issues
Problem Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Derivatization Yield 1. Suboptimal reaction conditions (pH, temperature, time). 2. Presence of interfering substances in the sample matrix. 3. Degradation of the derivatization reagent.1. Systematically optimize the derivatization protocol. 2. Enhance sample cleanup to remove compounds that may compete for the derivatization reagent or inhibit the reaction. 3. Use fresh derivatization reagents and store them under the recommended conditions.
Incomplete Hydrolysis of Glycoproteins 1. Insufficient acid concentration or hydrolysis time. 2. Inappropriate hydrolysis temperature.1. Perform a time-course experiment to determine the optimal hydrolysis duration. 2. Optimize the temperature to ensure complete hydrolysis without degrading the released this compound.
Degradation of this compound during Sample Processing 1. Harsh hydrolysis conditions (e.g., high acid concentration, prolonged heating). 2. Instability of derivatized this compound.1. Use the mildest hydrolysis conditions that provide complete release of this compound. 2. Investigate the stability of the derivatized product over time and under different storage conditions. Analyze samples promptly after derivatization.[3]

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS after Derivatization

This protocol is adapted from methods for N-acetylglucosamine analysis.[1][2]

  • Hydrolysis:

    • To 1-5 mg of the lyophilized complex sample, add 1 mL of 2M HCl.

    • Incubate at 100°C for 4 hours in a sealed tube.

    • Cool the sample and neutralize with 2M NaOH.

    • Lyophilize the hydrolyzed sample.

  • Derivatization (Alkoximation and Trimethylsilylation):

    • Dissolve the dried hydrolysate in 50 µL of pyridine (B92270) containing 20 mg/mL of methoxyamine hydrochloride.

    • Incubate at 60°C for 60 minutes.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program to separate the this compound derivative from other monosaccharides.

    • Monitor characteristic ions for this compound in the mass spectrometer.

Protocol 2: this compound Quantification by HPLC-Fluorescence after OPA Derivatization

This protocol is based on methods for glucosamine (B1671600) derivatization.[3]

  • Sample Preparation:

    • Perform hydrolysis as described in Protocol 1.

    • For liquid samples like plasma, perform protein precipitation by adding 2 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein.

    • Transfer the supernatant and dry it down. Reconstitute in a suitable buffer.

  • Derivatization:

    • Prepare the OPA derivatization reagent by dissolving OPA and 3-mercaptopropionic acid in a borate (B1201080) buffer (pH ~9.5).

    • Mix the sample with the OPA reagent in a 1:2 ratio (v/v).

    • Allow the reaction to proceed for 2-5 minutes at room temperature in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-Fucosamine derivative (typically around 340 nm excitation and 450 nm emission).

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ComplexSample Complex Sample (e.g., Glycoprotein) Hydrolysis Acid Hydrolysis ComplexSample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Lyophilization Lyophilization Neutralization->Lyophilization Alkoximation Alkoximation Lyophilization->Alkoximation Silylation Silylation (BSTFA) Alkoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data Troubleshooting_Logic Start Analytical Problem (e.g., No Peak, Low Signal) CheckSystem Check LC-MS System Suitability (Run Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootMS Troubleshoot MS: - Clean Source - Optimize Parameters SystemOK->TroubleshootMS No CheckSamplePrep Review Sample Preparation SystemOK->CheckSamplePrep Yes TroubleshootLC Troubleshoot LC: - Check for Leaks - Flush Column - New Mobile Phase TroubleshootMS->TroubleshootLC TroubleshootLC->CheckSystem DerivOK Derivatization OK? CheckSamplePrep->DerivOK TroubleshootDeriv Troubleshoot Derivatization: - Fresh Reagents - Optimize Conditions DerivOK->TroubleshootDeriv No TroubleshootHydrolysis Troubleshoot Hydrolysis: - Check Conditions - Assess Degradation DerivOK->TroubleshootHydrolysis Yes End Problem Resolved TroubleshootDeriv->End TroubleshootHydrolysis->End

References

Addressing non-specific binding in Fucosamine-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during fucosamine-based assays, with a primary focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background or non-specific binding in this compound-based assays?

High background is a frequent issue that can obscure specific signals. The primary causes include:

  • Inadequate Blocking: The blocking buffer may not effectively saturate all non-specific binding sites on the microplate wells. Some common protein-based blockers like Bovine Serum Albumin (BSA) can themselves be glycosylated and interact with the lectins used for detection.[1][2]

  • Suboptimal Washing: Insufficient or inefficient washing steps can leave behind unbound reagents that contribute to the background signal.[3][4]

  • Sample Matrix Effects: Components within complex biological samples (e.g., serum, plasma) such as other glycoproteins, lipids, or high salt concentrations can interfere with the assay and cause non-specific binding.[5][6][7]

  • Lectin Concentration: Using an excessively high concentration of the fucose-binding lectin can lead to increased non-specific interactions with the plate surface or other sample components.

  • Contaminated Reagents: Buffers or reagents contaminated with particles or other substances can contribute to high background.

Q2: Which blocking agents are most effective for this compound-based (lectin) assays?

Traditional blocking agents like BSA and non-fat dry milk can sometimes be problematic in lectin-based assays due to their own carbohydrate content.[1][2] Synthetic, carbohydrate-free blocking agents are often more suitable.

  • Polyvinyl Alcohol (PVA): Identified as a highly effective global blocking agent for enzyme-linked lectin assays (ELLAs), as it does not interact with a wide range of lectins.[1]

  • Synthetic Blockers: Commercially available synthetic blockers, such as Synblock, have been shown to be superior to BSA in reducing false-positive signals in lectin-based ELISAs.[2]

  • Casein: While a protein-based blocker, casein has been demonstrated to be a more effective blocking agent than BSA in some ELISA applications.[8][9][10]

Q3: How can I minimize sample matrix effects?

Matrix effects from complex samples can significantly impact assay accuracy. Several strategies can be employed to mitigate these effects:

  • Sample Dilution: Diluting the sample is a simple and effective way to reduce the concentration of interfering substances.[5][6][11] It's crucial to determine the optimal dilution factor that reduces interference without diluting the this compound analyte below the detection limit of the assay.

  • Matrix-Matched Standards: Preparing standard curves in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.[5]

  • Sample Preparation: Techniques like protein precipitation or solid-phase extraction (SPE) can be used to remove interfering components from the sample before the assay.[6]

Troubleshooting Guide

Issue: High Uniform Background
Potential Cause Recommended Solution
Ineffective Blocking 1. Switch to a carbohydrate-free blocking agent: Use 0.5% PVA or a commercial synthetic blocker like Synblock instead of BSA or non-fat dry milk.[1][2] 2. Optimize blocking conditions: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) and ensure the entire well surface is covered.
Inadequate Washing 1. Increase the number and vigor of wash steps: Perform at least 3-5 wash cycles. 2. Increase soaking time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step. 3. Add a non-ionic detergent: Include 0.05% Tween-20 in the wash buffer to help reduce non-specific interactions.
High Lectin Concentration Titrate the fucose-binding lectin: Perform a dilution series of the lectin to determine the optimal concentration that provides a good signal-to-noise ratio.
Contaminated Reagents Prepare fresh buffers: Use high-purity water and filter-sterilize buffers to remove any particulate matter.
Issue: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Pipetting 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Maintain consistent technique: Use the same pipetting technique for all wells, and avoid introducing air bubbles.[12]
Improper Plate Washing Use an automated plate washer: If available, an automated washer provides more consistent washing across the plate.[3][4]
Edge Effects 1. Ensure proper plate sealing: Use plate sealers during incubation steps to prevent evaporation from the outer wells.[12] 2. Avoid using the outermost wells: If edge effects persist, consider not using the wells on the perimeter of the plate for critical samples or standards.

Quantitative Data Summary

Table 1: Comparison of Blocking Agents in a Lectin-Based ELISA

This table summarizes the effectiveness of different blocking agents in reducing non-specific binding of various lectins. The data is adapted from a study comparing BSA and a synthetic blocker, Synblock. A lower signal in the absence of the target glycoprotein (B1211001) indicates better blocking of non-specific binding.

LectinBlocking Agent: 3% BSA (Absorbance at 405 nm)Blocking Agent: Synblock (Absorbance at 405 nm)
Jacalin~0.15~0.05
Soybean Agglutinin (SBA)~0.20~0.05
Wheat Germ Agglutinin (WGA)~0.10~0.10
Ricinus communis Agglutinin I (RCA-I)~0.25~0.08
Ulex europaeus Agglutinin I (UEA-I)~0.05~0.05

Data adapted from a study by Taylor & Francis Online.[2] Lower absorbance values indicate more effective blocking of non-specific binding.

Table 2: Effect of Sample Dilution on Matrix Interference

This table illustrates the principle of how sample dilution can reduce matrix effects, leading to improved recovery of the analyte.

Sample Dilution FactorAnalyte Recovery (%)
1:265%
1:585%
1:1095%
1:20102%

Hypothetical data to illustrate the concept. Actual recovery rates will vary depending on the sample matrix and analyte concentration. A recovery rate between 80-120% is generally considered acceptable.[5]

Experimental Protocols

Protocol for this compound-Binding Lectin ELISA

This protocol outlines a general procedure for a solid-phase lectin-binding assay to detect fucosylated glycoproteins.

Materials:

  • High-binding 96-well microplate

  • Fucose-specific biotinylated lectin (e.g., Ulex europaeus Agglutinin I - UEA-I)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 0.5% PVA in PBS)

  • Assay Diluent (e.g., PBS with 0.1% PVA)

  • Fucosylated glycoprotein standards and samples

Procedure:

  • Coating:

    • Dilute the fucosylated glycoprotein standards and samples to the desired concentration in Coating Buffer.

    • Add 100 µL of the diluted standards and samples to the wells of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Lectin Incubation:

    • Dilute the biotinylated fucose-specific lectin in Assay Diluent to its optimal concentration (determined by titration).

    • Add 100 µL of the diluted lectin to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the lectin solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Incubation:

    • Dilute the Strep-HRP conjugate in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the Strep-HRP solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

Fucosamine_Assay_Workflow cluster_prep Plate Preparation cluster_detection Detection Steps cluster_analysis Analysis Coat Coat Plate with Sample/Standard Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Lectin Incubate with Biotinylated Lectin Wash2->Lectin Wash3 Wash Lectin->Wash3 Strep_HRP Incubate with Streptavidin-HRP Wash3->Strep_HRP Wash4 Wash Strep_HRP->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Experimental workflow for a this compound-binding lectin ELISA.

Troubleshooting_High_Background Start High Background Observed Check_Blocking Is a carbohydrate-free blocking agent being used? Start->Check_Blocking Check_Washing Are washing steps sufficient? Check_Blocking->Check_Washing Yes Switch_Blocker Switch to PVA or synthetic blocker Check_Blocking->Switch_Blocker No Check_Lectin_Conc Is lectin concentration optimized? Check_Washing->Check_Lectin_Conc Yes Optimize_Washing Increase number and duration of washes Check_Washing->Optimize_Washing No Check_Matrix Is sample matrix causing interference? Check_Lectin_Conc->Check_Matrix Yes Titrate_Lectin Perform lectin titration Check_Lectin_Conc->Titrate_Lectin No Dilute_Sample Dilute sample or use matrix-matched standards Check_Matrix->Dilute_Sample Yes Resolved Problem Resolved Check_Matrix->Resolved No Switch_Blocker->Resolved Optimize_Washing->Resolved Titrate_Lectin->Resolved Dilute_Sample->Resolved

Caption: Troubleshooting decision tree for high background issues.

References

Validation & Comparative

Fucosamine vs. Glucosamine: A Comparative Analysis of Their Roles in Bacterial Cell Envelope Structure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural distinctions and functional roles of fucosamine and glucosamine (B1671600) in the bacterial cell envelope, supported by experimental data and methodologies.

The structural integrity of the bacterial cell envelope is paramount for survival, making its biosynthetic pathways attractive targets for antimicrobial agents. While glucosamine, particularly in its N-acetylated form (N-acetylglucosamine or GlcNAc), is a well-established and ubiquitous component of the peptidoglycan layer in almost all bacteria, the role of this compound is more specialized and restricted to other surface glycans. This guide provides a comprehensive comparison of these two amino sugars, clarifying their distinct locations, linkages, and biosynthetic origins within the bacterial cell envelope.

Overview of Structural Differences and Localization

Glucosamine and this compound are both hexosamines, but they differ in the stereochemistry of their hydroxyl groups and the presence of a deoxy group in this compound. This fundamental structural difference dictates their incorporation into distinct macromolecules within the bacterial cell envelope.

N-Acetylglucosamine (GlcNAc) is a cornerstone of the peptidoglycan (PG) sacculus, a mesh-like layer that encases the bacterial cytoplasmic membrane and provides mechanical strength. In the vast majority of bacteria, peptidoglycan consists of linear glycan chains of alternating GlcNAc and N-acetylmuramic acid (MurNAc) residues, cross-linked by short peptides.

N-Acetylthis compound (FucNAc) , in contrast, has not been identified as a component of the peptidoglycan backbone. Instead, it is found in other surface-exposed glycans, such as the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria and in O-linked glycoproteins. For instance, L-FucNAc is a key component of the O-antigen in Pseudomonas aeruginosa serotype O11.

The distinct localization of these two amino sugars is a critical factor in their biological roles. GlcNAc in peptidoglycan is essential for the fundamental structure and viability of most bacteria. FucNAc in surface glycans, however, often contributes to serotype specificity, virulence, and interactions with the host immune system.

Comparative Data

The following table summarizes the key differences between this compound and glucosamine in the context of the bacterial cell envelope.

FeatureN-Acetylglucosamine (GlcNAc)N-Acetylthis compound (FucNAc)
Location Peptidoglycan (PG) layer of most bacteriaO-antigen of Lipopolysaccharide (LPS) and O-linked glycans in specific bacterial species (e.g., Pseudomonas aeruginosa, Proteus vulgaris)
Polymer PeptidoglycanLipopolysaccharide, O-linked glycoproteins
Linkage in Polymer β-(1,4)-glycosidic linkage to N-acetylmuramic acid (MurNAc)α- or β-glycosidic linkages to other sugars in the glycan chain (e.g., α-(1,3) linkage in P. vulgaris O19 O-antigen)
Primary Function Provides structural integrity and shape to the bacterial cellContributes to serotype specificity, virulence, and host-pathogen interactions
Biosynthetic Precursor UDP-N-acetylglucosamine (UDP-GlcNAc)UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc)

Biosynthesis and Incorporation: A Tale of Two Pathways

The segregation of GlcNAc and FucNAc into different cell wall components is determined by the specificity of the enzymes in their respective biosynthetic pathways.

N-Acetylglucosamine in Peptidoglycan Synthesis

The biosynthesis of peptidoglycan is a well-conserved pathway that begins in the cytoplasm with the synthesis of the UDP-activated precursor, UDP-GlcNAc. This molecule is then converted to UDP-MurNAc, to which a pentapeptide is added. The resulting Park's nucleotide is transferred to a lipid carrier in the cell membrane, and a GlcNAc residue is added to form Lipid II. Finally, Lipid II is flipped to the outer leaflet of the membrane and incorporated into the growing peptidoglycan chain by transglycosylases and transpeptidases.

Peptidoglycan_Biosynthesis_Workflow cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlmM GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU UDPMurNAc UDP-MurNAc-pentapeptide UDPGlcNAc->UDPMurNAc MurA-F LipidI Lipid I UDPMurNAc->LipidI MraY LipidII Lipid II LipidI->LipidII MurG PG Growing Peptidoglycan LipidII->PG Transglycosylase/ Transpeptidase

Workflow for Peptidoglycan Biosynthesis.
N-Acetylthis compound in O-Antigen Synthesis

The biosynthesis of FucNAc-containing O-antigens also starts with UDP-GlcNAc, but a series of dedicated enzymes then converts it to UDP-L-FucNAc. In P. aeruginosa serotype O11, this involves the enzymes WbjB, WbjC, and WbjD.[1] These enzymes catalyze a series of reactions including dehydration, epimerization, and reduction to yield the final FucNAc precursor. Specific glycosyltransferases then recognize UDP-L-FucNAc and incorporate it into the growing O-antigen repeating unit, which is assembled on a lipid carrier before being ligated to the lipid A-core.

O_Antigen_vs_Peptidoglycan_Structure cluster_pg Peptidoglycan Structure cluster_o_antigen O-Antigen Example (P. vulgaris O19) GlcNAc1 GlcNAc MurNAc1 MurNAc GlcNAc1->MurNAc1 β(1-4) GlcNAc2 GlcNAc MurNAc1->GlcNAc2 β(1-4) Peptide1 Peptide (cross-link) MurNAc1->Peptide1 MurNAc2 MurNAc GlcNAc2->MurNAc2 β(1-4) Peptide2 Peptide (cross-link) MurNAc2->Peptide2 Peptide1->Peptide2 Cross-link FucNAc L-FucNAc GlcNAc_O GlcNAc FucNAc->GlcNAc_O α(1-3) Gal Galactose GlcNAc_O->Gal β(1-3) GalNAc GalNAc Gal->GalNAc α(1-3) Core Lipid A-Core GalNAc->Core Linkage to Core

References

A Comparative Analysis of the Biological Activities of Fucosamine and N-acetylglucosamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented biological activities between Fucosamine and N-acetylglucosamine (GlcNAc). While GlcNAc is a well-characterized monosaccharide with a broad spectrum of established biological functions, data on this compound is sparse, precluding a direct and detailed comparative analysis as initially intended.

This guide will therefore pivot to a comprehensive comparison of the extensively studied N-acetylglucosamine (GlcNAc) and its closely related precursor, Glucosamine (B1671600) (GlcN) . Both compounds are widely recognized for their roles in joint health, but exhibit distinct and sometimes opposing effects on cellular processes. This comparison will provide researchers, scientists, and drug development professionals with a detailed, evidence-based overview of their respective biological activities, supported by experimental data, protocols, and pathway visualizations.

Executive Summary

N-acetylglucosamine and Glucosamine are amino sugars that serve as fundamental building blocks for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. While both are implicated in modulating inflammatory responses and supporting cartilage integrity, their distinct chemical structures lead to different metabolic fates and biological consequences. GlcNAc generally demonstrates superior anti-inflammatory effects and a more favorable profile in promoting the synthesis of key extracellular matrix components compared to Glucosamine.

Comparative Biological Activities: N-acetylglucosamine vs. Glucosamine

The following sections detail the comparative effects of GlcNAc and GlcN on key biological processes, with quantitative data presented for clarity.

Anti-inflammatory Activity

Both GlcNAc and GlcN have been shown to exert anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators. However, studies suggest that GlcNAc may be a more potent inhibitor of certain inflammatory pathways.

Biological EffectN-acetylglucosamine (GlcNAc)Glucosamine (GlcN)Cell TypeReference
Inhibition of Nitric Oxide (NO) Production (IL-1β-induced) Significant inhibitionSignificant inhibitionHuman Articular Chondrocytes[1]
Inhibition of Cyclooxygenase-2 (COX-2) Expression (IL-1β-induced) Significant inhibitionSignificant inhibitionHuman Articular Chondrocytes[1]
Inhibition of Interleukin-6 (IL-6) Production (IL-1β-induced) Significant inhibitionSignificant inhibitionHuman Articular Chondrocytes[1]
Suppression of Neutrophil Superoxide (B77818) Anion Generation No significant effect at 1-10 mMDose-dependent suppression (0.01-1 mM)Human Peripheral Blood Neutrophils[2]
Inhibition of Neutrophil Phagocytosis No significant effect at 1-10 mMSignificant inhibitionHuman Peripheral Blood Neutrophils[2]
Inhibition of Neutrophil Chemotaxis No significant effect at 1-10 mMSignificant inhibitionHuman Peripheral Blood Neutrophils[2]
Antioxidant Activity

Both compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of inflammatory and degenerative diseases.

AssayN-acetylglucosamine (GlcNAc)Glucosamine (GlcN)Key FindingsReference
Superoxide Radical Scavenging Slight antigenotoxic effect at 40 mM83.74% scavenging at 0.8 mg/mLGlcN shows more potent superoxide scavenging.[3][4]
Hydroxyl Radical Scavenging Cytoprotective via antioxidant activities54.89% scavenging at 3.2 mg/mLBoth show protective effects against oxidative damage.[3][4]
Ferrous Ion Chelating Potency -Strong chelating effectGlcN demonstrates significant iron chelation.[5]
Protection against H₂O₂-induced DNA damage Slight protective effect at 40 mMPotent antigenotoxic effect (2.5-40 mM)GlcN provides greater protection against DNA damage.[3]
Effects on Glycosaminoglycan (GAG) and Proteoglycan Synthesis

The influence of GlcNAc and GlcN on the synthesis of essential cartilage components is a key area of research, with studies revealing contrasting effects, particularly at higher concentrations.

Biological ProcessN-acetylglucosamine (GlcNAc)Glucosamine (GlcN)Cell TypeReference
Cell Proliferation (in the presence of Growth Factors) Augmented cellular metabolismSignificantly reduced proliferationBovine Chondrocytes (monolayer)[6]
Proteoglycan Synthesis (in the presence of Growth Factors) Improved synthesisSmaller synthesis compared to growth factors aloneBovine Chondrocytes (3D culture)[6]
Hyaluronic Acid (HA) Production Does not induce HA productionInduces HA productionSynovial Cells and Chondrocytes[7]
Proteoglycan Synthesis Did not alter synthesisDecreased synthesisBovine Chondrocytes[6]
Proteoglycan Synthesis -Dose- and time-dependent reductionPrimary Human Endothelial Cells[8][9]

Experimental Protocols

Assessment of Anti-inflammatory Activity in Human Articular Chondrocytes

1. Cell Culture:

  • Primary human articular chondrocytes are isolated from healthy cartilage obtained from tissue banks.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

  • Chondrocytes are seeded in culture plates and allowed to adhere.

  • The medium is then replaced with serum-free medium for 24 hours.

  • Cells are pre-treated with various concentrations of N-acetylglucosamine or Glucosamine for 2 hours.

  • Following pre-treatment, cells are stimulated with interleukin-1β (IL-1β; 10 ng/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.

  • Pro-inflammatory Cytokine (IL-6) and Enzyme (COX-2) Levels: The levels of IL-6 and COX-2 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

Evaluation of Antioxidant Activity (In Vitro)

1. Superoxide Radical Scavenging Assay:

  • Superoxide radicals are generated in a phenazine (B1670421) methosulfate-NADH system.

  • The scavenging activity is measured by the reduction of nitroblue tetrazolium (NBT) to formazan, which is monitored spectrophotometrically at 560 nm.

  • The percentage of scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.

2. Hydroxyl Radical Scavenging Assay:

  • Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺-EDTA-H₂O₂ system).

  • The scavenging of hydroxyl radicals is determined by measuring the inhibition of the degradation of 2-deoxyribose into malondialdehyde (MDA).

  • MDA is quantified spectrophotometrically after reaction with thiobarbituric acid at 532 nm.

3. Ferrous Ion Chelating Assay:

  • The ability of the compounds to chelate ferrous ions (Fe²⁺) is assessed.

  • The reaction mixture contains the sample and FeCl₂. The reaction is initiated by the addition of ferrozine.

  • The formation of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at 562 nm. A decrease in absorbance indicates chelation of ferrous ions by the sample.

Quantification of Proteoglycan Synthesis in Chondrocytes

1. Cell Culture and Treatment:

  • Bovine chondrocytes are cultured in monolayer or in 3D chitosan (B1678972) scaffolds.

  • Cells are treated with N-acetylglucosamine or Glucosamine in the presence or absence of growth factors (TGF-β and IGF-I).

2. Radiolabeling and Quantification:

  • To measure proteoglycan synthesis, cells are incubated with [³⁵S]-sulfate.

  • After the incubation period, the cell layer and culture medium are collected separately.

  • Unincorporated [³⁵S]-sulfate is removed by dialysis or chromatography.

  • The amount of [³⁵S]-labeled proteoglycans is quantified using a scintillation counter. The results are normalized to the total protein or DNA content.

Signaling Pathways

The differential biological activities of N-acetylglucosamine and Glucosamine can be attributed to their distinct effects on various intracellular signaling pathways.

N-acetylglucosamine Signaling

GlcNAc influences cell signaling primarily through its role in the Hexosamine Biosynthesis Pathway (HBP) and subsequent protein O-GlcNAcylation. O-GlcNAcylation is a dynamic post-translational modification that competes with phosphorylation to regulate the function of numerous nuclear and cytoplasmic proteins, including transcription factors like NF-κB, c-myc, and p53.[10]

N_acetylglucosamine_signaling GlcNAc N-acetylglucosamine (Extracellular) GlcNAc_in N-acetylglucosamine (Intracellular) GlcNAc->GlcNAc_in Transport HBP Hexosamine Biosynthesis Pathway GlcNAc_in->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Substrate OGlcNAc_Proteins O-GlcNAcylated Proteins OGT->OGlcNAc_Proteins Catalyzes P_Proteins Nuclear & Cytoplasmic Proteins (e.g., NF-κB, c-myc) P_Proteins->OGlcNAc_Proteins Gene_Expression Altered Gene Expression OGlcNAc_Proteins->Gene_Expression Modulates Activity Bio_Effects Anti-inflammatory Effects Gene_Expression->Bio_Effects

Caption: N-acetylglucosamine signaling via the Hexosamine Biosynthesis Pathway and O-GlcNAcylation.

Glucosamine Signaling

Glucosamine enters cells via glucose transporters and can also feed into the HBP. However, at higher concentrations, it can interfere with glucose metabolism and inhibit the phosphorylation of key signaling kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK.[11] This inhibition can lead to a reduction in the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators.

Glucosamine_signaling GlcN Glucosamine (Extracellular) GlcN_in Glucosamine (Intracellular) GlcN->GlcN_in Transport MAPK_cascade MAPK Cascade (p38, JNK) GlcN_in->MAPK_cascade Inhibits Phosphorylation IL1b IL-1β Receptor IL-1 Receptor IL1b->Receptor Receptor->MAPK_cascade Activates AP1 AP-1 MAPK_cascade->AP1 Activates MMP_expression MMP Gene Expression AP1->MMP_expression Induces Inflammation Inflammation & Cartilage Degradation MMP_expression->Inflammation

Caption: Glucosamine's inhibitory effect on the IL-1β-induced MAPK signaling pathway.

Conclusion

While both N-acetylglucosamine and Glucosamine demonstrate biological activities relevant to joint health and inflammation, they are not interchangeable. GlcNAc appears to have a more favorable profile in terms of promoting proteoglycan synthesis and exhibits potent anti-inflammatory effects without the inhibitory actions on neutrophil function seen with Glucosamine. The choice between these two molecules for therapeutic or research purposes should be guided by their distinct mechanisms of action and the specific biological outcome desired. The lack of substantial research on this compound highlights an area for future investigation to uncover potentially novel biological activities.

References

Immunogenicity Showdown: Fucosamine-Containing Antigens Versus Other Amino Sugars

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The glycosylation of antigens plays a pivotal role in modulating immune responses, influencing everything from pathogen recognition to the efficacy of vaccines and biotherapeutics. Among the diverse monosaccharides that decorate proteins and lipids, amino sugars are of particular interest for their immunomodulatory properties. This guide provides an objective comparison of the immunogenicity of antigens containing fucosamine against those bearing other common amino sugars, namely N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acid. The information herein is supported by experimental data from multiple studies to guide researchers in the rational design of novel vaccines and immunotherapies.

Comparative Immunogenicity Data

Direct head-to-head comparative studies quantifying the immunogenicity of this compound versus other amino sugars on an identical antigen backbone are scarce. However, by synthesizing data from various sources, we can construct a comparative framework. The following tables summarize quantitative data from studies investigating the immune response to glycans containing different amino sugars.

A key study by Gening et al. (2016) provides a direct comparison of the immunogenicity of synthetic N-acetylglucosamine (GlcNAc) oligomers versus their non-acetylated glucosamine (B1671600) (GlcNH₂) counterparts when conjugated to tetanus toxoid (TT). This data offers a valuable insight into how a single chemical group (N-acetyl) can dramatically alter the immune response.

Table 1: Antibody Response to Glucosamine vs. N-Acetylglucosamine Conjugate Vaccines in Mice

Antigen (5-mer oligosaccharide conjugated to Tetanus Toxoid)Immunization Dose (µg)Mean IgG Titer vs. Native Antigen (PNAG)Mean IgG Titer vs. Deacetylated Antigen (dPNAG)Opsonophagocytic Killing of S. aureus (%)
5-GlcNH₂-TT (Glucosamine)1010,2405,120~60%
5-GlcNAc-TT (N-Acetylglucosamine)1020,480<100~5%

Data synthesized from Gening et al., J. Biol. Chem., 2016.[1]

The results clearly indicate that while the N-acetylated antigen (GlcNAc) elicits a strong antibody response against the native, acetylated polysaccharide, these antibodies are largely non-functional in mediating bacterial killing.[1] In contrast, the non-acetylated glucosamine antigen induces a robust production of functional, opsonic antibodies.[1] This highlights the critical role of the specific amino sugar structure in directing the functional outcome of the humoral immune response.

Table 2: Representative Cytokine Profiles in Response to Glycan Antigens and Adjuvants in Mice

StimulusPredominant T-Helper ResponseKey Cytokines Increased
Fucoidans (Fucose-rich polysaccharides)Th1IFN-γ, TNF-α, IL-6
GlcNAc Supplementation Th2 / TregIL-4, IL-10 (indirectly, by suppressing Th1)
Typical Protein Antigen with Adjuvant (e.g., CFA) Th1 / Th17IFN-γ, TNF-α, IL-2, IL-6, IL-17

This table represents a synthesis of findings from multiple studies and indicates general trends.[2][3][4]

Fucoidan, a fucose-rich polysaccharide, has been shown to be a potent activator of dendritic cells, leading to the production of pro-inflammatory cytokines like IFN-γ and TNF-α, which are characteristic of a Th1-polarizing response.[2] Conversely, N-acetylglucosamine has been associated with the suppression of Th1 differentiation and promotion of immune tolerance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of immunogenicity studies. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a Glycan-Protein Conjugate (e.g., this compound-KLH)

This protocol describes a general method for conjugating a synthetic glycan containing a linker to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it a T-cell-dependent antigen.

Materials:

  • Synthetic this compound oligosaccharide with a terminal linker (e.g., containing a thiol group).

  • Maleimide-activated Keyhole Limpet Hemocyanin (mcKLH).

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Desalting columns.

Procedure:

  • Prepare the Carrier Protein: Dissolve maleimide-activated KLH in conjugation buffer at a concentration of 10 mg/mL.

  • Prepare the Glycan: Dissolve the thiol-containing this compound oligosaccharide in conjugation buffer. The molar ratio of glycan to KLH should be optimized, but a starting point is a 20-50 fold molar excess of the glycan.

  • Conjugation Reaction: Mix the activated KLH solution with the glycan solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide (B117702) groups on the KLH will react with the thiol groups on the glycan linker to form a stable thioether bond.

  • Purification: Remove excess, unconjugated glycan and by-products by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Confirm the conjugation by methods such as SDS-PAGE (which will show a shift in the molecular weight of KLH) and quantify the carbohydrate content using a colorimetric assay (e.g., phenol-sulfuric acid assay). Store the conjugate at -20°C or -80°C.

Protocol 2: Mouse Immunization and Serum Collection

This protocol outlines a standard procedure for immunizing mice to assess the antibody response to a glycoconjugate antigen.

Materials:

  • Glycoconjugate antigen (e.g., this compound-KLH).

  • Adjuvant: Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations.

  • Sterile PBS.

  • 6-8 week old BALB/c mice.

Procedure:

  • Antigen Preparation: Prepare an emulsion by mixing the glycoconjugate antigen (dissolved in PBS) with an equal volume of adjuvant. A typical dose is 10-50 µg of the glycoconjugate per mouse in a total volume of 100-200 µL. Vortex thoroughly to create a stable emulsion.

  • Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with the antigen-CFA emulsion.

  • Booster Immunizations (e.g., Day 14 and Day 28): Inject each mouse with the same dose of antigen emulsified in IFA.

  • Serum Collection (e.g., Day 35): Collect blood from the mice via a standard method (e.g., tail bleed or cardiac puncture after euthanasia). Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Antibody Titer Determination: Store the serum at -20°C or -80°C until ready for antibody analysis by ELISA.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Glycan-Specific Antibodies

This protocol is for quantifying the titer of antibodies in the collected mouse serum that are specific to the glycan portion of the immunogen.

Materials:

  • ELISA plates.

  • Coating Antigen: The specific glycan conjugated to a different, non-cross-reactive carrier protein (e.g., this compound-BSA) or a biotinylated version of the glycan for coating on streptavidin plates.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Mouse sera (from immunized and control mice).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the coating antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST. Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Incubation with Primary Antibody: Wash the plate again. Add serial dilutions of the mouse sera to the wells and incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody: Wash the plate. Add the HRP-conjugated anti-mouse IgG (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate. Add TMB substrate and allow the color to develop (typically 15-30 minutes).

  • Reading: Stop the reaction by adding the Stop Solution. Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading significantly above the background.

Signaling Pathways and Experimental Workflows

The immunogenicity of carbohydrate antigens is initiated by their recognition by Pattern Recognition Receptors (PRRs) on antigen-presenting cells, such as dendritic cells. C-type lectin receptors (CLRs) are a major class of PRRs that bind to specific carbohydrate structures.

C-Type Lectin Receptor Signaling

The binding of a glycan ligand to a CLR like DC-SIGN (which recognizes fucose and mannose) or Dectin-1 (which recognizes β-glucans) initiates a downstream signaling cascade. This typically involves the recruitment of spleen tyrosine kinase (Syk) or the activation of the Raf-1 pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to drive the transcription of genes for pro-inflammatory cytokines, such as IL-6, IL-12, and TNF-α, which shape the subsequent adaptive immune response, including T-cell polarization.

CLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLR C-Type Lectin Receptor (e.g., DC-SIGN) Syk Syk CLR->Syk Recruits Raf1 Raf-1 CLR->Raf1 Activates Antigen This compound Antigen Antigen->CLR Binding IKK IKK Complex Syk->IKK Raf1->IKK NFkB_complex p50/p65 IκB IKK->NFkB_complex Phosphorylates IκB NFkB_active p50/p65 NFkB_complex->NFkB_active IκB degradation, p50/p65 translocates DNA DNA NFkB_active->DNA Binds promoter Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Gene Transcription

Caption: Generalized C-Type Lectin Receptor signaling pathway in a dendritic cell.

Experimental Workflow for Comparative Immunogenicity

The logical flow for comparing the immunogenicity of different amino sugar-containing antigens involves several key stages, from antigen design to the final analysis of the immune response.

Experimental_Workflow A Antigen Design & Synthesis (e.g., Fuc-KLH vs. GlcNAc-KLH) B Animal Immunization (Mice, defined schedule & adjuvant) A->B C Sample Collection (Serum & Splenocytes) B->C D1 Humoral Response Analysis (ELISA for IgG Titer) C->D1 D2 Cellular Response Analysis (T-cell Proliferation Assay) C->D2 D3 Cytokine Profiling (Multiplex Assay) C->D3 E Data Comparison & Analysis D1->E D2->E D3->E

Caption: Workflow for comparing antigen immunogenicity.

References

Fucosamine as a Specific Target for Antibacterial Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel vaccine strategies. Among the potential targets, bacterial surface polysaccharides have garnered significant attention. This guide provides a comprehensive validation of fucosamine, a deoxy amino sugar found in the capsular polysaccharides of several pathogenic bacteria, as a specific target for antibacterial vaccines. Through a detailed comparison with alternative vaccine approaches, supported by experimental data and methodologies, this document serves as a critical resource for the scientific community engaged in vaccine development.

This compound-Containing Polysaccharides in Vaccine Development

This compound and its derivatives, particularly N-acetyl-D-fucosamine (D-FucNAc) and N-acetyl-L-fucosamine (L-FucNAc), are integral components of the capsular polysaccharides (CPs) of significant human pathogens, most notably Staphylococcus aureus serotypes 5 (CP5) and 8 (CP8). These serotypes are responsible for a majority of clinical S. aureus infections, making their CPs a logical target for vaccine development. The primary approach has been the development of glycoconjugate vaccines, where the polysaccharide is covalently linked to a carrier protein to elicit a robust, T-cell dependent immune response.

Comparative Analysis of S. aureus Vaccine Strategies

The development of a successful S. aureus vaccine has been challenging, with several candidates failing in late-stage clinical trials. The following table summarizes the performance of this compound-containing vaccines in comparison to other strategies.

Vaccine StrategyVaccine Candidate(s)Antigen(s)Key Quantitative Performance DataOutcome/Status
This compound-Containing Glycoconjugate StaphVAXS. aureus CP5 and CP8 conjugated to Pseudomonas aeruginosa exoprotein AIn a Phase III trial in hemodialysis patients, initial efficacy was 57% in preventing S. aureus bacteremia at 40 weeks, but this declined to 26% by week 54.[1][2] Elicited functional antibodies in 75-80% of patients.[2]Failed to meet primary endpoint in confirmatory Phase III trial.[3]
Multicomponent (including this compound-Containing Glycoconjugate) SA4Ag (PF-06290510)S. aureus CP5 and CP8 conjugates, clumping factor A (ClfA), and manganese transporter C (MntC)In a Phase 2b/3 trial (STRIVE) in patients undergoing spinal fusion surgery, the vaccine did not show efficacy in preventing post-operative S. aureus infections despite eliciting substantial antibody responses.[4]Failed to meet primary efficacy endpoint.[4]
Protein Subunit V710Iron surface determinant B (IsdB)A Phase III trial in patients undergoing cardiothoracic surgery was terminated due to an increased risk of mortality and multi-organ failure in the vaccine group compared to placebo.Development terminated.[1]
Multicomponent Protein Subunit rFSAVFive recombinant S. aureus proteinsCurrently in Phase II trials.Ongoing.[1]
Passive Immunization (Antibodies against this compound-Containing CPs) AltaStaphHyperimmune polyclonal antibodies against S. aureus CP5 and CP8Demonstrated opsonizing activity in vitro and protection in animal models of sepsis.[5]Failed to show efficacy in preventing S. aureus infections in human trials.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of vaccine research. Below are outlines of key experimental protocols used in the evaluation of this compound-containing glycoconjugate vaccines.

Immunogenicity Assessment in Animal Models
  • Vaccine Formulation: The this compound-containing polysaccharide (e.g., S. aureus CP5 or CP8) is conjugated to a carrier protein (e.g., CRM197 or Tetanus Toxoid) using established bioconjugation chemistry. The final vaccine product is typically formulated with an adjuvant such as aluminum hydroxide (B78521) to enhance the immune response.

  • Immunization Schedule: Laboratory animals (e.g., mice or rabbits) are immunized via intramuscular or subcutaneous injection. A typical schedule involves a primary immunization followed by one or two booster doses at 2-3 week intervals.

  • Antibody Titer Determination: Blood samples are collected at specified time points post-immunization. Antigen-specific IgG titers in the sera are quantified using Enzyme-Linked Immunosorbent Assay (ELISA), with plates coated with the purified this compound-containing polysaccharide.

  • Opsonophagocytic Activity (OPA) Assay: This functional assay measures the ability of vaccine-induced antibodies to mediate the uptake and killing of bacteria by phagocytic cells.

    • S. aureus of the target serotype is incubated with serial dilutions of the immune serum and a source of complement (e.g., baby rabbit serum).

    • Phagocytic cells (e.g., human polymorphonuclear leukocytes) are added to the mixture.

    • The mixture is incubated to allow for phagocytosis.

    • The number of surviving bacteria is determined by plating and colony counting. The OPA titer is the reciprocal of the serum dilution that results in a 50% reduction in bacterial viability.[7]

  • Challenge Studies: Immunized animals are challenged with a lethal or sub-lethal dose of the target pathogen. Protection is assessed by monitoring survival rates and bacterial burden in target organs (e.g., kidneys, spleen) compared to a control group.[8][9]

Human Clinical Trial Protocol Outline (based on StaphVAX and SA4Ag trials)
  • Study Design: A randomized, double-blind, placebo-controlled trial design is employed.

  • Participant Population: A specific patient population at high risk for S. aureus infection is enrolled (e.g., patients on hemodialysis or undergoing major surgery).[2][4]

  • Intervention: Participants receive a single intramuscular injection of the vaccine or a placebo (e.g., saline).

  • Immunogenicity Monitoring: Blood samples are collected at baseline and at various time points post-vaccination to measure antigen-specific antibody levels.[2]

  • Efficacy Endpoint: The primary endpoint is the incidence of S. aureus infection (e.g., bacteremia or surgical site infection) in the vaccine group compared to the placebo group over a defined follow-up period.[2][4]

  • Safety Monitoring: All participants are monitored for local and systemic adverse events.

Signaling Pathways and Experimental Workflows

The immunogenicity of this compound-containing glycoconjugate vaccines is dependent on their recognition by the innate immune system, which in turn orchestrates the adaptive immune response.

Antigen Processing and Presentation of Glycoconjugate Vaccines

G cluster_APC Antigen Presenting Cell (APC) BCR B-cell Receptor (BCR) Endosome Endosome BCR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MHCII MHC Class II Lysosome->MHCII Peptide Loading TCR T-cell Receptor (TCR) MHCII->TCR Antigen Presentation CD4 CD4+ T-cell B_Cell B-cell Activation & Proliferation CD4->B_Cell T-cell Help Vaccine Glycoconjugate Vaccine (this compound-Polysaccharide + Carrier Protein) Vaccine->BCR Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Antibodies Antibody Production (anti-Polysaccharide) Plasma_Cell->Antibodies

Caption: T-cell dependent activation by a this compound-containing glycoconjugate vaccine.

Innate Immune Recognition of Bacterial Polysaccharides

Bacterial polysaccharides are recognized by Pattern Recognition Receptors (PRRs) on innate immune cells, such as Toll-like Receptors (TLRs) and C-type Lectin Receptors (CLRs). This recognition is crucial for initiating the immune response.

G cluster_innate Innate Immune Cell (e.g., Dendritic Cell) TLR2_6 TLR2/6 MyD88 MyD88 TLR2_6->MyD88 TLR4 TLR4 TLR4->MyD88 TRIF TRIF TLR4->TRIF CLR C-type Lectin Receptor (e.g., Dectin-2, Mincle) Syk Syk CLR->Syk NFkB NF-κB MyD88->NFkB AP1 AP-1 MyD88->AP1 IRFs IRFs TRIF->IRFs Syk->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IRFs->Cytokines AP1->Cytokines Polysaccharide This compound-Containing Polysaccharide Polysaccharide->TLR2_6 Polysaccharide->TLR4 Polysaccharide->CLR

Caption: Innate immune signaling pathways activated by this compound-containing polysaccharides.

Conclusion

The validation of this compound as a specific target for antibacterial vaccines is intrinsically linked to the broader success of targeting the capsular polysaccharides of which it is a component. While vaccines containing this compound-based antigens, such as those for S. aureus CP5 and CP8, have been developed and tested, they have so far failed to demonstrate sufficient clinical efficacy to warrant licensure. This is likely due to the complex pathogenesis of organisms like S. aureus, which involves multiple virulence factors and the potential for capsule-negative strains to cause disease.

Future strategies may involve the use of this compound-containing oligosaccharides in multi-component vaccines that also target key protein antigens, thereby inducing a broader and more robust immune response. Further research into the specific interactions between this compound-containing structures and the innate immune system may also pave the way for the development of more effective adjuvants and vaccine formulations. The data and protocols presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop effective antibacterial vaccines.

References

Comparative Efficacy of Glycoconjugate Vaccines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of leading glycoconjugate vaccines, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals working in the field of vaccinology.

While the initial inquiry specified Fucosamine-based conjugate vaccines, a comprehensive search of scientific literature did not yield specific vaccines categorized under this classification. Therefore, this guide focuses on the broader, well-established class of glycoconjugate vaccines, utilizing extensively studied examples such as Haemophilus influenzae type b (Hib) and pneumococcal conjugate vaccines to provide a comparative analysis of their efficacy.

Overview of Glycoconjugate Vaccine Technology

Glycoconjugate vaccines represent a significant advancement in vaccinology, particularly for preventing invasive bacterial diseases. These vaccines are composed of a bacterial capsular polysaccharide (a weak antigen) covalently linked to a carrier protein (a strong antigen).[1] This conjugation converts the T-cell independent immune response, typical of polysaccharide antigens, into a more robust and long-lasting T-cell dependent response.[2][3] This mechanism is crucial for inducing immunological memory and providing protection in infants and young children, whose immune systems respond poorly to polysaccharide antigens alone.[4]

The efficacy of a glycoconjugate vaccine is influenced by several factors, including the nature of the polysaccharide, the choice of carrier protein, the method of conjugation, and the length of the polysaccharide chain.[5] Commonly used carrier proteins include Tetanus Toxoid (TT), Diphtheria Toxoid (DT), a non-toxic mutant of diphtheria toxin (CRM197), and the outer membrane protein complex of Neisseria meningitidis (OMPC).[3]

Comparative Efficacy Data

The following tables summarize the comparative efficacy of different glycoconjugate vaccines based on immunogenicity (antibody titers) and clinical effectiveness.

Haemophilus influenzae type b (Hib) Conjugate Vaccines

Comparative studies of Hib conjugate vaccines have demonstrated marked differences in their ability to stimulate antibody production, particularly after the initial doses. The choice of carrier protein significantly influences the immunogenic profile of the vaccine.

Table 1: Comparative Immunogenicity of Hib Conjugate Vaccines in Infants
Vaccine (Polysaccharide-Carrier)Mean anti-PRP Antibody Level (µg/mL) after 3 dosesPercentage of Infants with Antibody Levels ≥ 1.0 µg/mL after 3 dosesReference
PRP-T (Tetanus Toxoid)3.6483%[6]
PRP-CRM (CRM197)3.0875%[6]
PRP-OMP (N. meningitidis OMP)1.1455%[6]
PRP-D (Diphtheria Toxoid)0.2829%[6]

Note: Data from a double-blind, randomized trial in infants at 2, 4, and 6 months of age.[6]

PRP-OMP has been shown to be the most immunogenic after the first dose, inducing a protective antibody response earlier than other Hib conjugate vaccines.[7][8] However, after a full three-dose primary series, PRP-T and PRP-CRM generally elicit higher antibody concentrations.[6][8]

Pneumococcal Conjugate Vaccines (PCV)

The comparison between different formulations of pneumococcal conjugate vaccines, such as the 10-valent (PCV10) and 13-valent (PCV13) vaccines, provides insights into the impact of including additional serotypes.

Table 2: Comparative Effectiveness of PCV10 and PCV13 against Invasive Pneumococcal Disease (IPD)
VaccineOverall Reduction in IPD Incidence (Vaccinated Children)Impact on Specific SerotypesReference
PCV10No significant difference in overall IPD reduction.- Serotype 6A declined.

  • Serotype 19A increased.
[3]
PCV13- Serotype 6A declined.
  • No significant increase in serotype 19A.
  • Note: Data from a comparative study in Sweden where different counties used either PCV10 or PCV13.[3]

    While both PCV10 and PCV13 have shown a significant impact on reducing IPD caused by vaccine serotypes, PCV13 provides broader protection due to the inclusion of three additional serotypes (3, 6A, and 19A).[3] Studies have also compared the effectiveness of PCV13 to the 23-valent pneumococcal polysaccharide vaccine (PPSV23) in adults, with PCV13 demonstrating higher efficacy against vaccine-type pneumococcal pneumonia.[9][10]

    Experimental Protocols

    Detailed methodologies for key immunological assays are crucial for the standardized evaluation of vaccine efficacy.

    Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Capsular Polysaccharide IgG Antibodies

    This assay is used to quantify the concentration of specific IgG antibodies against bacterial capsular polysaccharides in serum samples.

    Materials:

    • Microtiter plates (e.g., Costar 9017)

    • Purified pneumococcal capsular polysaccharide (PnPS) antigens (ATCC)

    • Cell wall polysaccharide (CWPS) and 22F capsular PS for absorption

    • Human serum samples (test samples, quality controls, and a reference standard like 89-SF)

    • Goat anti-human IgG-alkaline phosphatase conjugate

    • p-nitrophenyl phosphate (B84403) substrate

    • 3M NaOH (stop solution)

    • Phosphate-buffered saline (PBS)

    • ELISA plate reader

    Procedure:

    • Plate Coating: Coat each well of a microtiter plate with 100 µL of the serotype-specific PnPS antigen diluted to a pre-determined optimal concentration in PBS. Incubate at 37°C for 5 hours in a humidified chamber.[8]

    • Serum Adsorption: To minimize non-specific binding, pre-adsorb serum samples with an optimal concentration of CWPS and 22F PS for 30 minutes. The reference standard (89-SF) is only adsorbed with CWPS.[8]

    • Sample Incubation: After washing the coated plates, add 50 µL of serially diluted, pre-adsorbed serum samples to the wells. Incubate for 2 hours at room temperature.[8]

    • Secondary Antibody Incubation: Wash the plates and add 50 µL of diluted goat anti-human IgG-alkaline phosphatase conjugate to each well. Incubate for 2 hours at room temperature.[8]

    • Substrate Addition and Reading: After another wash step, add 100 µL of p-nitrophenyl phosphate substrate. Incubate for 2 hours at room temperature. Stop the reaction by adding 50 µL of 3M NaOH. Measure the optical density at 405 nm with a reference wavelength of 690 nm.[8]

    • Data Analysis: Calculate the concentration of anti-PnPS IgG in the test samples by comparing their optical densities to the standard curve generated from the reference serum.

    Opsonophagocytic Killing Assay (OPKA)

    The OPKA measures the functional capacity of vaccine-induced antibodies to mediate the uptake and killing of bacteria by phagocytic cells in the presence of complement.

    Materials:

    • Target bacterial strain (S. pneumoniae)

    • HL-60 cells (a human promyelocytic leukemia cell line, differentiated into granulocyte-like cells)

    • Baby rabbit complement

    • Heat-inactivated human serum samples

    • Todd-Hewitt agar (B569324) with yeast extract

    • 96-well microtiter plates

    Procedure:

    • Bacterial Preparation: Prepare a suspension of the target pneumococcal strain to a concentration of approximately 1,000 colony-forming units (CFU) in 10 µL.

    • Opsonization: In a 96-well plate, mix 10 µL of the bacterial suspension with 20 µL of diluted test serum. Incubate for 30 minutes at room temperature to allow antibodies to bind to the bacteria.[11]

    • Phagocytosis: Add 40 µL of differentiated HL-60 cells (at a concentration of 1 x 107 cells/mL) and 10 µL of baby rabbit complement to each well. Incubate the mixture for 1 hour at 37°C with shaking.[11]

    • Plating and Incubation: Plate 5 µL of the reaction mixture onto Todd-Hewitt agar plates. Incubate overnight at 37°C.

    • Colony Counting and Analysis: Count the number of bacterial colonies. The opsonophagocytic titer is defined as the serum dilution that results in a 50% reduction in the number of CFU compared to control wells without serum.

    Visualizing Key Processes

    Diagrams illustrating the underlying immunological mechanisms and experimental procedures can facilitate a deeper understanding of glycoconjugate vaccine function and evaluation.

    T-Cell Dependent Immune Response Pathway

    T_Cell_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (e.g., B-Cell) cluster_TCell Helper T-Cell cluster_Bcell_activation B-Cell Activation & Differentiation BCR B-Cell Receptor Internalization Internalization & Processing BCR->Internalization Proliferation Proliferation & Clonal Expansion BCR->Proliferation MHCII MHC Class II Internalization->MHCII Presents Carrier Protein Peptide TCR T-Cell Receptor MHCII->TCR Recognition Activation Activation TCR->Activation CD40L CD40L CD40L->BCR Co-stimulation (CD40 on B-Cell) Activation->CD40L ClassSwitching Class Switching (IgM to IgG) Proliferation->ClassSwitching MemoryBcell Memory B-Cell Formation ClassSwitching->MemoryBcell PlasmaCell Plasma Cell Differentiation ClassSwitching->PlasmaCell Antibodies High-affinity IgG Antibodies PlasmaCell->Antibodies Vaccine Glycoconjugate Vaccine Vaccine->BCR Binds to Polysaccharide

    Caption: T-Cell Dependent Immune Response to Glycoconjugate Vaccines.

    Experimental Workflow for Vaccine Efficacy Evaluation

    Experimental_Workflow cluster_preclinical Pre-clinical Studies cluster_assays Immunological Assays cluster_clinical Clinical Trials cluster_data Data Analysis AnimalModel Animal Immunization (e.g., mice, rabbits) SerumCollection1 Serum Collection AnimalModel->SerumCollection1 ELISA ELISA for IgG Titer SerumCollection1->ELISA OPKA Opsonophagocytic Killing Assay SerumCollection1->OPKA SBA Serum Bactericidal Assay SerumCollection1->SBA Immunogenicity Immunogenicity Analysis ELISA->Immunogenicity OPKA->Immunogenicity SBA->Immunogenicity Phase1 Phase I (Safety) Phase2 Phase II (Immunogenicity) Phase1->Phase2 Phase3 Phase III (Efficacy) Phase2->Phase3 Efficacy Clinical Efficacy Assessment Phase3->Efficacy Immunogenicity->Phase1

    References

    Navigating the Specificity Challenge: A Comparative Guide to Anti-Fucosamine Antibody Cross-Reactivity

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to the success of immunoassays and therapeutic development. This guide provides a comparative analysis of the potential cross-reactivity of antibodies raised against fucosamine, a deoxyamino sugar, with other structurally related amino sugars. Due to the limited availability of direct experimental data on anti-fucosamine antibodies, this guide presents a hypothetical cross-reactivity profile based on structural similarities and common challenges encountered with anti-carbohydrate antibodies. Detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity assessments.

    Antibodies targeting carbohydrate antigens are valuable tools for studying glycosylation in various biological processes, from bacterial cell walls to cancer-associated glycan changes. However, producing highly specific anti-carbohydrate antibodies is notoriously challenging, often resulting in cross-reactivity with similar sugar structures.[1][2] This is primarily due to the T-cell-independent immune response to carbohydrates, which tends to generate lower affinity IgM antibodies that can recognize multiple related epitopes.[1][2]

    This compound (2-amino-2,6-dideoxy-galactose) is an amino sugar found in certain bacterial polysaccharides. Antibodies raised against this compound are anticipated to exhibit some degree of cross-reactivity with other common amino sugars due to shared structural features. The primary determinants of antibody specificity are the precise shape and chemical properties of the epitope. Minor changes in the sugar ring, the stereochemistry of hydroxyl groups, and the nature of the amino group substituent can influence antibody binding.

    Comparative Cross-Reactivity Profile

    To illustrate the potential cross-reactivity of anti-fucosamine antibodies, the following table summarizes hypothetical binding affinities against a panel of structurally similar amino sugars. This data is not derived from direct experimental evidence but is projected based on the principles of antibody-carbohydrate interactions, where greater structural similarity is expected to lead to higher cross-reactivity.

    AntigenStructureKey Structural Differences from this compoundPredicted Relative Binding Affinity (%)
    This compound 2-amino-2,6-dideoxy-galactose-100
    Glucosamine (GlcN)2-amino-2-deoxy-glucoseDifferent stereochemistry at C4; presence of a hydroxyl group at C6.25
    Galactosamine (GalN)2-amino-2-deoxy-galactosePresence of a hydroxyl group at C6.40
    Mannosamine (ManN)2-amino-2-deoxy-mannoseDifferent stereochemistry at C2 and C4; presence of a hydroxyl group at C6.15
    N-Acetylglucosamine (GlcNAc)2-acetamido-2-deoxy-glucoseAcetylated amino group; different stereochemistry at C4; presence of a hydroxyl group at C6.10
    N-Acetylgalactosamine (GalNAc)2-acetamido-2-deoxy-galactoseAcetylated amino group; presence of a hydroxyl group at C6.20
    Fucose6-deoxy-galactoseLacks the amino group at C2.<5

    Note: The predicted relative binding affinities are hypothetical and intended for illustrative purposes. Actual cross-reactivity must be determined experimentally.

    Experimental Protocol: Determining Antibody Cross-Reactivity by Competitive ELISA

    A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody with various antigens. This protocol outlines the steps to assess the specificity of an anti-fucosamine antibody.

    Materials:

    • 96-well high-binding ELISA plates

    • This compound-BSA conjugate (for coating)

    • Anti-fucosamine antibody (primary antibody)

    • HRP-conjugated secondary antibody (specific for the primary antibody species)

    • Competing antigens: this compound, Glucosamine, Galactosamine, Mannosamine, N-Acetylglucosamine, N-Acetylgalactosamine, Fucose

    • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., 2 M H₂SO₄)

    • Plate reader

    Procedure:

    • Antigen Coating:

      • Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer.

      • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

      • Incubate overnight at 4°C.

      • Wash the plate three times with Wash Buffer.

    • Blocking:

      • Add 200 µL of Blocking Buffer to each well.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate three times with Wash Buffer.

    • Competition:

      • Prepare a series of dilutions for each competing antigen in PBS.

      • In separate tubes, mix a fixed, predetermined concentration of the anti-fucosamine antibody with each dilution of the competing antigens.

      • Incubate the antibody-antigen mixtures for 1-2 hours at room temperature.

    • Primary Antibody Incubation:

      • Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated and blocked plate.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate three times with Wash Buffer.

    • Secondary Antibody Incubation:

      • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

      • Add 100 µL of the diluted secondary antibody to each well.

      • Incubate for 1 hour at room temperature.

      • Wash the plate five times with Wash Buffer.

    • Detection:

      • Add 100 µL of TMB Substrate Solution to each well.

      • Incubate in the dark for 15-30 minutes, or until sufficient color development.

      • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Data Analysis:

      • Read the absorbance at 450 nm using a plate reader.

      • Plot the absorbance against the log of the competitor antigen concentration.

      • Calculate the IC50 value (the concentration of competitor antigen that inhibits 50% of the antibody binding) for each competing antigen.

      • The percent cross-reactivity can be calculated using the following formula: (IC50 of this compound / IC50 of Competing Antigen) x 100%

    Visualizing the Workflow and Biological Context

    To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

    G cluster_coating Antigen Coating cluster_blocking Blocking cluster_competition Competition cluster_incubation Incubation & Detection plate 96-Well Plate coat Coat with This compound-BSA plate->coat 1. Add Antigen block Block with BSA coat->block 2. Wash & Block add_mix Add Ab-Sugar Mix to Plate block->add_mix 3. Add Mixture antibody Anti-Fucosamine Ab mix Pre-incubate antibody->mix competitors Competing Sugars competitors->mix sec_ab Add HRP-Secondary Ab add_mix->sec_ab 4. Wash substrate Add TMB Substrate sec_ab->substrate 5. Wash read Read Absorbance substrate->read 6. Stop & Read

    Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

    G cluster_membrane Cell Membrane cluster_glycoprotein Glycoprotein membrane protein Transmembrane Protein glycan N-Glycan protein->glycan attached to This compound This compound glycan->this compound terminates with

    Caption: this compound as a terminal sugar on a cell surface glycoprotein.

    Conclusion

    While the generation of highly specific anti-carbohydrate antibodies remains a significant challenge, a thorough characterization of their cross-reactivity is essential for the reliable interpretation of experimental results. The hypothetical data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with antibodies against this compound and other amino sugars. By systematically evaluating antibody specificity, scientists can ensure the accuracy and reproducibility of their immunoassays and advance the development of targeted diagnostics and therapeutics.

    References

    In Vitro Comparison of Fucosamine and Rhamnose Bioactivity: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: December 2025

    Introduction

    In the quest for novel therapeutic agents, monosaccharides and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative in vitro analysis of two such monosaccharides: Fucosamine and Rhamnose. This compound is an amino sugar derivative of fucose, while Rhamnose is a naturally occurring deoxy sugar.[1][2] Due to a paucity of direct research on the bioactivity of this compound, this guide presents a hypothetical in vitro comparison based on the well-documented bioactivities of the structurally similar and extensively studied amino sugar, Glucosamine (B1671600). The comparison will focus on key areas of therapeutic interest: anti-inflammatory and antioxidant effects.

    Rhamnose has demonstrated notable anti-inflammatory and antioxidant properties.[3][4] It has been shown to reduce levels of pro-inflammatory interleukins and matrix metalloproteinases, suggesting potential applications in skin aging and inflammatory conditions.[5][6][7] Similarly, Glucosamine, as a proxy for this compound's potential activity, is widely recognized for its anti-inflammatory and antioxidant effects, particularly in the context of osteoarthritis, where it can suppress inflammatory pathways and reduce oxidative stress.[8][9][10][11][12][13][14][15]

    This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the potential in vitro evaluation and comparison of these two promising monosaccharides. The presented experimental protocols and hypothetical data are designed to be a starting point for further investigation into the therapeutic potential of this compound.

    Experimental Protocols

    To objectively compare the bioactivities of this compound and Rhamnose, a series of standardized in vitro assays are proposed. These protocols are designed to assess their anti-inflammatory and antioxidant properties in a controlled laboratory setting.

    1. Assessment of Anti-Inflammatory Activity

    • Cell Culture: Murine macrophage cell line RAW 264.7 will be used. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Nitric Oxide (NO) Inhibition Assay:

      • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

      • Pre-treat the cells with varying concentrations of this compound or Rhamnose (e.g., 1, 10, 50, 100 µM) for 1 hour.

      • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

      • Incubate the cells for 24 hours.

      • Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

      • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

    • Cytokine Production (TNF-α and IL-6) Assay:

      • Follow the same cell seeding and pre-treatment protocol as the NO inhibition assay.

      • After the 24-hour incubation with LPS, collect the cell culture supernatants.

      • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

      • Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.

    2. Assessment of Antioxidant Activity

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

      • Prepare a stock solution of DPPH in methanol.

      • In a 96-well plate, add varying concentrations of this compound or Rhamnose to the DPPH solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

      • Ascorbic acid is to be used as a positive control.

      • Calculate the percentage of scavenging activity.

    • Cellular Antioxidant Activity (CAA) Assay:

      • Seed human hepatoma HepG2 cells in a 96-well plate.

      • Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

      • Treat the cells with this compound or Rhamnose at various concentrations.

      • Induce oxidative stress by adding a radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

      • Measure the fluorescence intensity over time. A reduction in fluorescence indicates antioxidant activity.

      • Quercetin can be used as a positive control.

    Data Presentation

    The following tables summarize the hypothetical quantitative data from the described in vitro experiments, comparing the bioactivity of this compound and Rhamnose.

    Table 1: Anti-Inflammatory Effects of this compound and Rhamnose on LPS-Stimulated RAW 264.7 Macrophages

    CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
    This compound 115.2 ± 2.112.5 ± 1.810.3 ± 1.5
    1035.8 ± 3.530.1 ± 2.925.7 ± 2.4
    5062.4 ± 4.858.9 ± 4.252.1 ± 3.9
    10085.7 ± 5.680.3 ± 5.175.6 ± 4.8
    Rhamnose 110.5 ± 1.98.2 ± 1.47.1 ± 1.2
    1025.1 ± 2.820.7 ± 2.318.4 ± 2.0
    5050.3 ± 4.145.6 ± 3.740.2 ± 3.3
    10070.8 ± 5.265.4 ± 4.660.9 ± 4.1

    Data are presented as mean ± standard deviation (n=3).

    Table 2: Antioxidant Activity of this compound and Rhamnose

    CompoundConcentration (µM)DPPH Scavenging (%)Cellular Antioxidant Activity (CAA Units)
    This compound 1020.1 ± 2.515.8 ± 1.9
    5045.7 ± 3.838.2 ± 3.1
    10075.3 ± 5.165.4 ± 4.7
    25092.8 ± 6.288.9 ± 5.9
    Rhamnose 1015.4 ± 2.112.3 ± 1.6
    5038.2 ± 3.330.1 ± 2.7
    10065.9 ± 4.758.7 ± 4.2
    25085.1 ± 5.879.5 ± 5.3

    Data are presented as mean ± standard deviation (n=3).

    Visualizations

    The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the in vitro comparison of this compound and Rhamnose.

    experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start RAW 264.7 Macrophages culture Culture in DMEM (10% FBS, 1% P/S) start->culture seed Seed in 96-well plates culture->seed pretreat Pre-treat with This compound or Rhamnose seed->pretreat lps Induce inflammation with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant no_assay Griess Assay for Nitric Oxide (NO) supernatant->no_assay elisa ELISA for TNF-α and IL-6 supernatant->elisa data Data Analysis and Comparison no_assay->data elisa->data

    Caption: Experimental workflow for assessing anti-inflammatory activity.

    nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Gene Transcription Inhibitor This compound / Rhamnose Inhibitor->IKK Inhibition IkB_NFkB IκB-NF-κB Complex

    References

    Decoding the Role of Glucosamine Derivatives in Combating Bacterial Biofilms: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the quest for effective anti-biofilm agents is a paramount challenge in the fight against persistent bacterial infections. While the initial query focused on "fucosamine," a comprehensive review of scientific literature reveals a significant body of evidence pointing to the pivotal role of glucosamine (B1671600) and its derivatives in the modulation of bacterial biofilms. This guide provides a comparative analysis of glucosamine-based compounds against other notable anti-biofilm alternatives, supported by experimental data and detailed methodologies.

    This publication delves into the anti-biofilm activities of key glucosamine derivatives, including Glucosamine Gold Nanoparticles (GlcN-AuNPs) and Poly (acetyl, arginyl) glucosamine (PAAG). Their performance is juxtaposed with a selection of alternative anti-biofilm agents, namely the enzyme Dispersin B, the natural flavonoids quercetin (B1663063) and curcumin, and a synergistic combination of Polyhexamethylene biguanide (B1667054) (PHMB) and D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) 1000 (TPGS).

    Comparative Efficacy of Anti-Biofilm Agents

    The following tables summarize the quantitative data on the efficacy of various compounds in inhibiting or dispersing bacterial biofilms. The data is compiled from multiple studies to provide a comparative overview of their potential as anti-biofilm therapeutics.

    Table 1: Efficacy of Glucosamine Derivatives Against Bacterial Biofilms

    CompoundTarget BacteriumConcentrationEffectReference
    Glucosamine AuNPsPseudomonas aeruginosa ATCC 90270.02 mg/mL26% biofilm inhibition[1][2][3][4][5]
    Glucosamine AuNPs + MeropenemPseudomonas aeruginosa ATCC 90270.02 mg/mL + 1 mg/mL72% biofilm inhibition[1][2][3][4][5]
    PAAGPseudomonas aeruginosa PAO1 & PA529200 µg/mLSignificant reduction in biofilm thickness, biomass, and surface area[6]
    PAAGNon-tuberculosis Mycobacteria (NTM)50 µg/mLRapid permeabilization of the outer membrane[6]

    Table 2: Efficacy of Alternative Anti-Biofilm Agents

    CompoundTarget BacteriumConcentrationEffectReference
    Dispersin BAggregatibacter actinomycetemcomitans0.1 µMED50 of 2.5 minutes for biofilm detachment[7]
    Dispersin BBurkholderia spp.100 µg/mLSignificant inhibition of biofilm formation[8]
    Dispersin B + Benzoyl PeroxideCutibacterium acnes / S. epidermidis5 µg/mL + 0.5%>6-log reduction in C. acnes CFUs[9][10]
    QuercetinPseudomonas aeruginosa PAO10.5 MIC95% reduction in biofilm formation[11]
    QuercetinPseudomonas aeruginosa500 µg/mL100% inhibition[12][13]
    QuercetinStaphylococcus epidermidis ATCC 35984250 µg/mL≥ 90% decrease in biofilm formation[14]
    CurcuminMultidrug-Resistant Acinetobacter baumannii1/8 MIC25% to 54% reduction in biofilm formation[15]
    Curcumin + Protamine SulfatePseudomonas aeruginosa500 µg/mL + 500 µg/mL95% inhibition of biofilm on porcine skin[16]
    PHMB + TPGSStaphylococcus aureus & P. aeruginosaSynergistic CombinationEnhanced killing of bacteria and biofilm dispersal[17]
    PHMB + EDTA + Vicinal DiolsMRSA & P. aeruginosaSynergistic Combination>5-log reduction in biofilm viability[18]

    Experimental Protocols

    Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

    Crystal Violet Biofilm Assay

    This method is widely used for the quantitative assessment of biofilm formation.

    • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid growth medium and incubate overnight at 37°C with shaking.

    • Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD600) of approximately 0.05-0.1.

    • Plate Setup: Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate. For testing anti-biofilm agents, add 100 µL of the bacterial suspension and 100 µL of the test compound at the desired concentration. Include control wells with bacteria and medium only, and wells with sterile medium as a negative control.

    • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.

    • Washing: Carefully discard the planktonic (free-floating) bacteria from each well. Gently wash each well twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove any remaining planktonic bacteria.

    • Fixation (Optional): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry. This step helps to fix the biofilm to the plate.

    • Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.

    • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

    • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[19][20][21][22]

    Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

    CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms.[23][24]

    • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or specialized flow cells, following a similar procedure as the crystal violet assay.

    • Staining: After the desired incubation period, gently remove the planktonic cells and wash with a suitable buffer. Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) to assess viability. Other stains can be used to visualize specific matrix components like polysaccharides or eDNA.

    • Image Acquisition: Mount the sample on the confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorescent dyes. Acquire z-stacks by taking images at different focal planes throughout the thickness of the biofilm.

    • Image Analysis: Use specialized software (e.g., COMSTAT, ImageJ) to reconstruct 3D images of the biofilm and to quantify various structural parameters such as biomass, average thickness, surface area, and roughness.[6][25]

    Mechanisms of Action and Signaling Pathways

    Understanding the mechanisms by which these compounds inhibit biofilm formation is critical for the development of targeted therapies.

    Glucosamine Derivatives: The anti-biofilm mechanism of glucosamine and its derivatives is multifaceted. For instance, polycationic glycopolymers like PAAG are thought to disrupt the bacterial membrane, leading to cell death and dispersal of the biofilm.[26][27][28] They can also interfere with the extracellular polymeric substance (EPS) matrix that provides structural integrity to the biofilm.

    Dispersin B: This enzyme specifically targets and hydrolyzes poly-β-1,6-N-acetyl-D-glucosamine (PNAG), a key adhesin in the biofilms of many bacteria, including Staphylococcus species and E. coli.[29][30] By degrading PNAG, Dispersin B disrupts the biofilm matrix and releases the embedded bacteria, making them more susceptible to antimicrobials.[31][32]

    Quercetin and Curcumin: These natural flavonoids are known to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate biofilm formation and virulence factor production.[11][33][34] By inhibiting QS signaling, these compounds can prevent the initial stages of biofilm development.

    PHMB and TPGS: PHMB is a potent antiseptic with broad-spectrum antimicrobial activity. When combined with TPGS, a non-ionic surfactant, it exhibits synergistic effects in eradicating biofilms.[17] The exact mechanism of this synergy is under investigation but is thought to involve enhanced penetration of PHMB into the biofilm matrix facilitated by TPGS.

    Visualizing the Pathways and Processes

    The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

    G cluster_0 Bacterial Biofilm Formation Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS Production) Microcolony->Maturation Dispersal Dispersal Maturation->Dispersal Dispersal->Planktonic New Colonization

    Caption: The lifecycle of bacterial biofilm formation.

    G cluster_1 Anti-Biofilm Mechanisms of Action Glucosamine Glucosamine Derivatives (e.g., PAAG) Membrane Membrane Disruption Glucosamine->Membrane DispersinB Dispersin B PNAG PNAG Degradation DispersinB->PNAG QS_Inhibitors QS Inhibitors (Quercetin, Curcumin) QS Quorum Sensing Inhibition QS_Inhibitors->QS Synergistic Synergistic Agents (PHMB + TPGS) Matrix Enhanced Matrix Penetration Synergistic->Matrix Biofilm Biofilm Inhibition/ Dispersal Membrane->Biofilm PNAG->Biofilm QS->Biofilm Matrix->Biofilm

    Caption: Mechanisms of action for different anti-biofilm agents.

    G cluster_2 General Experimental Workflow for Anti-Biofilm Agent Screening Culture 1. Prepare Bacterial Culture Inoculate 2. Inoculate 96-well Plate with Bacteria & Test Compound Culture->Inoculate Incubate 3. Incubate to Allow Biofilm Formation Inoculate->Incubate Wash 4. Wash to Remove Planktonic Cells Incubate->Wash Stain 5. Stain with Crystal Violet Wash->Stain Solubilize 6. Solubilize Stain Stain->Solubilize Measure 7. Measure Absorbance Solubilize->Measure Analyze 8. Analyze Data & Determine % Biofilm Inhibition Measure->Analyze

    Caption: Workflow for the crystal violet biofilm inhibition assay.

    References

    Comparative Efficacy of Fucosamine-Based Vaccine Adjuvants and Alternative Platforms: A Preclinical Data Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The development of effective vaccine adjuvants is paramount to enhancing the immunogenicity of modern subunit vaccines. Carbohydrate-based adjuvants, derived from natural sources, are a promising area of research due to their potential for favorable safety profiles and potent immune stimulation. This guide provides a comparative analysis of the preclinical efficacy of vaccine adjuvants based on fucose-containing saccharides (represented by fucoidan (B602826) and glucosamine (B1671600) derivatives) against other leading vaccine technologies, including mRNA, peptide-based, and biomaterial-based platforms.

    Disclaimer: Direct clinical trial data on the efficacy of vaccines using "Fucosamine" as a primary antigenic component is not currently available in published literature. The following guide utilizes preclinical data from studies on fucoidan and glucosamine-based adjuvants as representative examples of fucose-containing saccharide-based vaccine technologies. The presented data is derived from in vivo animal models and in vitro studies and should be interpreted within the context of preclinical research.

    Comparative Analysis of Preclinical Efficacy

    The following tables summarize quantitative data from preclinical studies to facilitate a comparison of the immunogenic potential of different vaccine platforms. It is important to note that direct cross-study comparisons are challenging due to variations in experimental models, antigens, and endpoint assays.

    Table 1: Humoral Immune Response to Various Vaccine Platforms (Preclinical Data)

    Vaccine PlatformAdjuvant/ComponentAntigenAnimal ModelKey Quantitative Outcome (Antibody Titer)Citation(s)
    Fucoidan Adjuvant FucoidanMycoplasma hyopneumoniaeBALB/c MiceEnhanced antigen-specific antibody production (5-6 to 5-7 dilution vs. 5-3 to 5-6 for antigen alone)[1]
    Glucosamine-based Adjuvant Glucosamine-based TLR4 Agonist (FP20)Ovalbumin (OVA)C57BL/6 MiceSignificantly higher anti-OVA IgG titers compared to OVA control.[2]
    mRNA Vaccine Lipid Nanoparticle (LNP)SARS-CoV-2 Spike ProteinC57BL/6 MiceMedian neutralizing antibody titers of ~79 at Day 5 post-immunization (4 µg dose).[3][4]
    Peptide Vaccine AlumPCSK9 peptideAlbino MiceSignificant induction of IgG antibody titers (586±12000 in males, 642±11566 in females).[5]
    Biomaterial-based Vaccine Mesoporous Silica (MPS) RodsMelanoma-specific antigenMiceNot explicitly quantified as antibody titers, but led to more effective and sustained anti-tumor responses.[6]

    Table 2: Cellular Immune Response to Various Vaccine Platforms (Preclinical Data)

    Vaccine PlatformAdjuvant/ComponentAntigenAnimal ModelKey Quantitative Outcome (T-cell Response)Citation(s)
    Fucoidan Adjuvant FucoidanOvalbumin (OVA)C57BL/6 MiceSignificantly greater splenocyte proliferation and IFN-γ production upon OVA re-stimulation.[7]
    Glucosamine-based Adjuvant Not explicitly detailed in the provided results.
    mRNA Vaccine Lipid Nanoparticle (LNP)SARS-CoV-2 MTEBALB/c MiceMTE peptide pool stimulation of splenocytes resulted in a significant number of IFN-γ secreting cells (ELISPOT).[8]
    Peptide Vaccine IFA and CpG 1826Measles-derived peptidesMiceVaccine with four peptides reduced morbidity and weight loss after viral challenge.[9]
    Biomaterial-based Vaccine Scaffolding biomaterialLymphoma-associated antigensMiceCured 50-75% of lymphoma tumors and provided long-lasting immunity against rechallenge.[10]

    Experimental Protocols

    Preclinical Evaluation of Fucoidan as a Vaccine Adjuvant

    This protocol is a synthesized representation based on common methodologies observed in preclinical studies of fucoidan as a vaccine adjuvant.[1][7]

    • Animals: Female BALB/c mice, 6-8 weeks old.

    • Antigen and Adjuvant Preparation:

      • The antigen (e.g., Mycoplasma hyopneumoniae or Ovalbumin) is prepared at a specific concentration in sterile phosphate-buffered saline (PBS).

      • Fucoidan (from Fucus vesiculosus) is dissolved in sterile PBS to the desired concentration.

      • The antigen and fucoidan solutions are mixed to achieve the final immunization dose.

    • Immunization Protocol:

      • Mice are divided into groups: Control (PBS), Antigen alone, and Antigen + Fucoidan.

      • Mice are immunized via intraperitoneal (i.p.) injection with a total volume of 200 µL.

      • Booster immunizations are administered at specified intervals (e.g., day 14 and day 28).

    • Evaluation of Immune Response:

      • Humoral Response: Blood is collected at various time points post-immunization. Serum is isolated, and antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) are determined by Enzyme-Linked Immunosorbent Assay (ELISA).

      • Cellular Response: Spleens are harvested, and splenocytes are isolated. The cells are re-stimulated in vitro with the specific antigen.

        • Cell Proliferation: Assessed by assays such as MTT or CFSE dilution.

        • Cytokine Production: Levels of cytokines like IFN-γ and TNF-α in the culture supernatant are measured by ELISA.

        • Cell Surface Marker Expression: Expression of activation markers (e.g., MHC class II, CD25, CD69) on immune cells is analyzed by flow cytometry.[1]

    Preclinical Evaluation of Glucosamine-Based TLR4 Agonist as a Vaccine Adjuvant

    This protocol is a synthesized representation based on preclinical studies of synthetic glucosamine-based TLR4 agonists.[2]

    • Animals: C57BL/6 mice.

    • Antigen and Adjuvant Preparation:

      • The model antigen, chicken ovalbumin (OVA), is dissolved in sterile PBS.

      • The glucosamine-based TLR4 agonist (e.g., FP20 series) is formulated for in vivo administration.

      • The OVA solution is mixed with the adjuvant formulation.

    • Immunization Protocol:

      • Mice are divided into groups: Control (OVA alone), OVA + Glucosamine Adjuvant, and potentially a positive control group with a known adjuvant like MPLA.

      • Mice are immunized with the respective formulations.

      • A booster immunization is given on a specified day (e.g., day 22).

    • Evaluation of Immune Response:

      • Humoral Response: Blood is collected at different time points (e.g., day 21 and day 42). Serum is separated, and anti-OVA IgG antibody titers are quantified by ELISA.

    Signaling Pathways and Experimental Workflows

    Signaling Pathways

    TLR4_Signaling_Pathway LPS/Glucosamine-Agonist LPS/Glucosamine-Agonist LBP LBP LPS/Glucosamine-Agonist->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent (endosomal) MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB IRF3 IRF3 Pathway TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces NFkB->Cytokines induces Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces

    Caption: TLR4 Signaling Pathway Activated by Glucosamine-Based Agonists.

    Fucoidan_Adjuvant_Pathway Fucoidan Fucoidan TLR4 TLR4 Fucoidan->TLR4 binds SR_A Scavenger Receptor-A Fucoidan->SR_A binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB PI3K_AKT PI3K/Akt Pathway SR_A->PI3K_AKT DC_Maturation DC Maturation (↑CD40, CD80, CD86) MAPK->DC_Maturation Cytokine_Production Cytokine Production (IL-6, IL-12, TNF-α) MAPK->Cytokine_Production NFkB->DC_Maturation NFkB->Cytokine_Production PI3K_AKT->DC_Maturation

    Caption: Signaling Pathways Activated by Fucoidan as a Vaccine Adjuvant.
    Experimental Workflow

    Preclinical_Vaccine_Workflow cluster_preparation Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Study cluster_analysis Phase 3: Immunological Analysis Antigen_Prep Antigen Preparation Vaccine_Formulation Vaccine Formulation Antigen_Prep->Vaccine_Formulation Adjuvant_Prep Adjuvant Formulation (Fucoidan/Glucosamine) Adjuvant_Prep->Vaccine_Formulation Animal_Model Animal Model Selection (e.g., BALB/c Mice) Vaccine_Formulation->Animal_Model Immunization Immunization (Prime & Boost) Animal_Model->Immunization Sample_Collection Sample Collection (Blood, Spleen) Immunization->Sample_Collection Humoral_Response Humoral Response (ELISA for Antibody Titers) Sample_Collection->Humoral_Response Cellular_Response Cellular Response (ELISPOT, Flow Cytometry, Proliferation Assays) Sample_Collection->Cellular_Response Data_Analysis Data Analysis & Interpretation Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis

    Caption: Generalized Workflow for Preclinical Vaccine Adjuvant Evaluation.

    Conclusion

    Preclinical evidence suggests that fucose-containing saccharides, such as fucoidan and synthetic glucosamine derivatives, are promising candidates for vaccine adjuvants. They have been shown to enhance both humoral and cellular immune responses to a variety of antigens in animal models. While the quantitative immunogenicity may differ when compared to other advanced platforms like mRNA and biomaterial-based vaccines, the unique mechanisms of action and potential safety profiles of carbohydrate-based adjuvants warrant further investigation. The data presented in this guide underscore the importance of continued research and head-to-head comparative studies to determine the optimal applications for each vaccine technology in the development of next-generation prophylactic and therapeutic vaccines. Future clinical trials are necessary to translate these preclinical findings into human applications.

    References

    Safety Operating Guide

    Navigating the Disposal of Fucosamine: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of fucosamine, a key aminosugar in various biological studies.

    Hazard Assessment and Personal Protective Equipment (PPE)

    N-Acetyl-D-fucosamine is not classified as a hazardous substance.[1] However, standard laboratory safety protocols should always be observed when handling this compound and its derivatives.

    Recommended Personal Protective Equipment (PPE):

    • Gloves: Wear compatible chemical-resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard lab coat is recommended to protect clothing.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

    Step-by-Step Disposal Protocol

    The recommended disposal method for N-Acetyl-D-fucosamine, and by extension, this compound, is incineration through a licensed waste disposal company.[1]

    • Waste Identification and Segregation:

      • Characterize the waste to confirm it is this compound and not mixed with other hazardous materials.

      • Segregate this compound waste from other chemical waste streams, particularly those that are hazardous.

    • Containerization:

      • Place solid this compound waste in a clean, sealable, and chemically compatible container.[1]

      • Ensure the container is appropriate for solids and can be securely closed to prevent spills.[2]

    • Labeling:

      • Clearly label the waste container with the full chemical name ("this compound") and indicate that it is non-hazardous waste.

      • Include the date when the waste was first added to the container.

    • Storage:

      • Store the waste container in a designated and well-ventilated waste accumulation area.

      • Keep the container tightly closed when not in use.[1]

    • Disposal:

      • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal service.

      • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    Quantitative Data for Disposal of Non-Hazardous Biochemical Solids

    The following table provides general quantitative parameters for the disposal of non-hazardous, solid biochemical waste like this compound. These are generalized values and should be confirmed with your waste disposal vendor.

    ParameterValueNotes
    Incineration Temperature 850°C - 1100°CTypical operating range for chemical incinerators to ensure complete destruction of organic compounds.
    Container Fill Limit Not to exceed 90% of container capacityPrevents overfilling and potential spills during handling and transport.
    On-site Storage Limit Varies by institutional policyConsult your EHS department for specific time limits for the accumulation of non-hazardous waste.
    Sewer Disposal Limit Generally not recommendedWhile some non-hazardous, water-soluble solids may be sewerable in very small quantities (e.g., < 1g/day), this is not a preferred method and requires institutional approval.[3]
    Experimental Protocols

    As this document focuses on disposal, detailed experimental protocols are not applicable. However, any experiment generating this compound waste should conclude with the proper segregation and containerization of that waste as described above.

    Visualizing the Disposal Workflow

    To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall workflow.

    Caption: this compound waste disposal decision workflow.

    By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always prioritize consulting your institutional EHS for the most accurate and compliant disposal procedures.

    References

    Safeguarding Your Research: A Comprehensive Guide to Handling Fucosamine

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fucosamine, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

    Personal Protective Equipment (PPE) for Handling this compound

    While this compound and its derivatives are not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination. The following table summarizes the recommended personal protective equipment.

    PPE CategoryItemSpecifications and Usage
    Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling this compound powder or solutions to protect against accidental splashes.
    Hand Protection Disposable, powder-free glovesLatex-free gloves are recommended. Gloves should be changed regularly and immediately if contaminated.
    Body Protection Laboratory coatA long-sleeved lab coat is required to protect the skin and clothing from spills.
    Respiratory Protection Dust mask or respiratorRecommended when handling the powdered form of this compound to prevent inhalation, especially if there is a potential for dust generation.

    Experimental Protocol: A General Workflow for Cell Culture Labeling

    A common application of this compound and its analogs in a research setting is for metabolic labeling studies in cell culture. The following is a generalized protocol for the safe handling and use of this compound from receipt to the completion of an experiment.

    Workflow for Handling this compound in a Cell Culture Experiment

    This compound Handling and Experimental Workflow cluster_receipt Receiving and Storage cluster_prep Preparation of Stock Solution cluster_exp Experimental Use cluster_cleanup Post-Experiment Handling and Decontamination A Inspect received container for damage B Equilibrate to room temperature before opening A->B C Store in a cool, dry, and well-ventilated area B->C D Weigh this compound powder in a designated area C->D Retrieve for use E Dissolve in sterile cell culture medium or buffer D->E F Filter-sterilize the stock solution (0.22 µm filter) E->F G Add this compound stock solution to cell culture F->G Use in experiment H Incubate cells for the desired labeling period G->H I Harvest cells for downstream analysis H->I J Decontaminate work surfaces and equipment I->J After experiment K Dispose of contaminated consumables J->K L Store or dispose of unused stock solution J->L

    This compound Handling and Experimental Workflow Diagram

    Operational Plan: Step-by-Step Guidance

    1. Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Store the container in a cool, dry, and well-ventilated place, tightly sealed when not in use.

    2. Preparation of Stock Solution:

    • Handle the solid compound in a designated area, such as a laboratory bench or a chemical fume hood if dust generation is possible.

    • Use a calibrated analytical balance and appropriate weighing tools to measure the desired amount of this compound.

    • In a sterile environment (e.g., a biological safety cabinet), dissolve the weighed this compound in a sterile, appropriate solvent such as cell culture medium or a buffer to create a concentrated stock solution.

    • For cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter to prevent contamination.

    3. Experimental Use:

    • When adding the this compound stock solution to your cell culture, do so carefully to avoid splashes or the creation of aerosols.

    • Clearly label all flasks, tubes, and containers holding the this compound solution.

    4. Post-Experiment Handling and Decontamination:

    • Following the experiment, decontaminate all work surfaces and equipment used for handling the compound.

    • Any unused stock solution should be stored under the recommended conditions or disposed of according to the disposal plan.

    Disposal Plan

    Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

    1. Waste Identification and Segregation:

    • Confirm that the waste contains only this compound and is not mixed with any hazardous substances.

    • Keep this non-hazardous waste separate from hazardous chemical waste streams.

    2. Containerization and Labeling:

    • Use a clean, sealable, and chemically compatible container for solid and liquid waste.

    • Clearly label the waste container with "this compound waste (non-hazardous)" and include the date.

    3. Disposal Pathway:

    • Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local waste disposal regulations.

    • Entrust the disposal to a licensed waste disposal company as per your institutional protocols.

    4. Decontamination of Empty Containers:

    • Triple rinse the empty this compound container with a suitable solvent (e.g., water).

    • Dispose of the rinsate as non-hazardous aqueous waste, following your institution's guidelines.

    Disposal Decision Workflow

    This compound Disposal Decision Workflow A Identify this compound Waste B Is the waste mixed with hazardous chemicals? A->B C Segregate as Hazardous Waste B->C Yes D Segregate as Non-Hazardous Waste B->D No E Dispose via Licensed Hazardous Waste Vendor C->E F Dispose via Licensed Non-Hazardous Waste Vendor D->F G Follow Institutional EHS Protocol E->G F->G

    This compound Disposal Decision Workflow Diagram

    Emergency Protocols

    In the event of an accidental exposure, follow these first aid measures immediately.

    Exposure RouteFirst Aid Procedure
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
    Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.
    Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
    Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek medical attention.

    By following these guidelines, researchers can handle this compound safely and effectively, ensuring the integrity of their experiments and the well-being of all laboratory personnel.

    ×

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    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.